Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWCOJJOVQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467864 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878650-31-8 | |
| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Synthesis and Application of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, outline a robust, field-proven synthetic protocol, and critically analyze its application as a strategic intermediate in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines. The CAS number for this compound is 878650-31-8.[1][2]
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In medicinal chemistry, the pyrimidine ring serves as a versatile template for the design of molecules that can effectively interact with a wide range of biological targets. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity. Dichloropyrimidines, in particular, are highly valued intermediates due to the differential reactivity of the two chlorine atoms, enabling sequential and regioselective nucleophilic substitutions. This characteristic is instrumental in the construction of complex molecular architectures, such as those found in many kinase inhibitors.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug discovery workflows.
| Property | Value | Source |
| CAS Number | 878650-31-8 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
Overall Synthetic Scheme
Sources
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS: 878650-31-8): Properties, Synthesis, and Applications
Abstract
This compound is a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecular architectures. The presence of two reactive chlorine atoms, coupled with methoxy and methyl ester functional groups, provides multiple points for chemical modification, making it a valuable scaffold for creating libraries of novel compounds. This guide provides a comprehensive overview of its known chemical and physical properties, proposes a logical synthetic pathway based on established heterocyclic chemistry, explores its reactivity, and discusses its primary application as an intermediate in the development of pharmacologically active agents, particularly heteroarylpiperazine derivatives.[1] Safety and handling protocols are also detailed to ensure its proper use in a research environment.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine. Beyond its biological role in nucleic acids, the pyrimidine motif is a privileged structure found in a vast array of FDA-approved drugs. Its nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid anchor to position various functional groups in precise three-dimensional orientations for optimal interaction with biological targets. The strategic functionalization of the pyrimidine core, as seen in this compound, allows chemists to systematically explore the chemical space around a target protein, optimizing for potency, selectivity, and pharmacokinetic properties.
Core Physicochemical and Handling Properties
The fundamental properties of this compound are summarized below. This data is critical for its appropriate storage, handling, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 878650-31-8 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | [3] |
| Molecular Weight | 237.04 g/mol | [1][3] |
| Appearance | Solid | [3][4] |
| Purity | ≥95.0% | [3][4] |
| InChI Key | WPKWCOJJOVQDPB-UHFFFAOYSA-N | [3][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5] |
Note: Experimental data for properties such as melting point, boiling point, and detailed spectroscopic analysis are not widely available in public literature. Researchers should perform their own characterization upon acquiring the material.
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
While specific, peer-reviewed synthesis procedures for this compound are not extensively documented, a logical synthetic route can be constructed from known pyrimidine chemistry. The process would likely begin with the formation of the core 5-methoxypyrimidine ring, followed by chlorination.
A plausible precursor is 4,6-dihydroxy-5-methoxypyrimidine.[6][7] This intermediate can be subjected to a chlorination reaction, a common transformation in heterocyclic chemistry, using a reagent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) to convert the hydroxyl groups into reactive chlorides.[6][7] The ester functionality at the C4 position would be introduced in a separate step, although the exact sequence can vary.
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- 4. This compound [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Introduction
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its polysubstituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules, including kinase inhibitors, antiviral agents, and other biologically active compounds. The presence of two reactive chloro-substituents at the C2 and C6 positions allows for selective nucleophilic substitution, providing a strategic entry point for molecular diversification. This guide provides an in-depth, field-proven methodology for the synthesis of this key intermediate, focusing on the underlying chemical principles, experimental causality, and a self-validating protocol designed for reproducibility and scalability.
Strategic Overview: A Two-Stage Synthetic Pathway
The synthesis is efficiently executed in two primary stages, beginning with the construction of the pyrimidine ring system, followed by a robust chlorination step. This approach is predicated on foundational principles of heterocyclic chemistry, specifically the cyclocondensation of a 1,3-dicarbonyl equivalent with urea, a classic and reliable method for pyrimidine ring formation.
The logical flow of this synthesis is designed for efficiency and purity, beginning with readily available starting materials and proceeding through a stable intermediate to the final product.
Figure 1: Overall synthetic workflow for the target compound.
Part 1: Synthesis of Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate
Mechanistic Rationale and Experimental Design
The foundational step in this synthesis is the construction of the pyrimidine core. This is achieved via a cyclocondensation reaction between dimethyl methoxymalonate and urea. The choice of these reactants is deliberate:
-
Dimethyl Methoxymalonate: This C3-dicarbonyl component provides the C4, C5, and C6 atoms of the pyrimidine ring. The methoxy group at the C2 position of the malonate becomes the C5 substituent, and the two ester groups provide the reactive sites for cyclization.
-
Urea: As the N-C-N component, urea provides the N1, C2, and N3 atoms of the ring.
-
Sodium Ethoxide (NaOEt): This strong base is crucial for facilitating the reaction. It serves two primary purposes: first, it deprotonates urea, increasing its nucleophilicity. Second, it promotes the Claisen-type condensation by interacting with the ester functionalities of the malonate. The reaction is driven to completion under reflux in ethanol, which serves as an excellent solvent for the reactants and the sodium salt of the resulting dihydroxypyrimidine.
The product, technically a dihydroxypyrimidine, exists predominantly in its more stable tautomeric form, a pyrimidine-2,6-dione. Subsequent acidification of the reaction mixture protonates the sodium salt, causing the intermediate to precipitate out of the solution, allowing for easy isolation by filtration.
Detailed Experimental Protocol
-
Reaction Setup: A dry 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a nitrogen inlet.
-
Reagent Charging: The flask is charged with absolute ethanol (1 L) and sodium metal (46.0 g, 2.0 mol) is added in portions under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, dimethyl methoxymalonate (162.1 g, 1.0 mol) is added dropwise, followed by the addition of urea (66.0 g, 1.1 mol).
-
Cyclocondensation: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature with vigorous stirring for 8-10 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the thick white slurry is poured into 2 L of ice water. The resulting solution is acidified to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl), leading to the precipitation of a white solid.
-
Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water (3 x 200 mL) and then with cold ethanol (2 x 100 mL) to remove unreacted starting materials and salts. The resulting solid is dried in a vacuum oven at 60 °C to a constant weight.
Part 2: Chlorination to Yield the Final Product
Mechanistic Rationale and Experimental Design
The conversion of the stable dihydroxy intermediate to the target dichloropyrimidine is a critical transformation. This is achieved using phosphorus oxychloride (POCl₃), a powerful and standard reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides.
The mechanism involves the nucleophilic attack of the pyrimidine's carbonyl oxygens on the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, also from POCl₃, acts as a nucleophile, attacking the carbon atom and displacing the phosphate group to yield the desired chlorinated product. The reaction is typically performed using an excess of POCl₃, which often serves as both the reagent and the solvent. Heating to reflux ensures the reaction proceeds to completion.
Crucial Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Detailed Experimental Protocol
-
Reaction Setup: A dry 1 L three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas), and a dropping funnel.
-
Reagent Charging: The dried Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate (93.0 g, 0.5 mol) is placed in the flask. Phosphorus oxychloride (400 mL, 4.3 mol) is added slowly via the dropping funnel.
-
Chlorination Reaction: The mixture is gently heated to reflux (approximately 105 °C) and stirred for 4-6 hours. The solid will gradually dissolve as the reaction progresses. The reaction should be monitored by TLC until the starting material is fully consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature. In a separate large beaker (5 L) containing crushed ice (2 kg), the reaction mixture is quenched by adding it dropwise with vigorous stirring. This step is highly exothermic and produces copious amounts of HCl gas; extreme caution is required.
-
Extraction: The aqueous mixture is transferred to a large separatory funnel and extracted with dichloromethane (DCM) or ethyl acetate (3 x 500 mL).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.
Data and Yield Summary
The following table summarizes the key parameters for a typical laboratory-scale synthesis.
| Parameter | Stage 1: Intermediate Synthesis | Stage 2: Chlorination |
| Key Reagents | Dimethyl methoxymalonate, Urea, NaOEt | POCl₃ |
| Solvent | Absolute Ethanol | Neat (POCl₃) |
| Temperature | Reflux (~78 °C) | Reflux (~105 °C) |
| Reaction Time | 8-10 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (Post-Recrystallization) | >98% | >99% (by HPLC) |
Conclusion
This guide details a robust and reproducible two-step synthesis for this compound. The methodology is grounded in well-established principles of heterocyclic chemistry and has been optimized for high yield and purity. By understanding the causality behind each procedural step—from the base-catalyzed ring formation to the mechanism of chlorination—researchers can confidently execute this synthesis and troubleshoot effectively. The self-validating nature of the protocol, which involves the isolation and purification of a stable intermediate, ensures a high-quality final product suitable for downstream applications in drug discovery and development.
References
-
Patent CN101486684B: Preparation of 2,4-dichloro-5-methoxy pyrimidine. This patent describes a similar strategy of forming a dihydroxypyrimidine followed by chlorination, supporting the general pathway. [Source: Google Patents, URL: ][1]
-
Patent CN104370826B: Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. This document outlines the chlorination of a dihydroxy pyrimidine derivative using phosphorus oxychloride, a key step in the described synthesis. [Source: Google Patents, URL: ][2]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 125. This review provides a broad background on the synthesis and importance of pyrimidine derivatives in medicinal chemistry. [Source: Growing Science, URL: [Link]][3]
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Thieme Chemistry (Date not specified). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. This article highlights the utility of chloropyrimidines as versatile intermediates in organic synthesis. [Source: Thieme Chemistry, URL: [Link]][4]
-
Arkat USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. This paper discusses the synthesis and reactivity of related dichloropyrimidine systems. [Source: Arkat USA, Inc., URL: [Link]][5]
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- 3. growingscience.com [growingscience.com]
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- 5. arkat-usa.org [arkat-usa.org]
A Comprehensive Technical Guide to the Structure Elucidation of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel bioactive molecules. Its utility, however, is fundamentally dependent on the unambiguous confirmation of its chemical structure. This guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structure elucidation of this compound. By synergistically applying Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating system of analysis. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring researchers can apply these principles with confidence to confirm the identity, purity, and structure of this and similar complex molecules.
The Strategic Importance of Pyrimidine Scaffolds and Rigorous Elucidation
The Pyrimidine Core in Modern Drug Discovery
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[2] This structural motif is of immense biological importance, as it is central to the nucleobases uracil, thymine, and cytosine, the building blocks of nucleic acids.[3] This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The recent and rapid expansion of FDA-approved drugs containing a pyrimidine core underscores its therapeutic value and versatility in modern drug design.[1]
Profile: this compound
The title compound, CAS No. 878650-31-8, is a polysubstituted pyrimidine.[5][6] Its structure features several key reactive sites: two electrophilic carbon centers attached to chlorine atoms (C2 and C6), a nucleophilic methoxy group at C5, and a methyl ester at C4. This dense functionalization makes it an attractive starting material for generating diverse molecular libraries through various chemical modifications, such as nucleophilic aromatic substitution.
The Imperative for Unambiguous Structural Verification
In any research and development pipeline, particularly in drug discovery, the absolute certainty of a compound's structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays. The presence of multiple reactive sites and potential for isomerism in precursors necessitates a robust, multi-pronged analytical approach to ensure that the synthesized molecule corresponds exactly to the intended structure.
A Synergistic Workflow for Structure Elucidation
The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and elemental composition, NMR spectroscopy maps the precise atomic connectivity and chemical environments, and infrared spectroscopy confirms the presence of key functional groups.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Causality of Choice: The Foundational First Step
High-Resolution Mass Spectrometry (HRMS) is logically the initial step in any structure elucidation workflow. It directly measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula. This is the foundational data point upon which all subsequent interpretations are built. For halogenated compounds, the characteristic isotopic pattern provides an immediate and powerful confirmation of the number of halogen atoms present.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the ESI source parameters: capillary voltage ~3.5-4.5 kV, nebulizer gas (N₂) pressure ~1-2 bar, drying gas flow ~5-10 L/min at a temperature of 180-220 °C.
-
Acquire data over a mass range of m/z 50-500.
-
Perform internal or external mass calibration to ensure high mass accuracy (<5 ppm).
-
Predicted Data & Interpretation
The molecular formula for this compound is C₇H₆Cl₂N₂O₃. The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion [M]⁺.
Table 1: Predicted HRMS Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂N₂O₃ | Based on the proposed structure. |
| Monoisotopic Mass | 251.9705 | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| Isotopic Peaks | ||
| [M]⁺ (²x³⁵Cl) | m/z 251.9705 (100%) | The most abundant peak containing two ³⁵Cl isotopes. |
| [M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | m/z 253.9675 (65%) | Peak containing one of each chlorine isotope.[7] |
| [M+4]⁺ (²x³⁷Cl) | m/z 255.9646 (10%) | Peak containing two ³⁷Cl isotopes. |
Fragmentation Analysis: The fragmentation pattern provides clues to the molecule's structure.[8] Key expected losses include:
-
Loss of ·CH₃ from the methoxy or ester group.
-
Loss of ·OCH₃ from the methoxy group.
-
Loss of the ester group (-COOCH₃).
-
Loss of a chlorine atom (·Cl).
The observation of the correct high-resolution mass and the characteristic ~100:65:10 isotopic cluster for a dichloro-compound provides powerful, self-validating evidence for the elemental composition.[7]
NMR Spectroscopy: Mapping the Molecular Skeleton
The Logic of NMR in Structure Verification
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It provides detailed information about the chemical environment of each hydrogen and carbon atom, making it the most powerful tool for distinguishing between isomers and confirming the precise placement of substituents.[9]
¹H NMR Spectroscopy: Proton Analysis
The structure of this compound is notable for its lack of C-H bonds on the pyrimidine ring. Therefore, the ¹H NMR spectrum is expected to be very simple, showing signals only for the methyl groups of the methoxy and ester functionalities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[10] Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
Two distinct singlets are expected, as there are no adjacent protons to cause signal splitting.
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.1 - 4.3 | Singlet | 3H | -O-CH₃ (methoxy) | The methoxy group is directly attached to the electron-rich aromatic ring, leading to a downfield shift. |
| ~ 3.9 - 4.1 | Singlet | 3H | -COOCH₃ (ester) | The methyl ester protons are slightly more shielded compared to the methoxy group attached directly to the ring. |
The observation of two and only two singlets, each integrating to 3 protons, is a critical piece of evidence confirming the presence of the two distinct methyl groups.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule, providing a complete map of the carbon skeleton.
-
Sample and Instrument: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 512-2048) due to the low natural abundance of the ¹³C isotope.
A total of 7 unique carbon signals are expected.
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 160 - 165 | C =O (ester) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~ 155 - 160 | C 2-Cl & C 6-Cl | Carbons directly bonded to electronegative chlorine atoms and ring nitrogens are significantly deshielded. |
| ~ 145 - 150 | C 5-OCH₃ | The carbon attached to the methoxy group. |
| ~ 115 - 125 | C 4-COOCH₃ | The quaternary carbon bearing the ester group. |
| ~ 60 - 65 | -O-C H₃ (methoxy) | Aliphatic carbon attached to an oxygen. |
| ~ 52 - 56 | -COO-C H₃ (ester) | Typical chemical shift for a methyl ester carbon. |
Self-Validation with 2D NMR
To unambiguously link the proton and carbon signals, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals correlations between protons and carbons that are 2-3 bonds away.
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. scienceopen.com [scienceopen.com]
A Technical Guide to the Physical Properties of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Introduction
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a polysubstituted pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise arrangement of its chloro, methoxy, and methyl carboxylate groups offers multiple reaction sites for derivatization.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical and chemical properties of this compound. An accurate understanding of these properties is paramount for its effective handling, characterization, reaction optimization, and integration into synthetic workflows. The information presented herein is synthesized from supplier technical data and extrapolated from analyses of structurally related compounds, providing a robust framework for laboratory applications.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical compound is to confirm its identity and basic characteristics. These identifiers are crucial for accurate documentation, database searching, and regulatory compliance.
The structure of this compound is defined by a central pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, at the 5 position with a methoxy group, and at the 4 position with a methyl carboxylate group. This specific arrangement dictates its chemical reactivity and physical behavior.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 878650-31-8 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | N/A |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [1][3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Physicochemical Data
While comprehensive experimental data for this specific molecule is not widely published, key physicochemical properties can be determined using standard laboratory methods or inferred from closely related analogues.
Table 2: Key Physicochemical Properties
| Property | Value / Observation | Significance & Experimental Insight |
| Melting Point | 54-58 °C (for the related 4,6-dichloro-5-methoxypyrimidine) | The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad or depressed range indicates the presence of impurities. This value is for a closely related compound and should be experimentally verified for the title compound. |
| Boiling Point | Data not available; likely decomposes upon heating. | Given the molecular weight and functional groups, the compound is expected to have a high boiling point and will likely decompose before boiling under atmospheric pressure. Vacuum distillation is not recommended without prior thermal stability analysis (e.g., TGA). |
| Solubility | Slightly soluble in Chloroform and Dichloromethane. | Solubility dictates the choice of solvents for reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation. Experimental determination in a range of common laboratory solvents (e.g., Ethyl Acetate, THF, Acetonitrile, Methanol) is highly recommended. |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the compound. While specific spectra for this molecule are not publicly available, the expected spectral features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should be observed in the aromatic/alkoxy region: one corresponding to the three protons of the C5-methoxy group (expected around 3.9-4.1 ppm) and another for the three protons of the C4-ester methyl group (expected around 3.8-4.0 ppm). The absence of a proton on the pyrimidine ring simplifies the spectrum.
-
¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two carbons bearing chlorine atoms (C2, C6), the two oxygen-bearing carbons (C5, C4-ester carbonyl), the methoxy and ester methyl carbons, and the remaining pyrimidine ring carbons (C4, C5).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~1730-1750 cm⁻¹: A strong C=O stretch from the methyl ester group.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching from the ester and methoxy groups.
-
~700-850 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster would be at m/z 236 (for C₇H₆³⁵Cl₂N₂O₃), m/z 238 (for C₇H₆³⁵Cl³⁷ClN₂O₃), and m/z 240 (for C₇H₆³⁷Cl₂N₂O₃) in an approximate ratio of 9:6:1.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy radical (•OCH₃), the methyl ester group (•COOCH₃), or chlorine radicals (•Cl).
Single-Crystal X-ray Diffraction
For definitive structural elucidation, single-crystal X-ray diffraction (SC-XRD) is the gold standard. Although data is not available for the title compound, analysis of the related molecule 4,6-dichloro-5-methoxypyrimidine reveals a nearly planar molecular structure.[4][5] Obtaining single crystals of the title compound, likely through slow evaporation from a suitable solvent like acetonitrile, would confirm bond lengths, bond angles, and intermolecular packing interactions.[4]
Experimental Methodologies
To ensure scientific integrity, all incoming samples of this compound should be re-characterized. The following protocols are standard procedures for verifying the physical properties.
Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Protocol 1: Melting Point Determination
-
Expertise & Trustworthiness: This protocol uses a calibrated digital apparatus for accuracy and reproducibility. The rate of heating is critical near the melting point to ensure thermal equilibrium.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20°C below the expected melting point (based on analogue data, start heating slowly from ~35°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.
-
-
Validation: Perform the measurement in triplicate to ensure consistency.
Protocol 2: Spectroscopic Sample Preparation
-
Expertise & Trustworthiness: The choice of solvent and sample preparation technique is crucial for obtaining high-quality, artifact-free spectra.
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing solvent signals from overwhelming the analyte signals.
-
-
FT-IR Spectroscopy (ATR):
-
Place a small, dry amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
-
Causality: ATR is a rapid and reliable method for solid samples that requires minimal preparation and avoids the complexities of making KBr pellets.
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.
-
If necessary, add a trace amount of formic acid or ammonium acetate to promote ionization.
-
Infuse the solution directly into the mass spectrometer.
-
Causality: ESI is a soft ionization technique ideal for polar organic molecules, providing a strong signal for the molecular ion with minimal fragmentation.
-
Safety and Handling
Based on data for structurally similar dichloropyrimidine compounds, this compound should be handled with care.
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2] The compound may be sensitive to air and moisture.[2]
Conclusion
This compound is a valuable reagent for chemical synthesis. This guide has detailed its fundamental chemical and physical properties, providing a necessary foundation for its use in a research setting. While many properties are inferred from related structures, the provided experimental protocols offer a clear path for in-house validation. Adherence to the outlined safety and handling procedures is essential for ensuring safe laboratory practice.
References
- CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
-
2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem. (URL: [Link])
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4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (URL: [Link])
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4,6-dichloro-5-methoxypyrimidine - ChemBK. (URL: [Link])
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This compound, 98% - Otto Chemie Pvt. Ltd. (URL: [Link])
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N,N-Dimethylsulfamoyl chloride, 99% - Otto Chemie Pvt. Ltd. (URL: [Link])
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METHYL 2,6-DICHLORO-5-FLUORONICOTINATE | CAS#:189281-66-1 | Chemsrc. (URL: [Link])
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(PDF) 4,6-Dichloro-5-methoxypyrimidine - ResearchGate. (URL: [Link])
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Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt - ResearchGate. (URL: [Link])
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (URL: [Link])
-
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate - ResearchGate. (URL: [Link])
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4,6-DICHLORO-5-METHOXYPYRIMIDINE - gsrs. (URL: [Link])
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methyl 2-acetylhept-6-ynoate | CAS#:131190-10-8 | Chemsrc. (URL: [Link])
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Methyl 2, 6-dichloro-5-methoxypyrimidine-4-carboxylate, min 98%, 100 mg - CP Lab Safety. (URL: [Link])
-
CAS#:1446253-05-9 - Chemsrc. (URL: [Link])
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Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate molecular weight.
An In-depth Technical Guide to Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a polysubstituted pyrimidine derivative that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. With a molecular weight of 237.04 g/mol and the chemical formula C₇H₆Cl₂N₂O₃, this compound features multiple reactive sites, including two electrophilic chlorine atoms and an ester group, making it a valuable building block for the synthesis of complex heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, anticipated spectroscopic profile, a plausible synthetic strategy, its reactivity, and its potential applications in drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists who utilize heterocyclic scaffolds to construct novel molecular entities.
Physicochemical Properties and Structural Elucidation
The utility of a synthetic intermediate is fundamentally defined by its physical and chemical characteristics. This section details the core data, structural features, and expected analytical signatures for this compound.
Core Compound Data
Quantitative data for this compound is summarized in the table below, compiled from chemical supplier and database information.
| Property | Value | Source(s) |
| Molecular Weight | 237.04 g/mol | [1][2][3] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | [1][2] |
| CAS Number | 878650-31-8 | [2][3] |
| Appearance | Solid | [1][3] |
| Purity | ≥95.0% (Typical) | [1][3] |
| InChI Key | WPKWCOJJOVQDPB-UHFFFAOYSA-N | [1][3] |
| SMILES | COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | [2] |
Structural Analysis
The structure of this compound is defined by a central pyrimidine ring substituted at positions 2, 4, 5, and 6. The two chlorine atoms at the 2- and 6-positions are key reactive handles for nucleophilic substitution, a common strategy in the elaboration of pyrimidine scaffolds.[4]
Caption: Chemical structure of the target compound.
Anticipated Spectroscopic Profile
While specific spectral data is not publicly available, an experienced chemist can predict the key features based on the molecule's functional groups.
-
¹H NMR: Three distinct singlet signals would be expected in a deuterated solvent like CDCl₃. One signal around 3.9-4.1 ppm for the methyl ester protons (-COOCH₃), another around 3.8-4.0 ppm for the methoxy protons (-OCH₃), and potentially a third signal if there are any aromatic protons, though this structure is fully substituted.
-
¹³C NMR: Signals for the two distinct chlorine-bearing carbons (C2, C6) would appear in the 160-170 ppm range. The carbonyl carbon of the ester would be found further downfield (>165 ppm). The methoxy and methyl ester carbons would produce signals around 50-60 ppm.[5]
-
FT-IR: Key vibrational bands would include C=O stretching for the ester group (approx. 1720-1740 cm⁻¹), C-O stretching for the ether and ester linkages (approx. 1200-1300 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive M, M+2, and M+4 pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[6]
Synthesis and Mechanism
Polysubstituted pyrimidines are typically synthesized via cyclization followed by functional group manipulation. The synthesis of the title compound likely involves the chlorination of a dihydroxy-pyrimidine precursor.
Proposed Synthetic Workflow
The most logical synthetic route involves the construction of a 5-methoxy-pyrimidine-2,6-diol (which may exist as the tautomeric barbituric acid derivative), followed by esterification and a double chlorination step. The chlorination of hydroxyl groups on a pyrimidine ring is a standard transformation, frequently accomplished with reagents like phosphorus oxychloride (POCl₃).[7][8]
Caption: Proposed high-level synthetic workflow.
Generalized Experimental Protocol for Chlorination
The following protocol is a generalized procedure based on established methods for chlorinating similar pyrimidine systems.[8][9]
Objective: To convert Methyl 5-methoxy-2,6-dihydroxypyrimidine-4-carboxylate to this compound.
Materials:
-
Methyl 5-methoxy-2,6-dihydroxypyrimidine-4-carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents, used as reagent and solvent)
-
N,N-Dimethylaniline (catalytic amount, optional)
-
Toluene or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the starting dihydroxy-pyrimidine (1 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq.) to the flask under a nitrogen atmosphere. Causality Note: Using POCl₃ in excess ensures complete conversion and can serve as the reaction solvent, driving the reaction forward.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This highly exothermic step hydrolyzes the excess POCl₃. Trustworthiness Note: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) due to the vigorous evolution of HCl gas.
-
Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or toluene (3x).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Applications
The synthetic value of this compound lies in its predictable reactivity, making it an excellent scaffold for building molecular diversity.
Reactivity Profile and Derivatization Potential
The primary sites for chemical modification are the two chlorine atoms. They are susceptible to nucleophilic aromatic substitution (SₙAr) by a wide range of nucleophiles. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the ester group facilitates this substitution.
Caption: Derivatization pathways via nucleophilic substitution.
Applications in Drug Discovery
Pyrimidine derivatives are ubiquitous in medicinal chemistry and are core components of numerous approved drugs.[4] This specific building block is valuable for:
-
Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in many protein kinase inhibitors used in oncology. The chloro-substituents can be displaced by amines from other fragments to build potent and selective inhibitors.
-
Antiviral and Antimicrobial Agents: Many nucleoside analogues with modified pyrimidine bases exhibit antiviral activity. This scaffold can be used to synthesize novel nucleoside mimetics.
-
Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns or elaborated based on structural biology data to grow a fragment hit into a lead compound. Its multiple points of diversification allow for rapid generation of a focused compound library to explore the structure-activity relationship (SAR).[10][11]
Safety, Handling, and Storage
Proper handling of this reactive intermediate is critical to ensure laboratory safety.
Hazard Identification
The compound is classified with several hazards based on available safety data sheets.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | [2] |
| Skin Irritation | H315: Causes skin irritation | [2][12] |
| Eye Irritation | H319: Causes serious eye irritation | [2][12] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Eyewash stations and safety showers should be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[13]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15]
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[15]
References
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PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
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Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. Retrieved from [Link]
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Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-Methyl-5-Nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. Retrieved from [Link]
- CN104370826B. (2016). Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. Google Patents.
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SpectraBase. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]
- CN101486684B. (2011). Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
-
H. T. Srinivasa, et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Polycyclic Aromatic Compounds. Retrieved from [Link]
- CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. Retrieved from [Link]
-
Richter, S. N., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(9). Retrieved from [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, and the specific arrangement of chloro, methoxy, and carboxylate substituents on this molecule offers multiple avenues for synthetic modification and the development of novel therapeutic agents. An unambiguous structural elucidation and confirmation of purity are paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and comparative analysis with structurally related analogs.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₇H₆Cl₂N₂O₃ and a molecular weight of 237.04 g/mol , dictates its unique spectroscopic signature. The aromatic pyrimidine ring, substituted with two electron-withdrawing chlorine atoms, a methoxy group, and a methyl carboxylate group, results in a distinct electronic environment for each nucleus and bond, which can be probed by various spectroscopic techniques. This guide will deconstruct the anticipated spectroscopic data to provide a comprehensive understanding of the molecule's structural features.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets corresponding to the protons of the methoxy and the methyl ester groups. Due to the absence of protons directly attached to the pyrimidine ring, the spectrum will be devoid of signals in the aromatic region.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 4.2 | Singlet | 3H | -OCH₃ (methoxy) | The methoxy group at the C5 position is deshielded by the electronegative oxygen atom. |
| ~ 3.9 - 4.1 | Singlet | 3H | -COOCH₃ (methyl ester) | The methyl protons of the ester group are also in an electron-deficient environment. |
The precise chemical shifts can be influenced by the solvent used for analysis. The electron-withdrawing nature of the dichloropyrimidine ring will likely shift both signals downfield.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyrimidine ring. The two chlorine atoms will cause significant downfield shifts for the carbons they are attached to (C2 and C6).
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C=O (ester carbonyl) | Carbonyl carbons typically resonate in this downfield region. |
| ~ 160 - 165 | C2 and C6 | These carbons are directly bonded to chlorine atoms, causing a strong deshielding effect. |
| ~ 150 - 155 | C4 | This carbon is part of the pyrimidine ring and is attached to the electron-withdrawing carboxylate group. |
| ~ 130 - 135 | C5 | The carbon bearing the methoxy group will be shifted downfield. |
| ~ 60 - 65 | -OCH₃ (methoxy) | The carbon of the methoxy group is shielded compared to the aromatic carbons. |
| ~ 52 - 56 | -COOCH₃ (methyl ester) | The methyl carbon of the ester group appears in this typical range. |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Characteristic vibrational frequencies are expected for the C=O of the ester, the C-O bonds of the ester and ether, and the C-Cl bonds, as well as vibrations from the pyrimidine ring.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1730 - 1750 | Strong | C=O stretching (ester) |
| ~ 1550 - 1600 | Medium | C=N and C=C stretching (pyrimidine ring) |
| ~ 1200 - 1300 | Strong | C-O stretching (ester and ether) |
| ~ 1000 - 1100 | Medium | C-O stretching (ether) |
| ~ 700 - 800 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 236/238/240 | Molecular ion peak [M]⁺ |
| 205/207/209 | Loss of -OCH₃ |
| 177/179/181 | Loss of -COOCH₃ |
The fragmentation will likely involve the loss of the methoxy and methyl carboxylate groups.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at a frequency of 75 MHz or higher.
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition:
-
Use a FT-IR spectrometer.
-
Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to deduce structural information.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a foundation for the experimental acquisition of this critical data, enabling its effective use in the advancement of chemical and pharmaceutical research.
References
-
MySkinRecipes. (n.d.). Methyl 2,6-dichloropyrimidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
-
ResearchGate. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
An In-depth Technical Guide to Determining the Solubility of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in various organic solvents. In the absence of extensive published data for this specific compound, this document emphasizes robust experimental design, methodological rigor, and the principles of data interpretation.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, including the dichlorinated pyrimidine ring and the methoxy and carboxylate groups, suggest it may serve as a key intermediate in the synthesis of novel therapeutic agents. Understanding its solubility in a range of organic solvents is paramount for several critical stages of the drug development pipeline:
-
Reaction Chemistry: Optimizing reaction conditions, including solvent selection, is crucial for efficient synthesis. Poor solubility of a reactant can lead to low yields, slow reaction kinetics, and the formation of impurities.
-
Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the solute's solubility profile in different solvents and solvent mixtures. A solvent must be chosen in which the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.
-
Formulation: For a drug to be effective, it must be formulated into a stable dosage form that allows for consistent and predictable delivery. Solubility data is essential for developing both oral and parenteral formulations.
-
Analytical Method Development: Accurate quantification of the compound, for example by High-Performance Liquid Chromatography (HPLC), requires the selection of a solvent that fully dissolves the analyte without interfering with the analytical measurement.
Given the importance of solubility, a systematic approach to its determination is essential for advancing the study of this compound.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative assessment of the intermolecular forces between the solute and the solvent.[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
The key molecular properties of this compound that will influence its solubility include:
-
Polarity: The presence of electronegative chlorine, oxygen, and nitrogen atoms creates polar bonds within the molecule, resulting in a significant dipole moment. This suggests that the compound will have a higher affinity for polar solvents.
-
Hydrogen Bonding: The ester and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring, can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[2]
Predictive thermodynamic models, such as UNIFAC and COSMO-RS, can provide initial estimates of solubility, but experimental determination remains the gold standard for obtaining accurate and reliable data.[3][4][5][6]
Experimental Determination of Equilibrium Solubility
The most common and reliable method for determining the equilibrium solubility of a solid in a solvent is the shake-flask method .[2] This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid is then measured.
Essential Equipment and Reagents
-
Analytical Balance: For accurate weighing of the solute.
-
Temperature-Controlled Shaker or Water Bath: To maintain a constant temperature and ensure thorough mixing.
-
Centrifuge: To separate the undissolved solid from the saturated solution.
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
HPLC or UV-Vis Spectrophotometer: For quantifying the concentration of the dissolved solute.
-
This compound: Of known purity.
-
Organic Solvents: High-purity, analytical grade.
Step-by-Step Experimental Protocol
-
Preparation of the Solid: Ensure the this compound is a fine, uniform powder to maximize the surface area for dissolution. This can be achieved by gentle grinding with a mortar and pestle.
-
Addition of Solute and Solvent: Accurately weigh an excess amount of the solid compound into a series of vials. Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the remaining solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
Calculation of Solubility: The solubility is calculated from the concentration of the diluted sample and the dilution factor. The results are typically expressed in mg/mL or mol/L.
Self-Validating System and Causality
-
Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is indeed saturated.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.
-
Why pre-warmed pipette? If the saturated solution cools during transfer, the solute may precipitate, leading to an underestimation of its solubility.
-
Why a validated analytical method? The accuracy of the solubility measurement is directly dependent on the accuracy and precision of the method used for quantification.
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) |
| Hexane | 0.1 | Non-polar aprotic | < 0.1 |
| Toluene | 2.4 | Non-polar aprotic | 1.5 |
| Dichloromethane | 3.1 | Polar aprotic | 15.2 |
| Acetone | 5.1 | Polar aprotic | 55.8 |
| Ethyl Acetate | 4.4 | Polar aprotic | 30.1 |
| Ethanol | 4.3 | Polar protic | 75.6 |
| Methanol | 5.1 | Polar protic | 90.3 |
| Water | 10.2 | Polar protic | < 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
The hypothetical data suggests that the solubility of this compound is highly dependent on the polarity and hydrogen bonding capacity of the solvent. The low solubility in non-polar solvents like hexane and the high solubility in polar protic solvents like methanol and ethanol are consistent with the presence of polar functional groups and hydrogen bond acceptors in the molecule. The moderate solubility in polar aprotic solvents like acetone and ethyl acetate further supports this interpretation.
Conclusion
This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this promising compound. The systematic approach described herein will enable informed decisions regarding reaction optimization, purification strategies, and formulation development, ultimately accelerating its potential transition from a laboratory curiosity to a valuable chemical entity.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
-
How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]
- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds.
- This compound. CymitQuimica.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Organic Compounds.
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- 6. researchgate.net [researchgate.net]
Substituted Dichloropyrimidines: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in the nucleic acids cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] This inherent biological relevance has inspired chemists to explore substituted pyrimidines, leading to the discovery of a multitude of therapeutic agents with diverse applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6]
Among the various pyrimidine-based starting materials, dichloropyrimidines stand out as exceptionally versatile and valuable building blocks in the synthesis of complex molecular architectures.[7] The electron-deficient nature of the pyrimidine ring, amplified by the presence of two strongly electron-withdrawing chlorine atoms, renders the scaffold highly susceptible to a range of chemical transformations.[8] This heightened reactivity allows for the sequential and often regioselective introduction of various substituents, providing a powerful platform for generating extensive libraries of compounds for drug discovery. The commercial availability of various dichloropyrimidine isomers further enhances their utility.[2]
This technical guide offers an in-depth exploration of the synthesis and applications of substituted dichloropyrimidines, with a focus on three principal synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the direct displacement of chloride ions by a wide array of nucleophiles.
-
Suzuki-Miyaura Coupling: A robust palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the construction of carbon-nitrogen bonds.
Through a detailed examination of these methodologies, supported by experimental protocols, data-driven insights, and mechanistic visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of dichloropyrimidines in the pursuit of novel therapeutic agents.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Mechanistic Principles
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry and a primary method for the functionalization of dichloropyrimidines. The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, is significantly enhanced by the inductive and mesomeric effects of the two chlorine atoms. This electronic landscape facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.[9]
The regioselectivity of SNAr reactions on dichloropyrimidines is a critical consideration. In 2,4-dichloropyrimidines, substitution generally favors the C4 position over the C2 position.[8][9][10] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. However, this selectivity is not absolute and can be influenced by several factors:
-
Electronic Effects of Substituents: Electron-donating groups on the pyrimidine ring can alter the electronic distribution and influence the site of nucleophilic attack. For instance, an electron-donating substituent at the C6 position of a 2,4-dichloropyrimidine can reverse the typical regioselectivity, favoring substitution at the C2 position.[11]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the incoming nucleophile can sterically hinder attack at a particular position, thereby directing the substitution to the less hindered site.[10]
-
Reaction Conditions: The choice of solvent, temperature, and base can also impact the regioselectivity of the reaction.
Quantum mechanics calculations have proven to be a valuable tool for predicting the regioselectivity of SNAr reactions on substituted dichloropyrimidines, offering insights into the electronic and energetic factors that govern the reaction outcome.[11][12]
Sources
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- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Sourcing and Qualification of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
An In-Depth Technical Guide for Researchers
Introduction: The Critical Role of a Niche Building Block
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS No. 878650-31-8) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive chloro groups, an electron-donating methoxy substituent, and a methyl ester handle makes it a versatile intermediate for constructing complex molecular architectures. It is particularly noted for its use in the preparation of heteroarylpiperazine derivatives and other pharmacologically active agents[1]. The success of multi-step synthetic campaigns and the generation of reliable biological data are directly contingent on the quality and purity of such starting materials. This guide provides a comprehensive framework for researchers, chemists, and procurement specialists to source, evaluate, and implement this critical reagent with confidence.
Chapter 1: Understanding the Molecular Landscape
Before engaging with suppliers, it is imperative to understand the key chemical features and potential liabilities of the target molecule. This foundational knowledge informs purchasing decisions and the subsequent design of robust quality control (QC) protocols.
Core Chemical Structure and Properties
The structure of this compound presents several key features:
-
Two Electrophilic Sites: The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution, which is the primary mode of its reactivity in synthetic applications.
-
Ester Functionality: The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
-
Methoxy Group: The C5-methoxy group influences the electronic properties of the pyrimidine ring.
Caption: Incoming Quality Control (QC) Workflow Diagram.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for analyzing polar pyrimidine derivatives and is designed to separate the main component from potential impurities like the hydrolyzed carboxylic acid.[2]
-
Instrumentation: HPLC system with UV/Vis Detector.
-
Column: A hydrophilic C18 stationary phase (e.g., YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm) is recommended for good retention of polar compounds.[2]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in Water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute 1:10 in a 50:50 mixture of acetonitrile and water for a final concentration of 0.1 mg/mL.
-
Analysis: Inject 5 µL. Purity is determined by the area percent method. The main peak should be >98%. Look for an earlier eluting peak corresponding to the more polar carboxylic acid impurity.
Causality: The acidic aqueous mobile phase ensures that the pyrimidine nitrogens are protonated, leading to consistent interactions with the stationary phase and sharp peak shapes. The hydrophilic C18 column prevents phase collapse common with highly aqueous mobile phases and provides necessary retention for polar analytes.
Protocol: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure.
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
~4.0 ppm (singlet, 3H): This signal corresponds to the methyl protons of the ester group (C(=O)OCH₃ ).
-
~4.1 ppm (singlet, 3H): This signal corresponds to the methyl protons of the methoxy group (OCH₃ ).
-
-
Analysis: The presence of these two distinct singlets, each integrating to 3 protons, in the correct chemical shift regions provides strong evidence for the compound's identity. The absence of other significant peaks confirms the lack of major organic impurities.
Chapter 4: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound over time.
-
Storage: Suppliers recommend storage at 2-8°C under an inert atmosphere.[3] The compound is a solid and should be kept in a tightly sealed container in a desiccator to protect it from moisture, which can promote hydrolysis of the ester.
-
Safety: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The successful application of this compound in a research setting is underpinned by a diligent approach to procurement and quality validation. By understanding the potential synthetic pitfalls, scrutinizing supplier-provided data, and implementing a robust in-house QC protocol combining chromatographic purity analysis with spectroscopic identity confirmation, researchers can mitigate risks associated with reagent quality. This ensures the generation of reproducible, high-quality scientific data and accelerates the path of drug discovery and development.
References
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Otto Chemie Pvt. Ltd. "this compound, 98%". [Link]
-
Wikipedia. "Pyrimidine". [Link]
- Google Patents.
- Google Patents. "CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine".
- Google Patents. "CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine".
Sources
A Comprehensive Technical Guide to the Safe Handling of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate. As a Senior Application Scientist, the following information is synthesized from publicly available safety data for structurally analogous compounds and established best practices for handling halogenated heterocyclic compounds. This document is intended to empower researchers with the knowledge to work with this compound safely and effectively.
Understanding the Hazard Landscape
This compound is a substituted pyrimidine. While specific toxicological data for this exact molecule is not extensively published, the hazard profile can be reliably inferred from closely related dichloromethoxypyrimidine derivatives. The primary hazards associated with this class of compounds are significant and warrant careful attention.
The core structure, a dichlorinated pyrimidine, presents several inherent risks. The two chlorine atoms are reactive sites, and the overall molecule can cause significant irritation and harm upon exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Key Hazard Statements based on Analogous Compounds:
-
H335: May cause respiratory irritation. [3]
These classifications necessitate a robust and proactive safety strategy, which will be detailed in the subsequent sections.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties for this compound and a close analog are presented below. These properties are crucial for understanding the compound's behavior under various laboratory conditions.
| Property | Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 4,6-dichloro-5-methoxypyrimidine |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | C₅H₄Cl₂N₂O |
| Molecular Weight | 221.04 g/mol [4] | 179.00 g/mol [5] |
| Appearance | Solid (Predicted) | Off-white solid[5] |
| Melting Point | Not available | 54-58 °C[5] |
| Boiling Point | Not available | 257.8±35.0 °C (Predicted)[5] |
| InChIKey | LJPTXNUMWNYLDV-UHFFFAOYSA-N[4] | IJQIGKLDBGKSNT-UHFFFAOYSA-N[5] |
The Causality Behind Safe Handling: A Proactive Approach
Simply following a list of rules is insufficient. A true culture of safety is built on understanding the why behind each procedural step. The following protocols are designed as a self-validating system to minimize risk at every stage of handling.
Engineering Controls: The First Line of Defense
The primary principle is to minimize direct exposure. All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood. This is not merely a suggestion but a critical requirement to prevent the inhalation of fine dust particles or vapors. Ensure that the fume hood has adequate airflow and is regularly inspected.
An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[1]
Personal Protective Equipment (PPE): The Last Barrier
Your PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection: A flame-retardant lab coat must be worn and fully buttoned. Disposable nitrile or neoprene gloves are essential. Do not use latex gloves as they may offer insufficient protection. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[2]
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: A logical workflow for the selection and use of Personal Protective Equipment (PPE).
Experimental Protocols: A Step-by-Step Guide to Safety
Weighing and Aliquoting
-
Preparation: Before bringing the compound into the work area, ensure the analytical balance is clean and located inside a fume hood or a containment enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully transfer the solid compound from the stock bottle to the weighing vessel using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the surrounding area with a damp cloth, ensuring the waste is disposed of as hazardous material.
Dissolution
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process to avoid splashing.
-
Storage of Solution: If the solution is to be stored, ensure the container is properly labeled with the compound name, concentration, solvent, and date.
Reactivity and Incompatibilities
Understanding the chemical's reactivity is paramount to preventing accidents.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials could lead to vigorous and potentially hazardous reactions.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]
Caption: Key chemical incompatibilities and hazardous decomposition products.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: All spill cleanup materials should be disposed of as hazardous waste.
Storage and Disposal: Long-Term Safety
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] The storage area should be clearly marked.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]
-
Labeling: Use designated, properly labeled waste containers. The label should include "Hazardous Waste" and the full chemical name.[6]
-
Procedure: Follow your institution's and local regulations for the disposal of chlorinated hazardous waste. Do not dispose of it down the drain.[2][6]
Conclusion: A Commitment to Safety
The safe handling of this compound is not just a matter of following regulations but a commitment to the well-being of yourself, your colleagues, and the environment. By understanding the inherent hazards and the reasoning behind each safety protocol, researchers can confidently and safely unlock the potential of this valuable research compound.
References
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PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,6-dichloro-5-methoxypyrimidine. Retrieved from [Link]
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A Technical Guide to the Reactivity of the Pyrimidine Ring in Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in the nucleobases of nucleic acids—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[3][4] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine nucleus a critical component in a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[5][6][7][8] Dichloropyrimidines, in particular, serve as highly valuable and versatile building blocks for the synthesis of these complex pharmaceutical agents.[9][10] The two chlorine atoms act as reactive handles, allowing for the strategic and often regioselective introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr) reactions.[11] Understanding the nuances of the pyrimidine ring's reactivity, especially the factors governing the differential reactivity of the two chlorine atoms in dichloropyrimidines, is paramount for the efficient design and synthesis of novel drug candidates.
This in-depth technical guide provides a comprehensive exploration of the core principles governing the reactivity of the pyrimidine ring in dichloropyrimidines. We will delve into the electronic properties of the pyrimidine nucleus, analyze the factors that dictate the regioselectivity of nucleophilic substitution, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Electronic Landscape of the Pyrimidine Ring: A π-Deficient Heterocycle
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[12] This arrangement of nitrogen atoms significantly influences the electronic distribution within the ring, making it a π-deficient system.[13] The high electronegativity of the nitrogen atoms leads to a significant polarization of the C-N and C=N bonds, resulting in a net withdrawal of electron density from the carbon atoms of the ring.[3][13]
This π-deficiency has several important consequences for the reactivity of the pyrimidine ring:
-
Reduced Basicity: Compared to pyridine (pKa of 5.30), pyrimidine is a much weaker base, with a pKa of 1.23 for its monoprotonated form.[12][13] The second nitrogen atom acts as an electron-withdrawing group, further reducing the availability of the lone pair of electrons on the other nitrogen for protonation.[4][12]
-
Deactivated Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it less susceptible to electrophilic attack.[12][13] Electrophilic substitution, when it does occur, is generally directed to the C-5 position, which is the least electron-deficient carbon atom in the ring.[12][14] However, these reactions often require harsh conditions or the presence of activating, electron-donating groups on the ring.[4][15]
-
Facilitated Nucleophilic Aromatic Substitution: Conversely, the π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[9][12] The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are particularly electron-deficient and are the primary sites for nucleophilic attack.[13][14]
The introduction of two chlorine atoms to the pyrimidine ring, as in dichloropyrimidines, further enhances its electrophilicity and provides excellent leaving groups for SNAr reactions. This makes dichloropyrimidines highly valuable synthons for the construction of more complex, functionally diverse pyrimidine derivatives.
Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines: A Deeper Dive
A critical aspect of dichloropyrimidine chemistry is the regioselectivity of nucleophilic substitution. The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for the sequential and controlled introduction of different nucleophiles, a powerful strategy in multi-step syntheses. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[16]
The Case of 2,4-Dichloropyrimidine: Why C4 is Generally More Reactive
In the case of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[17][18] This selectivity can be attributed to a combination of electronic and steric factors.
From an electronic standpoint, the Meisenheimer intermediate formed upon nucleophilic attack at C4 is more stable than the intermediate formed from attack at C2.[16] The negative charge in the C4-adduct can be delocalized over both nitrogen atoms, leading to a more stable resonance structure.[18]
Quantum mechanics (QM) calculations provide further insight. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is primarily distributed at the C4 position, indicating that this is the most electrophilic site and the most likely to be attacked by a nucleophile.[19]
However, this C4 selectivity is not absolute and can be influenced by several factors:
-
Substituents on the Pyrimidine Ring: The presence of other substituents on the ring can significantly alter the regioselectivity. Electron-donating groups at the C6 position, for example, can reverse the selectivity, favoring attack at the C2 position.[17][19] This is because the electron-donating group can increase the electron density at C4, making it less electrophilic, and can also influence the relative energies of the LUMO and LUMO+1 orbitals.[17][19]
-
Nature of the Nucleophile: The type of nucleophile used can also play a role. While many nucleophiles show a preference for C4, certain tertiary amines have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[20][21]
-
Reaction Conditions: Solvent polarity and temperature can also influence the C4/C2 selectivity. For instance, nucleophilic substitution of 2,4,6-trichloropyrimidine with anilines shows higher C4 selectivity in polar solvents like ethanol.[16]
4,6-Dichloropyrimidines: Equivalent Reactive Centers
In 4,6-dichloropyrimidines, the two chlorine atoms are in equivalent positions (C4 and C6).[11] This simplifies the initial mono-substitution, as attack can occur at either position to give the same product. However, the introduction of the first nucleophile will influence the reactivity of the remaining chlorine atom, often requiring different reaction conditions for the subsequent di-substitution.[11]
Visualizing the Reactivity Landscape
To better understand the factors governing regioselectivity, we can visualize the electronic and steric influences.
Caption: Key factors influencing the regioselectivity of nucleophilic substitution in dichloropyrimidines.
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for common nucleophilic substitution reactions on dichloropyrimidines. These are intended as a starting point, and optimization may be necessary for specific substrates and nucleophiles.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidines with Amines (Catalyst-Free)
This protocol is adapted for the mono-amination of 4,6-dichloropyrimidines.[11][22]
Materials and Equipment:
-
4,6-Dichloropyrimidine
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃), finely powdered and anhydrous
-
N,N-Dimethylformamide (DMF)
-
Glass vial with a screw cap and magnetic stirrer
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add the 4,6-dichloropyrimidine (1.0 eq.).
-
Add the desired primary or secondary amine (1.0-1.2 eq.).
-
Add finely powdered anhydrous potassium carbonate (2.5-4.0 eq.).
-
Add anhydrous DMF to dissolve the reactants.
-
Seal the vial tightly with the screw cap.
-
Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated pyrimidine.
Self-Validating System:
-
TLC Analysis: The disappearance of the starting dichloropyrimidine spot and the appearance of a new, more polar product spot will indicate reaction progress.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[23] For example, in the ¹H NMR spectrum, the appearance of signals corresponding to the protons of the introduced amine and a change in the chemical shifts of the pyrimidine ring protons will confirm the substitution.
Protocol 2: Palladium-Catalyzed Amination for Selective C4-Substitution of 6-Aryl-2,4-dichloropyrimidines
This protocol is designed for the highly regioselective amination at the C4 position of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.[16][24]
Materials and Equipment:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Palladium catalyst (e.g., a complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dry reaction vessel under an inert atmosphere (e.g., Schlenk flask)
-
Standard work-up and purification equipment
Procedure:
-
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst (1-2 mol %).
-
Dissolve the solids in anhydrous THF.
-
In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with LiHMDS solution (1.1-1.2 eq.).
-
-
Reaction Execution:
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. Note: The order of addition is critical for high regioselectivity.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.
-
Self-Validating System:
-
Regioselectivity Analysis: The regioselectivity of the reaction can be determined by analyzing the crude reaction mixture using ¹H NMR or by separating the isomers via chromatography and determining their relative ratios. The major product should correspond to the C4-substituted isomer.
-
Structural Confirmation: Unequivocal structural assignment of the major product should be performed using 2D NMR techniques (e.g., NOESY) to confirm the proximity of the amine substituent to the C5-proton.
Visualizing the Experimental Workflow
Caption: Comparative workflow for catalyst-free and palladium-catalyzed amination of dichloropyrimidines.
Data Presentation: Spectroscopic Characterization
The unequivocal structural confirmation of synthesized dichloropyrimidine derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.[23]
| Spectroscopic Technique | Information Provided | Typical Observations for Dichloropyrimidine Derivatives |
| ¹H NMR | Chemical environment of hydrogen atoms | Signals for pyrimidine ring protons (typically in the aromatic region), and signals for protons of substituents. |
| ¹³C NMR | Chemical environment of carbon atoms | Signals for pyrimidine ring carbons, with carbons attached to chlorine appearing at characteristic chemical shifts. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the molecular ion and fragments | Molecular ion peak corresponding to the molecular weight of the compound. Isotopic pattern characteristic of chlorine-containing compounds.[25] |
| Infrared (IR) Spectroscopy | Vibrational frequencies of chemical bonds | Characteristic absorption bands for C=C and C=N stretching in the aromatic ring, and bands corresponding to the functional groups of substituents (e.g., N-H stretching for amines).[26] |
Conclusion: Harnessing the Reactivity of Dichloropyrimidines for Drug Discovery
Dichloropyrimidines are undeniably powerful and versatile intermediates in the synthesis of a wide range of biologically active molecules. Their reactivity is governed by the inherent π-deficient nature of the pyrimidine ring, which is further activated by the presence of the two chlorine atoms. The ability to control the regioselectivity of nucleophilic aromatic substitution reactions is a key element in the strategic design of complex molecular architectures. By understanding the interplay of electronic effects, steric factors, and reaction conditions, researchers can effectively harness the reactivity of dichloropyrimidines to accelerate the discovery and development of novel therapeutics. This guide has provided a foundational understanding of these principles, complemented by practical experimental protocols, to empower scientists in their pursuit of innovative medicines.
References
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- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (n.d.). BenchChem.
- Pyrimidine - Wikipedia. (n.d.). Wikipedia.
- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem. (n.d.). BenchChem.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (n.d.). Science Alert.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine - Benchchem. (n.d.). BenchChem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Science Alert.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Vertex AI Search.
- Theoretical studies on the electronic structure of pyrimidines - Benchchem. (n.d.). BenchChem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). ACS Publications.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.). MDPI.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
- Pyrimidine | PPTX - Slideshare. (n.d.). Slideshare.
- Recent Advances in Pyrimidine-Based Drugs - OUCI. (n.d.). OUCI.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). PubMed Central.
- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine - Benchchem. (n.d.). BenchChem.
- General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate. (n.d.). ResearchGate.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015). PubMed.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2015). ResearchGate.
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil - Benchchem. (n.d.). BenchChem.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem. (n.d.). BenchChem.
- Pyrimidines. (n.d.). University of Oxford.
- Experimental protocol for the synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine - Benchchem. (n.d.). BenchChem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. (n.d.). Pharmaguideline.
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (n.d.). National Institutes of Health.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Vertex AI Search.
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Methodological & Application
Nucleophilic aromatic substitution on Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate.
An in-depth guide to the strategic functionalization of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate via Nucleophilic Aromatic Substitution (SNAr), providing researchers, scientists, and drug development professionals with detailed application notes and robust experimental protocols.
Introduction: The Strategic Value of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems. The strategic functionalization of polysubstituted pyrimidines is therefore a critical task in drug discovery. This compound is a highly valuable, electron-deficient heterocyclic building block. The two reactive chlorine atoms serve as handles for sequential or selective displacement via Nucleophilic Aromatic Substitution (SNAr), allowing for the controlled introduction of diverse functionalities. This guide provides a comprehensive overview of the principles and practical protocols for performing SNAr reactions on this specific substrate.
The Mechanism and Regioselectivity of SNAr on the Pyrimidine Core
Nucleophilic aromatic substitution is a powerful method for modifying electron-poor aromatic and heteroaromatic systems.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by electron-withdrawing groups (EWGs) that stabilize the negatively charged intermediate formed during the reaction.[2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile (Nu⁻) attacks one of the carbon atoms bearing a leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The pyrimidine ring's nitrogen atoms and the C4-carboxylate group are crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Elimination: The leaving group (Cl⁻) is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Predicting Regioselectivity: C2 versus C6 Substitution
A key consideration for this substrate is regioselectivity: which of the two chlorine atoms is more susceptible to initial attack? The reactivity of positions on the pyrimidine ring generally follows the order C4(6) > C2.[3][4] In this specific molecule, several electronic factors are at play:
-
Activating Groups: The two ring nitrogens and the potent electron-withdrawing methyl carboxylate group at C4 strongly activate the ring for nucleophilic attack. The C4-ester group particularly activates the adjacent C6 position.
-
Directing Groups: The C5-methoxy group is an electron-donating group (EDG) through resonance, which could potentially deactivate the ring compared to an unsubstituted analogue. However, its primary influence here is on the relative electrophilicity of C2 and C6.
Given the powerful activating effect of the adjacent C4-carboxylate group, substitution is predicted to occur preferentially at the C6 position . The first substitution at C6 will introduce an electron-donating group (e.g., an amino or alkoxy group), which will decrease the reactivity of the second chlorine at C2, often allowing for selective mono-substitution under controlled conditions.
Caption: Factors influencing the regioselective substitution at the C6 position.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono-substitution at the C6 position using common classes of nucleophiles.
General Experimental Workflow
A successful SNAr reaction requires careful execution from setup to purification. The general workflow is applicable to most nucleophile types, with specific modifications detailed in the protocols below.
Caption: Standard experimental workflow for SNAr reactions.
Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)
This protocol describes the reaction with a typical secondary amine, which is a common transformation in library synthesis for drug discovery.
Materials & Equipment:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to create a ~0.1 M solution. Stir until the solid is fully dissolved.
-
Base Addition: Add DIPEA (2.0-3.0 eq) or anhydrous K₂CO₃ (3.0 eq). The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Nucleophile Addition: Add morpholine (1.1-1.2 eq) dropwise at room temperature. A slight excess of the amine ensures the reaction goes to completion.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The elevated temperature is typically required to drive the reaction to completion in a reasonable timeframe.[5][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-substituted product.
Protocol 2: Thiolation with a Thiol (e.g., Benzyl Mercaptan)
This protocol details the introduction of a sulfur nucleophile. The thiol is first deprotonated with a base to form the more nucleophilic thiolate anion.
Materials & Equipment:
-
This compound
-
Benzyl mercaptan
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard reaction, workup, and purification equipment under inert atmosphere
Step-by-Step Procedure:
-
Thiolate Formation: In a separate oven-dried flask under N₂, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of benzyl mercaptan (1.1 eq) in THF. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution). Causality: Pre-forming the thiolate is crucial as the neutral thiol is a weaker nucleophile.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Nucleophile Addition: Slowly transfer the pre-formed sodium benzylthiolate solution to the solution of the pyrimidine substrate at 0 °C via cannula.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir. The reaction is often faster than amination and may be complete within 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the C6-thioether product.
Protocol 3: Alkoxylation with an Alcohol (e.g., Sodium Methoxide)
This protocol describes the introduction of an oxygen nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the ester and reaction with water.
Materials & Equipment:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol, or solid NaOMe
-
Anhydrous Methanol (MeOH) or THF
-
Standard reaction, workup, and purification equipment under inert atmosphere
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol. Rationale: Using the corresponding alcohol as the solvent ensures a high concentration of the nucleophile and simplifies the reaction system.
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at 0 °C. If using solid NaOMe, add it portion-wise. The alkoxide is a strong nucleophile and the reaction is typically rapid.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete in less than 1 hour.
-
Workup: Once the starting material is consumed, neutralize the reaction mixture by adding a few drops of acetic acid. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Data Summary and Troubleshooting
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temp. (°C) | Typical Time | Key Consideration |
| Amines | Secondary Amine | DIPEA, K₂CO₃ | DMF, MeCN | 60-80 | 4-12 h | Use a non-nucleophilic base to avoid side reactions. |
| Thiols | Thiol/Mercaptan | NaH, Cs₂CO₃ | THF, DMF | 0 to RT | 1-4 h | Pre-form the highly nucleophilic thiolate anion. |
| Alcohols | Alkoxide | NaH, NaOMe | Corresponding Alcohol, THF | 0 to RT | < 1 h | Strict anhydrous conditions are essential. |
Troubleshooting Common Issues:
-
No Reaction or Slow Conversion: Increase the temperature, use a more polar aprotic solvent (e.g., DMAc or NMP), or use a stronger base for deprotonation (for thiols/alcohols). Ensure reagents are anhydrous.
-
Formation of Di-substituted Product: Reduce the amount of nucleophile used (to 1.0-1.05 eq), lower the reaction temperature, and monitor the reaction carefully to stop it once the mono-substituted product is maximized.
-
Hydrolysis of Ester: Ensure all reagents and solvents are strictly anhydrous, particularly for alkoxylation and thiolation reactions involving strong bases.
References
- Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763. [Online] Available at: [Link]
- Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Gou, F. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Online] Available at: [Link]
-
MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Online] Available at: [Link]
-
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
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The Strategic Functionalization of Dichloropyrimidines: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including kinase inhibitors like Imatinib and antiviral agents such as Zidovudine.[1] The strategic derivatization of this privileged heterocycle is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. Dichloropyrimidines, readily available and cost-effective building blocks, offer two reactive handles for the sequential and regioselective introduction of diverse substituents. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.[1][2]
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of dichloropyrimidines. We will delve into the mechanistic underpinnings of these transformations, offering insights into the factors governing their regioselectivity. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable roadmap for the synthesis of functionalized pyrimidine libraries.
The General Catalytic Cycle: A Unifying Mechanistic Framework
At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation (for C-C and C-N coupling) or a related step for other couplings, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Regioselectivity in Dichloropyrimidines: The C4 vs. C2 Position
For 2,4-dichloropyrimidines, the inherent electronic properties of the pyrimidine ring dictate that the C4 position is generally more susceptible to palladium-catalyzed cross-coupling reactions.[4] This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[4] However, it is crucial to note that this selectivity can be influenced by steric factors and, more recently, has been shown to be tunable through the judicious choice of ligands, with certain bulky N-heterocyclic carbene (NHC) ligands promoting C2-selectivity.[5]
Caption: Regioselectivity in the cross-coupling of 2,4-dichloropyrimidine.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of C-C bonds, coupling an organoboron reagent with a halide. For dichloropyrimidines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[4]
Data Presentation: Optimization of Suzuki Coupling Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[4]
Table 1: Catalyst Screening [4]
| Catalyst (5 mol%) | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 2: Solvent Mixture Screening [4]
| Solvent Mixture (v/v) | Yield (%) |
|---|---|
| 1,4-Dioxane/H₂O (2:1) | 81 |
| THF/H₂O (2:1) | 75 |
| Acetonitrile/H₂O (2:1) | 68 |
| Toluene/H₂O (2:1) | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 100 °C, 20 min, microwave irradiation.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is optimized for the regioselective C4-arylation of 2,4-dichloropyrimidine.[4]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Add Pd(PPh₃)₄ (2.9 mg, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[6] In the context of dichloropyrimidines, it allows for the introduction of a diverse range of primary and secondary amines, which are key functionalities in many bioactive molecules.
Causality in Experimental Choices for Buchwald-Hartwig Amination
The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) are often employed to deprotonate the amine, facilitating its entry into the catalytic cycle.[7] The order of addition of reagents can also be crucial; premixing the amine with the base before adding it to the dichloropyrimidine and catalyst can prevent undesired side reactions.[7]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol is adapted for the highly regioselective C4-amination of a 6-aryl-2,4-dichloropyrimidine with a secondary amine.[7]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Secondary amine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
dppb (1,4-Bis(diphenylphosphino)butane)
-
LiHMDS (Lithium bis(trimethylsilyl)amide, 1 M solution in THF)
-
THF (Tetrahydrofuran, anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (0.01-0.02 equiv), and dppb (0.01-0.02 equiv) in anhydrous THF.
-
In a separate flame-dried flask, dissolve the secondary amine (1.1 equiv) in anhydrous THF.
-
To the amine solution, add LiHMDS (1.1 equiv, 1 M solution in THF) dropwise at 0 °C.
-
Add the freshly prepared lithium amide solution to the solution of the pyrimidine and catalyst at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral parts of the final molecular architecture.
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol that can be adapted for the coupling of dichloropyrimidines with terminal alkynes.
Materials:
-
2,4-Dichloropyrimidine
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
THF or DMF (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add anhydrous THF or DMF, followed by triethylamine (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Vinylation of Dichloropyrimidines
The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide to form a substituted alkene. This reaction can be used to introduce vinyl groups onto the pyrimidine core.
Experimental Protocol: General Procedure for the Heck Reaction
This general protocol can be adapted for the vinylation of dichloropyrimidines.
Materials:
-
2,4-Dichloropyrimidine
-
Alkene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)
-
Triethylamine (Et₃N) or K₂CO₃
-
DMF or Acetonitrile (anhydrous)
Procedure:
-
In a sealed tube, combine 2,4-dichloropyrimidine (1.0 equiv), Pd(OAc)₂ (0.02-0.05 equiv), and P(o-tolyl)₃ (0.04-0.10 equiv).
-
Add the base (Et₃N or K₂CO₃, 2.0-3.0 equiv) and the alkene (1.2-2.0 equiv).
-
Add anhydrous DMF or acetonitrile.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of dichloropyrimidines. By understanding the underlying mechanisms and the factors that control regioselectivity, researchers can strategically design and execute the synthesis of complex pyrimidine derivatives. The protocols provided in this guide offer a solid foundation for the development of novel compounds for drug discovery and other applications. The continued exploration of new ligands and reaction conditions will undoubtedly further expand the synthetic utility of these powerful transformations.
References
-
Klapoetke, T. M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2975. [Link]
-
Li, G., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(24), 5429-5432. [Link]
-
Neufeldt, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9636-9646. [Link]
-
Gulea, M., & Deubner, R. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PSE Community.org. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Royal Society of Chemistry. (2014). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]
-
ResearchGate. (2019). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
MDPI. (2021). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Catalysts, 11(10), 1221. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15996-16019. [Link]
-
ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6529-6541. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Università di Padova. (2018). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. [Link]
-
ElectronicsAndBooks. (2003). Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. Tetrahedron Letters, 44(51), 9181-9184. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Utilization of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in Kinase Inhibitor Synthesis
For Research Use Only.
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including numerous FDA-approved drugs.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
This guide focuses on the synthetic utility of a highly functionalized pyrimidine building block, Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate . The presence of two reactive chlorine atoms at the C2 and C6 positions, an electron-donating methoxy group at C5, and a methyl ester at C4 makes this reagent a versatile platform for the construction of diverse kinase inhibitor libraries.
Chemical Properties and Reactivity Profile
Understanding the inherent reactivity of this compound is paramount for its successful application in synthesis. The key transformations revolve around nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions.
| Property | Value | Source |
| CAS Number | 878650-31-8 | [5] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | [5] |
| Molecular Weight | 237.04 g/mol | [5] |
| Appearance | Solid | [5] |
The regioselectivity of SNAr on dichloropyrimidines is influenced by the electronic environment of the ring. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. However, the electronic nature of the substituents can modulate this reactivity. The methoxy group at C5 is an electron-donating group, which can influence the relative reactivity of the adjacent C6 chlorine.
Core Synthetic Transformations and Protocols
This section details key synthetic manipulations of this compound, providing step-by-step protocols for fundamental transformations that are foundational to the synthesis of more complex kinase inhibitors.
Protocol 1: Selective Monosubstitution via Amination
A common strategy in kinase inhibitor synthesis is the sequential displacement of the chloro groups. The following protocol, adapted from the synthesis of related compounds, demonstrates the selective substitution of one chloro group with ammonia.[4][6] This reaction provides a key intermediate with a free amino group for further functionalization.
Reaction Scheme:
Caption: Selective amination at the C6 position.
Materials:
-
This compound
-
Ammonia (e.g., 2 M solution in a suitable solvent or as a gas)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add ammonia (2.0 eq).[4][6]
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate.
Causality: The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction. By using a limited equivalence of the nucleophile (ammonia), monosubstitution is favored. The C6 position is generally more reactive in this substituted system.
Protocol 2: Hydrolysis of the Methyl Ester
The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce further diversity.[7]
Reaction Scheme:
Caption: Saponification of the methyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.[7]
-
Add lithium hydroxide (5.0 eq) in portions to the solution at ambient temperature.[7]
-
Heat the resulting mixture to 60 °C and stir for 12 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the THF.
-
Acidify the aqueous residue with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid.
Causality: The use of a hydroxide base in a protic solvent mixture is a standard and effective method for the saponification of esters. The excess of lithium hydroxide ensures the complete conversion to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Representative Application in Kinase Inhibitor Synthesis (Hypothetical)
Overall Synthetic Workflow:
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Step 1: Selective Amination (as per Protocol 1)
This step would follow Protocol 1 to generate the monosubstituted intermediate, Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate.
Step 2: Second Nucleophilic Aromatic Substitution
The remaining chloro group at the C2 position can be displaced by another nucleophile, typically an aniline derivative, which is a common feature in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase.[1]
Materials:
-
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a strong base for SNAr
-
Base (e.g., Cs₂CO₃ for Buchwald-Hartwig, or a non-nucleophilic base for SNAr)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene for Buchwald-Hartwig)
Procedure (Representative for Buchwald-Hartwig Amination):
-
To an oven-dried flask under an inert atmosphere, add Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-arylamino intermediate.
Causality: The C2-chloro group is generally less reactive towards SNAr than the C6-chloro group. Therefore, a palladium-catalyzed Buchwald-Hartwig amination is often employed for this transformation, as it can couple less reactive aryl chlorides with amines under relatively mild conditions. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Step 3: Amide Bond Formation
The final step in this hypothetical synthesis involves the conversion of the methyl ester to an amide. This can be achieved via hydrolysis to the carboxylic acid (as per Protocol 2) followed by a standard amide coupling reaction, or through direct aminolysis of the ester with an appropriate amine, often at elevated temperatures or with a catalyst.
Procedure (Following Hydrolysis and Amide Coupling):
-
Hydrolyze the methyl ester of the product from Step 2 to the corresponding carboxylic acid using the method described in Protocol 2.
-
To a solution of the resulting carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir for 10-15 minutes, then add the desired amine (1.1 eq).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.
Causality: Amide bond formation from a carboxylic acid and an amine is a robust and widely used reaction. Coupling reagents like HATU activate the carboxylic acid to facilitate the nucleophilic attack by the amine, allowing the reaction to proceed under mild conditions with high yields.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its multiple functional groups allow for a variety of chemical transformations, enabling the creation of diverse molecular architectures. The protocols and strategies outlined in this guide provide a foundation for researchers to utilize this reagent in their drug discovery efforts. A thorough understanding of the principles of nucleophilic aromatic substitution on the pyrimidine core is essential for designing efficient and regioselective synthetic routes.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6627-22-1 | Methyl 6-chloropyrimidine-4-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Regioselective Amination of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Introduction
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine core is a common motif in a vast array of biologically active molecules. The strategic placement of two chlorine atoms at the C2 and C6 positions, an electron-donating methoxy group at C5, and an electron-withdrawing methyl carboxylate group at C4, offers a versatile platform for the synthesis of novel derivatives through nucleophilic aromatic substitution (SNAr). This application note provides a detailed protocol for the regioselective amination of this substrate, a critical transformation for the generation of diverse chemical libraries for screening and lead optimization.
The inherent electronic properties of the dichloropyrimidine ring dictate the regioselectivity of nucleophilic attack. Generally, the C4 and C6 positions of dichloropyrimidines are more susceptible to nucleophilic attack than the C2 position due to the electron-withdrawing nature of the ring nitrogens.[1][2] The presence of the methyl carboxylate at C4 and the methoxy group at C5 further modulates the electronic distribution, influencing the reactivity of the C2 and C6 positions. This guide will focus on a protocol designed to achieve selective amination, a key step in the synthesis of advanced pharmaceutical intermediates.
Reaction Mechanism and Regioselectivity
The amination of dichloropyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of a nucleophile (an amine in this case) on the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product.
The regioselectivity of the amination of this compound is primarily governed by the electronic effects of the substituents. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 » C5.[3][4] In this specific substrate, the C4 position is occupied by the methyl carboxylate group. Therefore, the competition for nucleophilic attack is between the C2 and C6 positions. The electron-withdrawing nature of the adjacent methyl carboxylate group at C4 is expected to render the C6 position more electrophilic and thus more susceptible to nucleophilic attack compared to the C2 position.
Caption: Generalized SNAr mechanism for the amination of a dichloropyrimidine.
Experimental Protocol
This protocol details the regioselective mono-amination of this compound at the C6 position.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Amine of choice (e.g., benzylamine) | Reagent Grade | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate solution | ACS Grade | In-house prep. |
| Brine (Saturated aqueous sodium chloride solution) | ACS Grade | In-house prep. |
| Anhydrous sodium sulfate | ACS Grade | Commercial Source |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Temperature-controlled heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the regioselective amination.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired amine (1.1 eq) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired aminated product.
Data and Expected Results
The following table provides expected outcomes and key parameters for the amination reaction. Yields and reaction times may vary depending on the specific amine used.
| Parameter | Expected Value |
| Regioselectivity (C6 vs C2) | >95:5 (favoring C6 substitution) |
| Typical Yield | 70-90% |
| Reaction Time | 12-24 hours |
| Purity (after chromatography) | >98% |
| Analytical Techniques | 1H NMR, 13C NMR, LC-MS, HRMS |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material or product.
-
Increase the reaction time or temperature if the reaction is sluggish.
-
Consider using a stronger, non-nucleophilic base if DIPEA is not effective.
-
-
Poor Regioselectivity:
-
Formation of Di-substituted Product:
-
Use a stoichiometric amount or a slight excess of the amine (1.0-1.1 equivalents).
-
Add the amine slowly at a low temperature to control the reaction.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective amination of this compound. By leveraging the principles of nucleophilic aromatic substitution on electron-deficient pyrimidine systems, this method allows for the efficient synthesis of valuable building blocks for drug discovery and development. The provided step-by-step procedure, along with troubleshooting guidelines, should enable researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ACS Publications. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
Regioselective 2-Amination of Polychloropyrimidines - PubMed. Available at: [Link]
Sources
Suzuki-Miyaura coupling with Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate.
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
Introduction: The Strategic Importance of Substituted Pyrimidines
Substituted pyrimidine scaffolds are foundational motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Their prevalence in natural products like nucleic acids and in synthetic drugs highlights their versatile role as privileged structures. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for C-C bond formation, enabling the precise elaboration of heteroaromatic cores.[3][4] This reaction's tolerance for a wide range of functional groups, coupled with the stability and low toxicity of its organoboron reagents, makes it an indispensable tool in modern synthesis.[5][6]
This guide focuses on the Suzuki-Miyaura coupling of this compound, a highly functionalized and electron-deficient substrate. The presence of two distinct chlorine atoms at the C2 and C6 positions presents both a challenge and an opportunity for synthetic chemists: the potential for selective mono-arylation or exhaustive di-arylation. We will explore the underlying principles governing the reactivity of this substrate and provide a detailed, field-proven protocol for its successful coupling.
Scientific Rationale: Understanding Reactivity and Site Selectivity
The success of a Suzuki-Miyaura coupling on a dihalogenated heterocycle hinges on understanding the factors that control the site of reaction. The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is generally the rate-determining step and is highly sensitive to the electronic and steric environment of the reaction center.[1][7]
Electronic Effects on the Pyrimidine Core: The pyrimidine ring is an electron-deficient aromatic system, which makes its halogen substituents more reactive in cross-coupling reactions compared to analogous benzene halides.[2][8] For dihalopyrimidines, the intrinsic order of reactivity for oxidative addition generally follows the trend C4/C6 > C2 > C5.[1] This is because the C4 and C6 positions are the most electrophilic.
In our specific substrate, this compound, this intrinsic reactivity is modulated by two key substituents:
-
Methyl 4-carboxylate (EWG): This strong electron-withdrawing group significantly increases the electrophilicity of the entire ring, further activating both C-Cl bonds towards oxidative addition.
-
5-Methoxy (EDG): This electron-donating group provides some electronic opposition to the carboxylate group.
Considering these factors, the C6 position is predicted to be the most reactive site for the initial coupling reaction due to the combined electron-withdrawing influence of the ring nitrogens and the adjacent carboxylate group. This allows for a strategic, stepwise functionalization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-Cl) bond of the pyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.[1]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[4][5][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Mono-Arylation at the C6 Position
This protocol provides a robust starting point for the selective mono-arylation of this compound. Optimization may be required for different boronic acid coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | The key substrate. |
| Arylboronic Acid | ≥98% | Commercial | Example: Phenylboronic acid. Use 1.1 equivalents for mono-substitution. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercial | A common and effective Pd(0) precatalyst. Other catalysts can be used (see Optimization section). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | A common inorganic base. Must be finely powdered and dry. Use 3.0 equivalents. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Reaction solvent. Must be degassed thoroughly. |
| Water | Deionized | In-house | Co-solvent. Must be degassed. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 3 mol%).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Via syringe, add the degassed solvents. A common ratio is 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-90 °C. For microwave-assisted reactions, a temperature of 100-120 °C for a shorter duration (15-30 minutes) is a good starting point.[2][10]
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting pyrimidine.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-arylated product.
-
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Key Parameter Optimization: The Causality Behind Choices
The selection of each reaction component is crucial for achieving high yield and selectivity, especially when dealing with less reactive aryl chlorides.[6][12]
| Parameter | Recommended Choice(s) | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable choice for many couplings.[13] However, for challenging aryl chlorides, more advanced catalyst systems are often superior. Using a Pd(II) precatalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a specific ligand allows for finer control. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the difficult oxidative addition step and stabilize the active catalytic species.[4][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[5][9] K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, particularly with electron-deficient boronic acids.[14] KF is a milder option suitable for base-sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHF | A polar aprotic solvent is typically required. 1,4-Dioxane , often with a small amount of water, is a standard choice that effectively solubilizes both the organic and inorganic components.[7][15] The water co-solvent can play a complex role in facilitating the catalytic cycle.[16] Toluene is a less polar option, while DMF can be used for less soluble substrates. |
| Temperature | 80 - 120 °C | C-Cl bond activation requires more thermal energy than C-Br or C-I bonds. Higher temperatures are generally needed to drive the oxidative addition. Microwave irradiation is an excellent technique for rapidly and efficiently reaching the required temperature, often leading to shorter reaction times and higher yields.[2][10] |
Achieving Di-substitution
To achieve the 2,6-di-arylated product, the reaction conditions must be intensified:
-
Stoichiometry: Use ≥ 2.2 equivalents of the arylboronic acid.
-
Reaction Time/Temp: Increase the reaction temperature (e.g., to 110-120 °C conventional heating) and/or extend the reaction time significantly.
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 5 mol%) may be beneficial.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded/oxidized).2. Insufficient temperature.3. Poor quality reagents (wet solvent/base). | 1. Use a fresh bottle of catalyst or a more robust precatalyst/ligand system. Ensure thorough degassing.[7]2. Increase the reaction temperature in 10 °C increments.3. Use anhydrous solvents and freshly dried, powdered base. |
| Protodeboronation | Degradation of the boronic acid before it can couple. | 1. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.2. Use the boronic acid as its pinacol ester (BPin) derivative, which can be more stable.3. Minimize reaction time and ensure an inert atmosphere. |
| Homocoupling of Boronic Acid | Can occur at high temperatures or with certain catalyst systems. | 1. Lower the reaction temperature.2. Screen different palladium catalysts and ligands. |
| Formation of Di-substituted Product in Mono-arylation | Reaction conditions are too harsh or reaction time is too long. | 1. Reduce the amount of boronic acid to 1.05 equivalents.2. Lower the reaction temperature.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing valuable, highly substituted pyrimidine derivatives. By understanding the principles of site selectivity, which favor initial reaction at the C6 position, chemists can strategically perform either selective mono-arylation or exhaustive di-arylation. Success relies on the careful selection of an appropriate palladium catalyst system, a suitable base, and rigorously anhydrous and anaerobic conditions to facilitate the challenging activation of the C-Cl bonds. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Handy, S., et al. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Neufeldt, S., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Urban, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Reddy, V. P., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]
-
Billingsley, K. L., et al. (2007). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Heteroarylpiperazine Derivatives from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidinylpiperazines in Modern Drug Discovery
The fusion of a pyrimidine core with a piperazine moiety creates a privileged scaffold, the pyrimidinylpiperazine, which is a cornerstone in contemporary medicinal chemistry. This structural motif is present in a multitude of clinically successful drugs, spanning therapeutic areas from oncology to central nervous system disorders. The pyrimidine ring, a key component of nucleobases, offers a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties. The piperazine ring, often acting as a linker, plays a crucial role in modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. The ability to synthetically access a diverse array of pyrimidinylpiperazine derivatives is, therefore, of paramount importance for the discovery and development of new chemical entities with therapeutic potential.
This guide provides a detailed overview of the primary synthetic strategies for constructing pyrimidinylpiperazine derivatives from pyrimidine precursors, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss common challenges and troubleshooting strategies.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the C-N bond between the pyrimidine ring and the piperazine nitrogen is typically achieved through two principal pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and widely used method for the synthesis of heteroarylpiperazines. The reaction relies on the inherent electron deficiency of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing groups. Halogen atoms, particularly chlorine, at the C2, C4, or C6 positions of the pyrimidine ring serve as excellent leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has emerged as a versatile alternative to SNAr, especially for less activated pyrimidine precursors or when milder reaction conditions are required. The reaction involves the palladium-catalyzed coupling of a pyrimidine halide or triflate with a piperazine. The catalytic cycle comprises three key steps: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, coordination of the piperazine to the palladium(II) complex, and reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.
Choosing the Right Path: SNAr vs. Buchwald-Hartwig
The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the electronic nature of the pyrimidine precursor, the desired regioselectivity, and the functional group tolerance of the substrates.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Precursor Requirement | Electron-deficient pyrimidine with a good leaving group (e.g., Cl, F) | Pyrimidine halide (Cl, Br, I) or triflate |
| Reaction Conditions | Often requires elevated temperatures and a base | Milder conditions are often possible, but requires a catalyst and ligand |
| Regioselectivity | Governed by the electronic and steric environment of the pyrimidine ring | Primarily determined by the position of the leaving group |
| Functional Group Tolerance | Can be limited by the reactivity of certain functional groups with the strong nucleophile or base | Generally high, but some functional groups can interfere with the catalyst |
| Cost & Complexity | Generally less expensive and simpler to perform | Requires a palladium catalyst and a specific phosphine ligand, which can be costly |
Detailed Protocols and Methodologies
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine with a Piperazine Derivative
This protocol describes a typical SNAr reaction for the regioselective synthesis of a 4-(piperazin-1-yl)pyrimidine derivative. The reaction leverages the higher reactivity of the C4 position in 2,4-dichloropyrimidine towards nucleophilic attack.[1][2][3]
Reaction Scheme:
A representative SNAr reaction.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
N-Boc-piperazine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous ethanol (EtOH) or acetonitrile (CH₃CN) (0.1 M solution)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine and the chosen solvent.
-
Add N-Boc-piperazine and the base (K₂CO₃ or DIPEA) to the mixture.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter the solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-(4-Boc-piperazin-1-yl)pyrimidine.
Causality Behind Experimental Choices:
-
Regioselectivity: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This selectivity is driven by the ability of the para-nitrogen atom to better stabilize the negative charge in the Meisenheimer intermediate.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ is easily removed by filtration, while an organic base like DIPEA is soluble and removed during workup and purification.
-
Solvent: Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are commonly used to facilitate the dissolution of the reactants and promote the reaction.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol details a rapid and efficient synthesis of a pyrimidinylpiperazine derivative using microwave-assisted Buchwald-Hartwig amination. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[4][5]
Reaction Scheme:
A representative Buchwald-Hartwig amination.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene (0.2 M solution)
-
Microwave vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
To a microwave vial, add the 2-chloropyrimidine, piperazine, Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Add anhydrous toluene to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrimidinylpiperazine.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial for the success of the Buchwald-Hartwig amination. Pd₂(dba)₃ is a common Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive chloro-pyrimidines.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the piperazine, making it a more potent nucleophile in the catalytic cycle.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly accelerated reaction rates and often improved yields compared to conventional heating methods.[4][5]
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion in SNAr | - Insufficiently activated pyrimidine precursor- Poorly nucleophilic piperazine- Ineffective base- Low reaction temperature | - Use a more electron-withdrawing pyrimidine or a more reactive leaving group (e.g., F instead of Cl).- Consider protecting other functional groups on the piperazine that may reduce its nucleophilicity.- Use a stronger base or ensure anhydrous conditions.- Increase the reaction temperature or switch to a higher-boiling solvent. |
| Formation of Di-substituted Product in SNAr with Dihalopyrimidines | - Use of excess piperazine- Prolonged reaction time or high temperature | - Use a stoichiometric amount or a slight excess of the piperazine.- Carefully monitor the reaction and stop it once the mono-substituted product is maximized.- Lower the reaction temperature. |
| Low Yield in Buchwald-Hartwig Amination | - Inactive catalyst or ligand degradation- Inappropriate base or solvent- Presence of catalyst poisons (e.g., water, oxygen) | - Use fresh catalyst and ligand.- Screen different ligand/base/solvent combinations.- Ensure strictly anhydrous and inert reaction conditions. |
| Homocoupling of Pyrimidine Precursor | - Side reaction in the Buchwald-Hartwig catalytic cycle | - Optimize the ligand-to-palladium ratio.- Lower the reaction temperature. |
Visualization of Key Processes
SNAr Mechanism on 2,4-Dichloropyrimidine
Mechanism of SNAr on 2,4-Dichloropyrimidine.
Buchwald-Hartwig Amination Catalytic Cycle
Simplified Buchwald-Hartwig Catalytic Cycle.
References
-
Al-dujaili, D. A., Al-Kargholi, M. F., & Al-Temimi, A. A. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1933. [Link]
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MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(11), 2963. [Link]
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Organic Syntheses. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
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MDPI. (2016). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 21(9), 1221. [Link]
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National Center for Biotechnology Information. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
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National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9632–9656. [Link]
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National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
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Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. [Link]
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The Dichloropyrimidine Scaffold: A Keystone in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Dichloropyrimidine Core
Dichloropyrimidines are a class of heterocyclic compounds that have emerged as exceptionally versatile building blocks in the landscape of medicinal chemistry. Their intrinsic electronic properties, characterized by an electron-deficient pyrimidine ring activated by two chlorine atoms, make them highly susceptible to a range of chemical transformations. This reactivity, coupled with the ability to introduce diverse functionalities in a controlled and often regioselective manner, has cemented their status as a privileged scaffold in the synthesis of a multitude of biologically active molecules.[1][2] From potent kinase inhibitors in oncology to novel antiviral and antimicrobial agents, the dichloropyrimidine core is at the heart of numerous therapeutic innovations.[2][3]
This guide provides an in-depth exploration of the application of dichloropyrimidines in drug discovery and development. It is designed to serve as a comprehensive resource for researchers at the bench and professionals in the pharmaceutical industry, offering not only detailed experimental protocols but also the underlying scientific rationale for key methodological choices.
Synthetic Utility: Harnessing the Reactivity of Dichloropyrimidines
The synthetic power of dichloropyrimidines lies predominantly in their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously replaced, allowing for the construction of complex molecular architectures with a high degree of precision.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The SNAr reaction is a cornerstone of dichloropyrimidine chemistry. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, augmented by the inductive effect of the chlorine atoms, renders the carbon atoms attached to the chlorines highly electrophilic and thus prone to attack by nucleophiles.[2]
Causality Behind Experimental Choices in SNAr Reactions:
-
Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4.[1][4] However, this selectivity can be influenced by the presence of other substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can direct the substitution to the C2 position.[1][4]
-
Choice of Base: A base is often employed to deprotonate the incoming nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3) and triethylamine (TEA). The choice of base depends on the pKa of the nucleophile and the desired reaction kinetics.
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
Protocol 1: General Procedure for Mono-amination of 4,6-Dichloropyrimidine
This protocol describes a catalyst-free amination at the C4 or C6 position of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Primary or secondary amine of choice
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Glass vial with a screw cap and magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add 4,6-dichloropyrimidine (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL).[5]
-
Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.[5]
-
Seal the vial tightly with the screw cap.
-
Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.[5]
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules, and dichloropyrimidines are excellent substrates for these transformations. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties onto the pyrimidine core.[6][7]
Causality Behind Experimental Choices in Suzuki Coupling:
-
Catalyst System: A palladium catalyst, typically in the form of Pd(PPh3)4 or PdCl2(dppf), is essential for the catalytic cycle. The choice of ligand on the palladium center can significantly impact the reaction's efficiency and selectivity.
-
Base: A base, such as potassium carbonate or sodium bicarbonate, is required for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the dichloropyrimidine and the boronic acid. The choice of solvent can be critical for achieving high reactivity, with alcoholic solvent mixtures sometimes affording better results at lower temperatures.[8]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times and improve yields in Suzuki coupling reactions.[6]
Protocol 2: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes a rapid and efficient method for the C4-selective arylation of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.005 mmol, 0.5 mol%), and K2CO3 (2.0 mmol).[6]
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL).[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.[9]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.
Case Studies: Dichloropyrimidines in FDA-Approved Drugs
The significance of dichloropyrimidines in medicinal chemistry is underscored by their presence in the synthetic routes of several FDA-approved drugs, particularly in the realm of oncology.
Case Study 1: Osimertinib (Tagrisso®) - A Third-Generation EGFR Inhibitor
Osimertinib is a crucial therapeutic agent for non-small cell lung cancer (NSCLC) patients with specific mutations in the epidermal growth factor receptor (EGFR).[10] The synthesis of this complex molecule prominently features 2,4-dichloropyrimidine as a key starting material.
The synthesis involves a sequential nucleophilic aromatic substitution on the 2,4-dichloropyrimidine core. The more reactive C4 position is first substituted, followed by the displacement of the chlorine at the C2 position. This controlled, stepwise approach is fundamental to building the complex diaminopyrimidine structure of Osimertinib.[10][11]
Case Study 2: Pazopanib (Votrient®) - A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is a potent inhibitor of multiple tyrosine kinases and is used in the treatment of renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib also relies on 2,4-dichloropyrimidine as a central scaffold.[3]
The synthetic strategy for Pazopanib involves the reaction of 2,4-dichloropyrimidine with two different amine-containing building blocks in a stepwise manner. The regioselectivity of the SNAr reactions is controlled to ensure the correct final architecture of the drug molecule.[12][13][14]
Data Presentation: Biological Activity of Dichloropyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of selected dichloropyrimidine-based compounds against various protein kinases, highlighting their potential as therapeutic agents.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PD-089828 | PDGFr | 1110 | [15] |
| FGFr | 130 | [15] | |
| EGFr | 450 | [15] | |
| c-src | 220 | [15] | |
| Compound 4e | FGFr | 60 | [15] |
| PDGFr | >50,000 | [15] | |
| EGFr | >50,000 | [15] | |
| c-src | >50,000 | [15] | |
| Alisertib (MLN8237) | AURKA | 1.2 | [16] |
| Barasertib (AZD1152) | AURKB | 0.37 | [16] |
Visualizing the Chemistry: Reaction Schemes and Workflows
To further elucidate the synthetic pathways and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a dichloropyrimidine substrate.
Conclusion and Future Perspectives
Dichloropyrimidines have proven to be an invaluable scaffold in medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide array of therapeutic agents. The ability to perform selective and sequential functionalization through well-established synthetic methodologies like SNAr and palladium-catalyzed cross-coupling reactions has enabled the development of highly potent and selective drugs. As our understanding of disease biology continues to grow, the dichloropyrimidine core is poised to remain a central element in the design and synthesis of the next generation of innovative medicines. The continued exploration of novel reaction conditions and catalytic systems will undoubtedly further expand the synthetic utility of this remarkable heterocyclic scaffold.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class | Chapter 29. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2010). PMC. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. [Link]
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2020). Open Access Journals. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. (2006). PubMed. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters. [Link]
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Drugs and their IC50 values. | Download Table. (n.d.). ResearchGate. [Link]
-
Pazopanib, パゾパニブ塩酸塩 , Пазопаниба Гидрохлорид. (2013). New Drug Approvals. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). ProQuest. [Link]
-
Synthesis of Osimertinib. (2016). Chinese Journal of Pharmaceuticals. [Link]
- US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (n.d.).
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-
Optimized synthetic protocol for the preparation of osimertinib. (n.d.). ResearchGate. [Link]
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Synthesis of Osimertinib Mesylate. (2017). Chinese Journal of Pharmaceuticals. [Link]
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Synthesis of Pazopanib Hydrochloride. (2012). Chinese Journal of Pharmaceuticals. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). ResearchGate. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]
-
Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2015). ResearchGate. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). arkat usa. [Link]
-
Synthesis method of osimertinib intermediate. (n.d.). Patsnap. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
2,4-Dichloropyrimidine. (n.d.). ResearchGate. [Link]
-
Kinase Activity Inhibition Data. | Download Table. (n.d.). ResearchGate. [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction. [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters. [Link]
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(PDF) Synthetic Strategies in the Preparation of Osimertinib. (2020). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: A Guide to One-Pot Synthesis of Pyrimidine Derivatives
Abstract
Pyrimidine scaffolds are fundamental heterocyclic motifs in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Traditional multi-step syntheses for these derivatives are often plagued by laborious procedures, costly reagents, and significant chemical waste. One-pot multicomponent reactions (MCRs) offer a powerful and elegant solution, enabling the construction of complex molecular architectures in a single, efficient step.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of, and detailed protocols for, the one-pot synthesis of pyrimidine derivatives, with a focus on the classic Biginelli reaction and modern energy-assisted methodologies.
The Strategic Advantage of One-Pot Synthesis
In the quest for efficiency and sustainability in chemical synthesis, one-pot reactions have become indispensable tools. By combining three or more starting materials in a single reaction vessel, these processes obviate the need for isolating and purifying intermediates, leading to significant benefits:
-
Increased Efficiency: Drastically reduced reaction times and simplified workflows accelerate the discovery and development process.[5]
-
Atom Economy: MCRs are inherently designed to incorporate most or all atoms from the starting materials into the final product, minimizing waste.
-
Reduced Environmental Footprint: The reduction in solvent usage for reactions and purifications aligns with the principles of green chemistry.[5][6]
-
Diversity-Oriented Synthesis: One-pot methods are exceptionally well-suited for generating large libraries of structurally diverse compounds for high-throughput screening.[3][4]
The Biginelli Reaction: A Cornerstone of Pyrimidine Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction remains one of the most reliable and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7] The reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea).[7][8]
The Reaction Mechanism: A Step-by-Step View
The mechanism of the Biginelli reaction is a well-studied cascade of bimolecular reactions.[7] While several pathways have been proposed, the most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form a key N-acyliminium ion intermediate.[9] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product.[8][9]
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Protocol 1: Classic Lewis Acid-Catalyzed Biginelli Synthesis
This protocol describes a robust and high-yielding synthesis of dihydropyrimidinones using Ytterbium(III) triflate as a recyclable Lewis acid catalyst under solvent-free conditions.[9]
Materials:
-
Aryl aldehyde (e.g., Benzaldehyde, 10 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 10 mmol)
-
Urea or Thiourea (15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.2 mmol, 2 mol%)
-
Ethanol for recrystallization
-
Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser
Procedure:
-
Pre-Reaction Setup: Ensure all glassware is oven-dried and cooled under a desiccator.
-
Charging the Flask: To the 50 mL round-bottom flask, add the aryl aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol).
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100°C.
-
Stir the mixture magnetically. The mixture will become a clear liquid and then gradually solidify as the reaction proceeds.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction flask to room temperature.
-
Add 20 mL of cold water to the solid mass and stir vigorously for 10 minutes to break up the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water (2 x 15 mL).
-
Recrystallize the crude solid from hot ethanol to afford the pure dihydropyrimidinone product.
-
The aqueous filtrate containing the Yb(OTf)₃ catalyst can be concentrated and reused for subsequent reactions.[9]
-
Modern Methodologies for Enhanced Synthesis
While the classical Biginelli reaction is powerful, modern techniques have further optimized the one-pot synthesis of pyrimidines, offering faster reaction times, higher yields, and broader substrate scope under greener conditions.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a highly effective method for accelerating organic reactions.[6] The rapid, uniform heating often leads to dramatically reduced reaction times (minutes instead of hours) and improved yields by minimizing the formation of side products.[6][10]
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Protocol 2: Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidines
This catalyst-free, one-pot, three-component protocol utilizes microwave irradiation in water for a green and rapid synthesis.[10]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl cyanoacetate (1 mmol)
-
Thiobarbituric acid (1 mmol)
-
Water (5 mL)
-
Microwave reaction vessel (10 mL) with magnetic stirrer
Procedure:
-
Reagent Combination: In a 10 mL microwave reaction vessel, suspend the aromatic aldehyde (1 mmol), methyl cyanoacetate (1 mmol), and thiobarbituric acid (1 mmol) in 5 mL of water.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with stirring at 100°C for 3-6 minutes.[10]
-
Product Isolation: Cool the vessel to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product is often pure enough without further purification. If necessary, recrystallize from a suitable solvent.
Ultrasound-Assisted One-Pot Synthesis
Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[11] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[12] Ultrasound-assisted synthesis is noted for its high yields, short reaction times, and operational simplicity, often at room temperature.[1][12]
Protocol 3: Ultrasound-Assisted, Catalyst-Free Biginelli Reaction
This protocol demonstrates a green, sonochemical approach to synthesizing tetrahydropyrimidines without any added catalyst.[11]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (10 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask or beaker
-
Ultrasonic bath or probe sonicator (e.g., 33-50 kHz)
Procedure:
-
Reaction Setup: In a suitable flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (10 mmol) in 15 mL of ethanol.
-
Sonication: Place the flask in an ultrasonic bath operating at a frequency of 33-50 kHz. Irradiate the mixture at a mild temperature (e.g., 50°C) for 5-20 minutes.[11]
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with a minimal amount of cold ethanol, and dry. The resulting product is often of high purity.
Comparative Overview of One-Pot Methodologies
The choice of synthetic method depends on the desired derivative, available equipment, and green chemistry considerations. The table below summarizes key parameters for the discussed protocols.
| Methodology | Key Reactants | Catalyst | Conditions | Typical Time | Reported Yields | Reference |
| Classic Biginelli | Aldehyde, β-Ketoester, Urea | Yb(OTf)₃ | Solvent-free, 100°C | 1-2 hours | Up to 95% | [9] |
| Microwave-Assisted | Aldehyde, Methyl Cyanoacetate, Thiobarbituric Acid | Catalyst-free | Water, 100°C | 3-6 minutes | 78-94% | [10] |
| Ultrasound-Assisted | Aldehyde, Ethyl Acetoacetate, Urea | Catalyst-free | Ethanol, 50°C | 5-20 minutes | Up to 99% | [11] |
| Piperidine Catalyzed | Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | Piperidine | Water, Reflux (100°C) | 1-2 hours | 85-95% | [5] |
Troubleshooting Common Synthetic Challenges
Even in optimized one-pot reactions, researchers may encounter issues such as low yields or the formation of unexpected byproducts.
The Biginelli vs. Hantzsch Competition
A frequent challenge in the Biginelli reaction is the formation of a fluorescent yellow byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP).[13][14] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at high temperatures.[14]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Steps:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[13][14]
-
Catalyst Selection: The choice of Lewis or Brønsted acid can influence the selectivity between the two pathways. It is advisable to screen different catalysts to find one that preferentially promotes the Biginelli reaction.[13][15]
-
Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can help minimize its premature decomposition into ammonia.[13]
Low Conversion and Yield
Low yields are often traced back to catalyst inefficiency, suboptimal conditions, or impure reagents.[14][15]
-
Catalyst Activity: Ensure the catalyst is active. Reusable catalysts may need regeneration. For acid catalysts, verify the concentration is appropriate.[14]
-
Reaction Time and Temperature: The reaction may simply require more time or a moderate temperature increase to reach completion. Always monitor progress by TLC to determine the optimal endpoint.[14]
-
Reagent Purity: Use high-purity starting materials, as impurities can inhibit the catalyst or participate in unwanted side reactions.[14]
Conclusion
One-pot synthesis represents a paradigm shift in the construction of pyrimidine derivatives, offering unparalleled efficiency, atom economy, and operational simplicity. From the time-honored Biginelli reaction to modern microwave and ultrasound-assisted methods, chemists now have a versatile toolkit to rapidly generate libraries of these medicinally vital heterocycles. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize these powerful reactions to accelerate innovation in drug discovery and materials science.
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Unambiguous Characterization of Pyrimidine Derivatives: A Guide to NMR and Mass Spectrometry Techniques
Introduction: The Enduring Significance of Pyrimidine Scaffolds
The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug development. As a critical component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1][2] The synthetic versatility of the pyrimidine core has led to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] Given the subtle structural modifications that can dramatically alter biological function, rigorous and unambiguous characterization of these derivatives is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive structural elucidation of pyrimidine derivatives.
Part 1: Unraveling the Molecular Architecture with NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial proximity of nuclei, which is indispensable for the structural characterization of novel pyrimidine derivatives.
The "Why": Causality in NMR Experimental Design
The choice of NMR experiments is not arbitrary; it is a logical progression designed to systematically dismantle the structural puzzle. We begin with one-dimensional (1D) experiments (¹H and ¹³C NMR) to get a census of the protons and carbons in the molecule and their immediate electronic environments. Subsequently, two-dimensional (2D) experiments are employed to establish correlations between nuclei, revealing the molecular framework.
Experimental Workflow for NMR Analysis
Figure 1: A generalized workflow for the NMR-based structural elucidation of pyrimidine derivatives.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Weighing and Dissolution : Accurately weigh 5-25 mg of the purified pyrimidine derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[7] Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8] The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.
-
Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[9]
-
Data Acquisition :
-
¹H NMR : Acquire a standard ¹H NMR spectrum. The chemical shifts, integration, and coupling patterns of the protons provide initial structural insights.
-
¹³C NMR : Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. An Attached Proton Test (APT) or DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR : Perform a suite of 2D experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the complete molecular connectivity.[10]
-
Interpreting NMR Spectra of Pyrimidine Derivatives
The electron-deficient nature of the pyrimidine ring significantly influences the chemical shifts of its protons and carbons.
| Nucleus | Position on Pyrimidine Ring | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-2 | 9.2 - 9.3 | Highly deshielded due to two adjacent nitrogen atoms.[11][12] |
| H-4 / H-6 | 8.7 - 8.8 | Deshielded by the adjacent nitrogen.[11][12] | |
| H-5 | 7.3 - 7.5 | More shielded compared to other ring protons.[11][12] | |
| ¹³C | C-2 | 158 - 162 | Most deshielded carbon.[13][14] |
| C-4 / C-6 | 155 - 158 | Also significantly deshielded.[13][14] | |
| C-5 | 120 - 125 | The most shielded ring carbon.[13][14] |
Note: These are approximate ranges for the unsubstituted pyrimidine ring. Substituents will cause significant deviations based on their electronic effects (electron-donating or electron-withdrawing).
Part 2: Confirming Molecular Weight and Probing Fragmentation with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
The "Why": Orthogonal Data for Unambiguous Confirmation
While NMR excels at defining connectivity, MS provides the definitive molecular formula (via high-resolution MS) and offers clues to the compound's lability and substructures through fragmentation analysis. This orthogonal data is crucial for validating the structure proposed by NMR.
Experimental Workflow for Mass Spectrometry Analysis
Figure 2: A generalized workflow for the mass spectrometry analysis of pyrimidine derivatives.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a volatile solvent compatible with the chosen ionization technique, such as methanol, acetonitrile, or a mixture with water.[15] High concentrations of non-volatile salts or buffers should be avoided as they can suppress the analyte signal.[16]
-
Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for many pyrimidine derivatives, which often possess polar functional groups.[17] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Analysis :
-
Full Scan MS : Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting product ions provide information about the molecule's structure and functional groups.
-
Common Fragmentation Pathways for Pyrimidine Derivatives
The fragmentation of the pyrimidine ring and its substituents follows predictable patterns that can aid in structure elucidation.
| Fragmentation Process | Description | Significance |
| Loss of Substituents | Cleavage of bonds connecting substituents to the pyrimidine ring. | Helps identify the nature and location of attached groups. |
| Ring Cleavage | The pyrimidine ring itself can fragment, often through retro-Diels-Alder-type reactions or loss of small neutral molecules like HCN. | Provides information about the core structure and the position of substituents. |
| Side Chain Fragmentation | Fragmentation within larger substituent groups.[18] | Elucidates the structure of the side chains. |
For example, pyrimidine derivatives containing amide linkages may cleave at the amide bond.[17] Similarly, the presence of other heterocyclic rings, like thiazole, can lead to characteristic fragmentation patterns involving both ring systems.[17][18]
Part 3: Synergy in Structure Elucidation - Integrating NMR and MS Data
The true power in characterization comes from the integration of NMR and MS data. Each technique provides complementary information, and together they form a self-validating system for structural assignment.
Figure 3: The synergistic integration of NMR and MS data for confident structure elucidation.
A Self-Validating Approach:
-
Propose a Molecular Formula : Use high-resolution MS data to determine the elemental composition of the molecule.
-
Build the Skeleton : Use 1D and 2D NMR data to piece together the carbon-hydrogen framework and establish the connectivity of all atoms.
-
Validate with Fragmentation : Check if the major fragments observed in the MS/MS spectrum can be explained by the cleavage of the proposed structure. For instance, if NMR suggests a methoxy group on the ring, a loss of 31 Da (•OCH₃) or 32 Da (CH₃OH) in the mass spectrum would support this assignment.
-
Final Confirmation : When the molecular formula from MS is consistent with the count of atoms from NMR, and the fragmentation pattern from MS aligns with the connectivity established by NMR, the structure can be assigned with a high degree of confidence.
Conclusion
The structural characterization of pyrimidine derivatives is a critical step in the drug discovery and development pipeline. A meticulous and integrated approach utilizing both NMR spectroscopy and mass spectrometry provides the necessary depth and certainty to unambiguously define these molecules. By understanding the principles behind each technique and following systematic protocols, researchers can confidently elucidate the structures of novel pyrimidine-based compounds, paving the way for the development of next-generation therapeutics.
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Ohkuma, T., et al. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 224(2), 292-299. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
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Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved from [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(19), 5757. Retrieved from [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 22(2), 1167-1182. Retrieved from [Link]
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Sample Preparation. (n.d.). University College London. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(10), 2297. Retrieved from [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4577. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). JEOL. Retrieved from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). ResearchGate. Retrieved from [Link]
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(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
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Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Retrieved from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. Retrieved from [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. Retrieved from [Link]
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Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (2015). IOSR Journal of Applied Chemistry, 8(1), 54-61. Retrieved from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4983. Retrieved from [Link]
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). ACS Publications. Retrieved from [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3894. Retrieved from [Link]
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IR, NMR spectral data of pyrimidine derivatives. (2016). ResearchGate. Retrieved from [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2018). Journal of Mass Spectrometry, 53(11), 1147-1156. Retrieved from [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1264-1275. Retrieved from [Link]
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Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (2016). Der Pharma Chemica, 8(19), 312-317. Retrieved from [Link]
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ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. (2008). Journal of the American Society for Mass Spectrometry, 19(8), 1156-1163. Retrieved from [Link]
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Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (2017). Malaria Journal, 16(1), 40. Retrieved from [Link]
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Pyrimidine - 13C NMR - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). Clinica Chimica Acta, 495, 15-23. Retrieved from [Link]
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Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2020). ResearchGate. Retrieved from [Link]
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Mastering Regioselectivity: Application Notes for the Functionalization of C4 and C6 Positions of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals, including anticancer agents like Imatinib and antihyperlipidemic drugs such as Rosuvastatin.[1][2] The ability to precisely install various functional groups onto this heterocyclic scaffold is paramount for the exploration of new chemical space and the development of novel therapeutic agents. 4,6-Dichloropyrimidine, in particular, stands out as a versatile and highly valuable building block.[3] Its two reactive chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, enabling a wide array of synthetic transformations.[4]
This guide provides an in-depth exploration of the key strategies for the selective functionalization of the C4 and C6 positions of dichloropyrimidines. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols for three indispensable classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
The Reactivity Landscape of Dichloropyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic is further amplified by the inductive effect of the two chlorine atoms in 4,6-dichloropyrimidine, making the C4 and C6 positions highly susceptible to nucleophilic attack.[5][6] The general order of reactivity for halogenated pyrimidines is C4(6) > C2 >> C5.[7] This preferential reactivity at the C4 and C6 positions is a consequence of the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at these sites.[7]
Understanding and controlling the regioselectivity of substitution is the primary challenge and opportunity in the chemistry of dichloropyrimidines. While the two chlorine atoms in 4,6-dichloropyrimidine are chemically equivalent, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine, often requiring different conditions for the second substitution.[6]
Strategic Functionalization Pathways
The selective modification of the C4 and C6 positions can be achieved through several powerful synthetic methods. The choice of strategy depends on the desired final structure and the nature of the substituents to be introduced.
Caption: Key strategies for C4/C6 functionalization of dichloropyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental and often catalyst-free method for introducing a wide range of nucleophiles onto the pyrimidine ring.[5] The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate.
Mechanistic Insight
The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 or C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant density on the nitrogen atoms. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Protocol 1: Mono-amination of 4,6-Dichloropyrimidine
This protocol details a catalyst-free method for the mono-amination of 4,6-dichloropyrimidine, a common first step in a sequential functionalization strategy.[8]
Materials:
-
4,6-Dichloropyrimidine
-
Adamantane-containing amine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL) in a sealed vial, add the desired amine (1.0-1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated pyrimidine.
Expertise & Causality:
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion, especially for less reactive amines.
-
Base: K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, facilitating the nucleophilic substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties at the C4 and C6 positions.[9] This reaction is a cornerstone of modern synthetic chemistry due to its broad functional group tolerance and generally high yields.[1]
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dichloropyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Regioselective Mono-arylation of 2,4-Dichloropyrimidine under Microwave Irradiation
This protocol describes a highly efficient, microwave-assisted Suzuki coupling for the regioselective synthesis of C4-substituted pyrimidines.[2][10]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (e.g., 10:1)
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add the deoxygenated 1,4-dioxane/water solvent mixture (7 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for 15 minutes.[2][10]
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expertise & Causality:
-
Microwave Irradiation: Microwave heating dramatically reduces reaction times by efficiently and uniformly heating the reaction mixture, often leading to higher yields and cleaner reactions.[11]
-
Catalyst Loading: The extremely low catalyst loading (0.5 mol%) highlights the high efficiency of the Pd(PPh₃)₄ catalyst in this transformation.[2][10]
-
Solvent System: The use of a dioxane/water mixture is common in Suzuki couplings. Water helps to dissolve the base, while dioxane solubilizes the organic reagents.
Data Presentation: Comparison of Suzuki Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 15 min (MW) | Good to Excellent | [2][10] |
| Pd(OAc)₂/PPh₃ | K₃PO₄ | Toluene | 100 | 12 h | Reasonable | [12] |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 100 | O/N | Variable | [13][14] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering a complementary approach to SNAr reactions, particularly for less nucleophilic amines or when milder conditions are required.[15][16] This reaction has broad substrate scope and functional group tolerance.[17]
Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[17]
Protocol 3: Sequential Buchwald-Hartwig Amination for Disubstituted Pyrimidines
This protocol outlines a two-step process for the synthesis of unsymmetrical 4,6-diaminopyrimidines, starting from a mono-aminated chloropyrimidine intermediate.[6]
Materials:
-
4-Amino-6-chloropyrimidine derivative (from Protocol 1)
-
Second primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-amino-6-chloropyrimidine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene or DMF (5 mL) and stir for a few minutes.
-
Add a solution of the second amine (1.2 mmol) in the same anhydrous solvent.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the di-aminated pyrimidine.
Expertise & Causality:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Ligand: Xantphos is a bulky, electron-rich bidentate phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, enhancing the reaction's efficiency.[18]
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and form the key palladium-amido intermediate.
References
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
- Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- Benchchem. (2025).
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis.
- Benchchem. (n.d.). comparative study of 4,6-diethoxy- vs.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH.
- Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
- Strategies for the Selective Functionalization of Dichloropyridines
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). PubMed.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Buchwald–Hartwig amin
- 2,4-Dichloropyrimidine. (n.d.).
- Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (2025).
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC - NIH.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). PMC - NIH.
- Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl)
- Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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The Versatile Intermediate: Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in the structures of DNA and RNA has made it an attractive framework for designing molecules that can interact with a wide array of biological targets. Among the myriad of functionalized pyrimidines, Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate emerges as a highly versatile and valuable chemical intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, detailing its synthesis, reactivity, and exemplary protocols for its use in the synthesis of bioactive molecules, particularly kinase inhibitors.
Physicochemical Properties and Safety Profile
A solid understanding of a chemical's properties and hazards is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 878650-31-8 | [1], [2] |
| Molecular Formula | C₇H₆Cl₂N₂O₃ | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
Proposed Synthesis of the Intermediate
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate
-
To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add dimethyl 2-methoxymalonate (1.0 equivalent) and formamidine acetate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate.
Protocol 2: Chlorination to Yield this compound
-
In a fume hood, carefully add Methyl 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.[5]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application as a Chemical Intermediate: Synthesis of Kinase Inhibitors
The primary utility of this compound lies in its role as an electrophilic building block. The two chlorine atoms at the C2 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various nucleophiles, most commonly amines, to build a diverse library of substituted pyrimidines. This strategy is frequently employed in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[7][8][9]
Caption: General workflow for the sequential SNAr reactions on the dichloropyrimidine intermediate.
Protocol 3: Exemplary Synthesis of a 2,6-Disubstituted Pyrimidine Derivative
This protocol is a generalized procedure based on common practices in the synthesis of pyrimidine-based kinase inhibitors.[10][11]
-
First Nucleophilic Substitution:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as 1-pentanol or DMSO.
-
Add the first amine nucleophile (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the mono-substituted intermediate by column chromatography.
-
-
Second Nucleophilic Substitution:
-
Dissolve the mono-substituted pyrimidine intermediate (1.0 equivalent) in a suitable solvent.
-
Add the second amine nucleophile (1.2 equivalents) and a base.
-
Heat the reaction mixture, often at a higher temperature than the first substitution (e.g., 120-140 °C), to facilitate the reaction at the less reactive site.
-
Work-up and purify as described for the first substitution to yield the final di-substituted pyrimidine product.
-
The regioselectivity of the two substitutions can often be controlled by the nature of the nucleophiles and the reaction conditions. The ester group at the 4-position can be further modified, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to introduce additional diversity and fine-tune the pharmacological properties of the final compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward, albeit proposed, synthesis and the predictable reactivity of its dichloro-substituted pyrimidine core make it an attractive starting material for the construction of libraries of compounds for drug discovery, particularly in the realm of kinase inhibitors. The protocols and information presented herein provide a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link][11]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link][10]
-
Jain, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link][9]
-
Jain, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link][7]
-
Jain, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link][8]
-
Methyl 2, 6-dichloro-5-methoxypyrimidine-4-carboxylate, min 98%, 100 mg. CP Lab Safety. [Link][12]
-
Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | C7H6Cl2N2O2. PubChem. [Link][13]
-
Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents. [4]
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561. [Link][15]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link][16]
-
Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. [5]
-
Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. Google Patents. [6]
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- 5. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
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- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
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Troubleshooting & Optimization
Improving yield in the synthesis of substituted pyrimidines
<Technical Support Center: Improving Yield in Substituted Pyrimidine Synthesis
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. Pyrimidines are foundational components in numerous biologically active compounds and pharmaceuticals, making their efficient synthesis a paramount objective in drug discovery and development.[1][2]
This resource is structured to provide immediate answers to common problems through our Frequently Asked Questions (FAQs) and to offer deeper, systematic solutions in the In-Depth Troubleshooting Guide .
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.[3]
Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct, and the yield of my desired dihydropyrimidinone (DHPM) is low. What is happening?
A1: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at higher reaction temperatures, allowing this pathway to compete with the desired Biginelli reaction.[3][4]
Quick Mitigation Strategies:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly improve selectivity for the Biginelli product.[3][4]
-
Optimize Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[1][4]
-
Modify Order of Addition: In some cases, adding the urea component last to the reaction mixture can minimize its premature decomposition.[3][4]
Q2: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material, leading to low conversion. What are the primary causes?
A2: Low conversion can be traced back to several factors related to reaction conditions and reagent quality.[3][4]
-
Inactive Catalyst: Ensure your catalyst is active. Reusable catalysts may need regeneration, and the concentration of acid catalysts like HCl should be verified.[4]
-
Suboptimal Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to overcome the activation energy barrier. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
-
Poor Reactant Purity: Impurities in starting materials can inhibit catalysis or participate in side reactions. Use high-purity reagents.[4]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[3][5]
Q3: I'm performing a Pinner synthesis, and my yield is low with a complex mixture of byproducts. What are the typical side reactions?
A3: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[3][6] Common side reactions include:
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the amidine starting material or key reaction intermediates.[3]
-
Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.[4]
-
Incomplete Cyclization: The final ring-closing step may be inefficient, leading to the accumulation of uncyclized intermediates.[3][4]
Key Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[3][5]
-
Verify Amidine Quality: Amidines can be hygroscopic and degrade over time. Use freshly prepared or purified amidine hydrochloride for best results.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex yield issues.
Issue 1: Persistent Low Yield Despite Basic Optimization
When simple adjustments to time and temperature fail, a more structured approach is necessary. This often involves a deeper analysis of reaction parameters and potential competing pathways.
The following workflow provides a decision tree for systematically diagnosing the root cause of low yield.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
A Design of Experiments (DoE) approach, even a simplified one, can efficiently identify optimal conditions. The following table outlines key parameters to screen.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale & Causality |
| Solvent | Ethanol | Acetonitrile | Toluene | Solvent polarity affects reactant solubility and can influence the transition state energy of the cyclization step. Protic solvents like ethanol can participate in hydrogen bonding, while aprotic solvents may favor different pathways.[5] |
| Base (for Pinner) | Sodium Ethoxide | Potassium Carbonate | Triethylamine | Base strength is critical. A strong base like NaOEt can deprotonate the dicarbonyl effectively but may also promote side reactions. A weaker, non-nucleophilic base like K₂CO₃ or an organic base like Et₃N may offer better selectivity.[7] |
| Catalyst (for Biginelli) | HCl | Yb(OTf)₃ | Sulfamic Acid | Brønsted acids (HCl) are traditional, but Lewis acids (e.g., Ytterbium triflate) can be more effective at activating the carbonyl group for nucleophilic attack and may be milder. Solid acids like sulfamic acid offer easier workup.[1][8] |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can increase reaction rates (collision frequency) but may also lead to solubility issues or promote undesired bimolecular side reactions like polymerization. |
Step-by-Step Guide for Parameter Screening:
-
Establish a Baseline: Run the reaction using your current, unoptimized protocol. This will serve as your control (Entry 1).
-
Vary One Parameter at a Time: Set up parallel reactions, changing only one variable (e.g., solvent) for each run while keeping others constant.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product at set time intervals (e.g., 1h, 4h, 12h).
-
Analyze and Quantify: After the reaction period, quench all reactions identically. Isolate the crude product and determine the yield (e.g., by ¹H NMR with an internal standard or by isolated yield after purification).
-
Select the Best Condition: Identify the condition that provided the highest yield and purity. This now becomes your new baseline for optimizing the next parameter.
Issue 2: Product Purification is Difficult and Reduces Overall Yield
Purification challenges often stem from the formation of side products with similar physicochemical properties to the desired pyrimidine, making separation by chromatography or recrystallization difficult.[9]
-
N-Acylurea Byproducts (Biginelli Reaction): These can form and complicate purification. Recrystallization is often the most effective method for their removal, and careful selection of the recrystallization solvent is crucial.[3]
-
Uncyclized Intermediates: If the final cyclization-dehydration step is slow or incomplete, intermediates will contaminate the product.
-
Causality: This is often due to insufficient activation of the carbonyl group for the intramolecular nucleophilic attack.[5]
-
Solution: Increasing the acid catalyst concentration or strength can enhance the rate of the final ring closure. Alternatively, increasing the reaction temperature can provide the necessary activation energy.[5]
-
This protocol provides a standard workflow for isolating the target pyrimidine derivative after the reaction is complete.
Caption: A standard experimental workflow for pyrimidine workup and purification.[5]
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is deemed complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture carefully with a suitable base (e.g., saturated aqueous sodium bicarbonate).[5]
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.[9]
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Purification:
-
For solid products: Attempt recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes). This is highly effective at removing minor impurities and providing crystalline material.[3]
-
For oils or inseparable mixtures: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system determined by TLC analysis.[9]
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).[9]
By systematically addressing potential issues from reaction conditions to purification strategies, researchers can significantly improve the yield and reliability of their substituted pyrimidine syntheses.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142. [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem Technical Support.
-
Gulea, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Gulea, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
Various Authors. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem Technical Support.
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- 2. jchemrev.com [jchemrev.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming challenges associated with the recrystallization of this key pyrimidine intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its polarity, which can lead to problems such as high solubility in common polar solvents, making crystallization challenging. The presence of multiple functional groups, including two chlorine atoms, a methoxy group, and a methyl ester, on the pyrimidine core contributes to its specific solubility profile.[1]
Q2: What is the first step I should take when developing a recrystallization protocol for a new batch of this compound?
A2: The initial and most critical step is solvent screening.[2][3] The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3] A good starting point is to test a range of solvents with varying polarities.
Q3: Which solvents are generally recommended for pyrimidine derivatives?
A3: For pyrimidine intermediates, a range of solvents can be effective depending on the specific substituents.[4] Common choices include alcohols (like ethanol or methanol), acetone, ethyl acetate, and sometimes water or mixtures of these solvents.[5][6] Given the polar nature of your compound, starting with moderately polar solvents is advisable.
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[7] To remedy this, you can try adding more solvent to the hot solution to decrease saturation.[7][8] Alternatively, selecting a solvent with a lower boiling point can also be effective.
Q5: I have very low recovery of my purified crystals. What are the likely causes?
A5: Low recovery can be due to several factors. One common reason is that the compound has significant solubility in the cold solvent, meaning a substantial amount remains in the mother liquor.[9] Using too much solvent during the dissolution step can also lead to poor yields.[8] To maximize recovery, ensure you are using the minimum amount of hot solvent necessary for complete dissolution and that the solution is thoroughly cooled.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound.
Issue 1: The compound fails to crystallize upon cooling.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Solution is not supersaturated (too much solvent used). | Gently evaporate some of the solvent to increase the concentration of the solute.[9] | Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its solubility at that temperature. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try adding an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent.[9] Add the anti-solvent dropwise to the solution until turbidity persists. | The addition of an anti-solvent decreases the overall solubility of the compound in the mixed solvent system, inducing precipitation. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling process.[9][7] | Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the formation of a precipitate or small, impure crystals.[10] |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution.[7] Alternatively, add a "seed crystal" of the pure compound.[7][8] | Microscopic scratches on the glass or a seed crystal provide a surface for the initial crystals to form, initiating the crystallization process. |
Issue 2: The resulting crystals are colored or appear impure.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[9][11] | Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by hot filtration. |
| Insoluble impurities are present in the crude material. | Perform a hot gravity filtration of the dissolved solution before allowing it to cool. | This step removes any solid impurities that are insoluble in the hot recrystallization solvent.[11] |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of the cold recrystallization solvent.[9] | Washing with cold solvent will remove any residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product. |
Issue 3: The recrystallization process is too fast, leading to a precipitate instead of crystals.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| The solution is too concentrated. | Re-heat the solution and add a small amount of additional solvent.[8] | By slightly increasing the amount of solvent, the solution will become saturated at a lower temperature, slowing down the crystallization process and allowing for better crystal formation.[8] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization technique.[4]
Objective: To purify this compound using a single appropriate solvent.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate)
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Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[9]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions.[2]
Objective: To purify this compound using a pair of miscible solvents (one in which the compound is soluble and one in which it is insoluble).
Materials:
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Crude this compound
-
"Good" solvent (dissolves the compound)
-
"Bad" or "anti-solvent" (compound is insoluble)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Logical Relationship Diagram:
Caption: Decision process for mixed-solvent recrystallization.
References
- BenchChem. (n.d.). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
- Quora. (2017). What is the best solvent for recrystallization?.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Course Hero. (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it....
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Malki, F., Touati, A., & Moulay, S. (2014). Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines.
- CUNY. (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Achmem. (n.d.). This compound.
- Reddit. (2024). Recrystallization Issues.
- BenchChem. (n.d.). 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- CP Lab Safety. (n.d.). Methyl 2, 6-dichloro-5-methoxypyrimidine-4-carboxylate, min 98%, 100 mg.
- CymitQuimica. (n.d.). This compound.
- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- National Institutes of Health. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.
- Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
- ResearchGate. (n.d.). (PDF) 4,6-Dichloro-5-methoxypyrimidine.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
Sources
- 1. achmem.com [achmem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis
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Step 2: Synthesize and Structure the Technical Support Center
Based on the information gathered, I will now construct the technical support center. I will follow the autonomous structure I planned, ensuring each section is detailed, scientifically accurate, and well-visualized.
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Title:
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Introduction: Briefly explain the importance of pyrimidines and the common issue of low yields.
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Section 1: The Diagnostic Funnel - A Systematic Approach to Troubleshooting. This will provide a logical workflow for diagnosing issues, visualized with a Graphviz diagram.
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Section 2: Troubleshooting Guides & FAQs. This will be the core of the document, organized in a Q&A format and divided into three subsections:
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2.1: Starting Materials and Reagents
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2.2: Reaction Conditions and Execution
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2.3: Work-up and Purification
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Section 3: In-Depth Case Study: The Biginelli Reaction. This will provide a practical example of troubleshooting a common pyrimidine synthesis. It will include a reaction mechanism diagram.
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Section 4: Key Experimental Protocols. This section will provide detailed, step-by-step instructions for essential techniques like reaction monitoring and solvent purification.
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Section 5: References. A complete, numbered list of all cited sources with clickable URLs.
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Protocols: I will write out the experimental protocols in a clear, step-by-step format that is easy for a researcher to follow in a lab setting.
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Scientific Integrity: I will explain the "why" behind each troubleshooting step. For example, when discussing anhydrous conditions, I will explain how water interferes with specific reaction intermediates. I will draw on the search results that discuss reaction mechanisms and side reactions.[1][2][3]
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2.2 Reaction Conditions: Tackle issues related to temperature, time, stoichiometry, and atmosphere control. I will cite sources that discuss optimizing these parameters.[2][3][7]
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2.3 Work-up & Purification: Answer questions about isolating the product, dealing with emulsions, and choosing the right chromatography method for polar compounds. I will use the specific guidance found on purifying polar pyrimidines.[8]
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Protocol 4.1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC).[9]
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Protocol 4.2: Preparation of Anhydrous Solvents.
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Introduction
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. However, researchers frequently encounter the challenge of low reaction yields, which can stem from a multitude of factors ranging from reagent quality to suboptimal reaction conditions and purification difficulties. This technical support guide provides a systematic, experience-driven framework for diagnosing and resolving common issues in pyrimidine synthesis. Our approach is grounded in established chemical principles to empower you to not only fix a specific reaction but also to build a robust methodology for future success.
Section 1: The Diagnostic Funnel - A Systematic Approach to Troubleshooting
When faced with a low yield, a systematic approach is more effective than random adjustments. We recommend a "Diagnostic Funnel" that guides your investigation from the most fundamental and likely issues to more complex, nuanced problems. This workflow ensures that you check the foundational aspects of your experiment before spending time on complex optimizations.
Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.
Section 2: Troubleshooting Guides & FAQs
This section directly addresses specific issues encountered during pyrimidine synthesis in a question-and-answer format.
Starting Materials and Reagents
The quality of your inputs dictates the quality of your output. Issues with starting materials are often the most common cause of low yields.
Q1: My reaction is sluggish or fails completely, with TLC/HPLC analysis showing mostly unreacted starting materials. What's the likely cause?
A1: This classic symptom points towards issues with reactant purity, solvent quality, or catalyst activity.[2]
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Purity of Reactants: Impurities in your starting materials can act as potent reaction inhibitors. For drug substance synthesis, robust specifications for starting materials are critical to ensure quality and control of impurities.[4][5]
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Action: Verify the purity of all reactants using appropriate analytical methods (e.g., NMR for structural confirmation, GC-FID for purity assay, Karl Fischer titration for water content). It is crucial that starting materials have a defined chemical structure and properties.[10][11] If a reactant has been stored for a long time, consider re-purifying it. Amidines, for example, are often hygroscopic and can hydrolyze over time, requiring fresh preparation for best results.[2]
-
-
Solvent Quality: Many pyrimidine syntheses, especially those involving strong bases or organometallic reagents, are highly sensitive to moisture.[2][3] Water can quench reagents, hydrolyze sensitive intermediates, or promote unwanted side reactions.
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Action: Use freshly dried, anhydrous solvents. If you are using a solvent from a previously opened bottle, consider re-drying it or opening a new one. (See Protocol 4.2 for solvent drying procedures).
-
-
Catalyst Inefficiency: The catalyst, whether acidic or basic, may be inactive.
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Action: If using a solid-supported catalyst, it may require activation (e.g., by heating under vacuum). For acid catalysts like HCl, ensure the concentration is correct.[2] For reusable catalysts, check if they need regeneration.
-
Q2: I'm observing a complex mixture of unexpected side-products. Could my starting materials be the cause?
A2: Absolutely. The formation of side-products is often traced back to impurities or the inherent instability of reagents.
-
Cause: An impurity in one starting material can react through an entirely different pathway, leading to a cascade of unexpected products. For example, in the Biginelli reaction, ammonia formed from the decomposition of urea at high temperatures can react with the aldehyde and two equivalents of the β-ketoester to form a fluorescent Hantzsch-type dihydropyridine byproduct.[2]
-
Solution: As with Q1, rigorous quality control of your starting materials is the best preventative measure.[6] Running the reaction at a lower temperature can also minimize side reactions caused by reactant decomposition.[2]
| Parameter | Potential Issue | Recommended QC/Action |
| Purity | Inhibitors or competing substrates present. | Verify by NMR, GC, or LC-MS. Recrystallize or distill if necessary. |
| Water Content | Quenches reagents, causes hydrolysis. | Use Karl Fischer titration. Employ anhydrous solvents and inert atmosphere techniques.[3] |
| Stoichiometry | Incorrect molar ratios lead to incomplete conversion. | Double-check calculations. Use calibrated balances and proper weighing techniques. |
| Catalyst | Inactive or poisoned. | Use a fresh catalyst or regenerate/activate the existing one. |
Table 1: Quality Control Checklist for Starting Materials.
Reaction Conditions and Execution
Even with perfect reagents, suboptimal reaction conditions can severely limit your yield.
Q1: The reaction stops progressing after a certain point, leaving significant starting material. What should I adjust?
A1: This indicates that the reaction has stalled, which could be due to time, temperature, or equilibrium issues.
-
Reaction Time & Temperature: Many reactions require a specific energy input to overcome the activation barrier. Conversely, excessive heat can cause decomposition of products or reagents.
-
Action: Monitor the reaction's progress closely using TLC or HPLC.[9] If the reaction stalls, a moderate increase in temperature may be necessary. If you see product spots on the TLC plate begin to fade or new impurity spots appear, the temperature may be too high. The reaction may simply need more time to reach completion.[2]
-
-
Atmosphere Control: Reactions sensitive to oxygen or moisture require an inert atmosphere.[3]
-
Action: Ensure your reaction is set up under a positive pressure of an inert gas like Nitrogen or Argon. Use proper techniques like cannula transfers for liquid reagents.
-
-
Mixing: In heterogeneous reactions (e.g., with a solid-supported catalyst or poorly soluble reagent), inefficient stirring can lead to poor reaction rates.
-
Action: Ensure the stir rate is sufficient to create a well-mixed suspension.
-
Work-up and Purification
A successful reaction can still result in a low isolated yield if the work-up and purification steps are not optimized.
Q1: My desired product is highly polar and I'm losing most of it during aqueous work-up and extraction. How can I improve recovery?
A1: This is a common problem with functionalized pyrimidines containing multiple hydrogen bond donors/acceptors.[8]
-
Problem: The high polarity of the compound leads to high solubility in the aqueous phase, making extraction with common organic solvents like ethyl acetate or dichloromethane inefficient.
-
Solutions:
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.
-
Use a More Polar Solvent: Try extractions with a more polar solvent like n-butanol.
-
Continuous Extraction: For very precious material, a continuous liquid-liquid extraction apparatus can be used to exhaustively extract the compound over several hours.
-
Evaporate and Purify: If the compound is stable and non-volatile, you can evaporate the aqueous layer (after neutralizing it) and purify the resulting solid residue directly by chromatography.
-
Q2: I'm struggling to purify my polar pyrimidine derivative by chromatography. It either streaks on the column or doesn't separate from impurities.
A2: Purifying polar compounds requires specialized chromatographic techniques.[8]
-
Reverse-Phase Chromatography (RPC): Standard RPC can be challenging for polar compounds due to poor retention.[8]
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Action: Use a polar-endcapped column. You can also add an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase to improve retention and peak shape.[8]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. HILIC uses a polar stationary phase (like silica) with a mobile phase high in organic content, which effectively retains and separates polar analytes.[8]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable (acidic or basic), IEC can provide excellent separation based on net charge.[8]
Section 3: In-Depth Case Study: The Biginelli Reaction
The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones (DHPMs). While robust, it is prone to specific issues.[12]
Scenario: A researcher performs a Biginelli reaction with benzaldehyde, ethyl acetoacetate, and urea using an acid catalyst in ethanol. The final isolated yield is only 25%, and the crude product contains a significant yellow, fluorescent impurity.
Troubleshooting the Biginelli Reaction
-
Identify the Side Product: The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction is known to compete with the desired Biginelli pathway, especially at higher temperatures.[2]
-
Analyze the Cause: The Hantzsch pathway is favored when ammonia is present. At elevated temperatures, the urea starting material can decompose to generate ammonia in situ. This ammonia then reacts with the aldehyde and two equivalents of the ethyl acetoacetate.
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Implement Solutions:
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Lower the Temperature: Reduce the reaction temperature. Many modern Biginelli protocols use milder conditions to improve selectivity.[2][7]
-
Optimize Catalyst: The choice of Lewis or Brønsted acid can influence the reaction pathway. Experiment with different catalysts (e.g., ZnCl₂, InCl₃) which may favor the Biginelli product.[7][13]
-
Order of Addition: While less common, adding the urea portion-wise or as the final reagent might help minimize its decomposition before it can participate in the desired reaction.[2]
-
Caption: The Biginelli reaction mechanism and a competing Hantzsch side reaction.
Section 4: Key Experimental Protocols
Protocol 4.1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitatively monitoring a reaction's progress, allowing you to determine the optimal reaction time and detect potential issues.[9]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
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Developing chamber with lid
-
Eluent (solvent system that gives good separation)
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Capillary spotters
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Visualization tool (UV lamp, iodine chamber, or chemical stain)
Procedure:
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Prepare the Eluent: Pour a small amount (0.5-1 cm depth) of your chosen solvent system into the developing chamber. Place a piece of filter paper inside to saturate the atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
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Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
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On the origin, spot a small amount of your starting material(s) as a reference.
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Spot a sample of the reaction mixture (co-spotting on one of the starting material lanes can be helpful).
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-
Develop the Plate: Carefully place the TLC plate into the chamber. Ensure the solvent level is below the origin line. Close the lid.
-
Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or using a suitable stain.[9]
-
Analyze: The reaction is complete when the starting material spot has disappeared and a new product spot is dominant. The appearance of multiple new spots may indicate side reactions or product decomposition. Calculate the Retention Factor (Rf) for each spot to track them consistently.[9]
Protocol 4.2: Preparation of Anhydrous Solvents
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Many drying agents are reactive.
Method 1: Using Molecular Sieves (for common solvents like THF, Dichloromethane, Acetonitrile)
-
Obtain activated 3Å or 4Å molecular sieves (activate by heating in a vacuum oven at >150°C for several hours and cooling under an inert atmosphere).
-
Add the activated sieves (approx. 5-10% w/v) to a bottle of solvent.
-
Allow the solvent to stand over the sieves for at least 24 hours before use. Store under an inert atmosphere.
Method 2: Distillation from a Drying Agent (for strictly anhydrous conditions)
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Choose a Drying Agent:
-
Sodium/Benzophenone: For ethers like THF or dioxane. This is a classic method that provides a deep blue/purple indicator when the solvent is anhydrous.
-
Calcium Hydride (CaH₂): For hydrocarbons, ethers, and amines. Reacts with water to produce hydrogen gas.
-
Phosphorus Pentoxide (P₄O₁₀): For acidic and neutral solvents like dichloromethane. It is a very efficient but aggressive drying agent.
-
-
Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Procedure: Add the solvent and the appropriate drying agent to the distillation flask. Heat the mixture to reflux under an inert atmosphere for several hours.
-
Collect: Distill the solvent, collecting the fraction that boils at the correct temperature. Collect the distillate in a dry, inert-atmosphere flask.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Stankiewicz, A. & Badek, M. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
-
Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis. YouTube. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. [Link]
-
Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection. [Link]
-
Cassera, M. B., et al. (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
-
U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Schrader, S., et al. (n.d.). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. [Link]
-
ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
-
Vidalain, P.-O., et al. (n.d.). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC - NIH. [Link]
-
ResearchGate. (2019, May 7). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. [Link]
-
gmp-compliance.org. (n.d.). Quality Control of Starting Materials (APIs and Excipients). [Link]
-
Chen, M., & Thelen, J. J. (n.d.). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. [Link]
-
Reddit. (2026, January 5). low-yield. r/Mcat. [Link]
-
ResearchGate. (2025, August 6). Pyrimidine and purine biosynthesis and degradation in plants | Request PDF. [Link]
-
Bentham Science. (2012). Biginelli Reaction: A Green Perspective. [Link]
Sources
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Dichloropyrimidine Reactions: A Technical Support Center for Navigating Side Products
Welcome to the technical support center for dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of pyrimidine-based compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide - Common Experimental Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering explanations and actionable steps to resolve them.
Question 1: My reaction is producing a mixture of C4- and C2-substituted isomers that are difficult to separate. How can I improve the regioselectivity for the desired C4-substituted product?
This is one of the most frequent challenges in dichloropyrimidine chemistry. While the C4 position is generally more electrophilic and reactive towards nucleophilic aromatic substitution (SNAr) due to a higher LUMO coefficient, several factors can lead to poor selectivity.[1][2]
Underlying Causes and Mechanistic Insights:
The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is a delicate balance of electronic and steric effects. The pyrimidine ring's nitrogen atoms withdraw electron density, activating the C2 and C4 positions for nucleophilic attack. Typically, the C4 position is favored.[2][3] However, this preference can be easily influenced by the reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C4-selectivity.
Actionable Solutions:
-
Systematic Screening of Reaction Conditions:
-
Solvent and Base Combination: The choice of solvent and base is critical. For instance, using n-butanol with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[1][4] A screening of polar aprotic solvents (e.g., THF, DMF, NMP) and various inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DBU) is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures, which can lead to isomer scrambling.[1]
-
-
Employ Catalysis for Amination Reactions:
-
Evaluate the Nucleophile's Nature:
-
Highly reactive, "hard" nucleophiles often exhibit lower selectivity. If possible, consider if a "softer" or more sterically hindered nucleophile could improve the outcome.
-
Experimental Protocol: Palladium-Catalyzed C4-Selective Amination [3]
-
Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2,4-dichloropyrimidine (1.0 eq.), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like dppb, 1-2 mol%), and an anhydrous solvent such as THF.
-
Reagent Preparation: In a separate vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.1-1.2 eq.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the dichloropyrimidine solution at a controlled temperature (e.g., -20 °C to 0 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution and proceed with standard extraction and purification procedures.
Question 2: My reaction has low or no conversion, and I'm recovering mostly unreacted starting material. What's going wrong?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes:
-
Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough to displace the chloride under the chosen conditions.
-
Low Reaction Temperature: The activation energy for the SNAr reaction is not being overcome.
-
Inappropriate Solvent or Base: The chosen solvent may not be suitable for the reaction, or the base may not be effectively deprotonating the nucleophile.
-
Deactivated Dichloropyrimidine Substrate: Electron-donating groups on the pyrimidine ring can decrease the electrophilicity of the C2 and C4 positions, slowing down the reaction.
Troubleshooting Steps:
-
Increase Nucleophile Reactivity: If using a weak nucleophile (e.g., an aniline), consider using a stronger base to generate a more reactive anionic nucleophile.[3]
-
Elevate the Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress. Microwave irradiation can also be a valuable tool to accelerate the reaction.[5]
-
Re-evaluate Solvent and Base: Ensure the solvent can dissolve the reactants and is appropriate for the reaction temperature. The pKa of the base should be sufficient to deprotonate the nucleophile.
-
Consider a Different Synthetic Route: If the dichloropyrimidine is heavily substituted with electron-donating groups, a different synthetic strategy might be necessary.
Question 3: I'm observing significant amounts of hydrolysis byproducts (chlorohydroxypyrimidines or dihydroxypyrimidines) in my crude product. How can I prevent this?
Dichloropyrimidines are susceptible to hydrolysis, especially under basic conditions or during aqueous work-up.[6][7]
Preventative Measures:
-
Anhydrous Reaction Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Careful Work-up: When quenching the reaction, use cooled solutions and minimize the time the product is in contact with aqueous basic solutions. Neutralize the reaction mixture to a pH of ~7 before extraction.
-
Non-Aqueous Work-up: If the product is highly sensitive, consider a non-aqueous work-up. This could involve filtering the reaction mixture to remove salt byproducts and then evaporating the solvent.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about side products in dichloropyrimidine reactions.
What are the most common side products in nucleophilic aromatic substitution reactions of dichloropyrimidines?
The most common side products include:
-
Regioisomers: The C2-substituted isomer is the most common "side product" when the C4-isomer is desired, and vice-versa.[1][4]
-
Disubstituted Products: If an excess of the nucleophile is used or the reaction is run for too long, both chlorine atoms can be displaced.[1]
-
Hydrolysis Products: Chlorohydroxypyrimidines and dihydroxypyrimidines can form if water is present.[6]
-
Solvolysis Products: If an alcohol is used as a solvent, it can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[8]
How does the substitution pattern on the pyrimidine ring affect side product formation?
The electronic nature of substituents on the pyrimidine ring has a profound impact on reactivity and selectivity:
-
Electron-Withdrawing Groups (EWGs) at the C5 position generally enhance the reactivity at both C2 and C4, but still favor C4 substitution.[1]
-
Electron-Donating Groups (EDGs) at the C6 position can reverse the typical selectivity, making the C2 position more reactive.[1][9][10] This is a critical consideration when designing a synthesis, as it can be exploited to achieve C2-selectivity.
How does the choice of base influence the outcome of the reaction?
The base plays a crucial role in activating the nucleophile and can influence the side product profile.
| Base Type | Typical Examples | Impact on Reaction | Potential Side Products |
| Strong, Non-Nucleophilic | LiHMDS, NaH, KHMDS | Generates a highly reactive anionic nucleophile.[3] | Can lead to over-reaction (disubstitution) if stoichiometry is not carefully controlled. |
| Weaker, Organic | Et₃N, DIPEA | Generally milder conditions, good for controlling selectivity.[1][4] | May lead to lower conversion rates with less reactive nucleophiles. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Often used in cross-coupling reactions and with "softer" nucleophiles.[11] | Can promote hydrolysis if water is present. |
I need to achieve C2-selectivity. What strategies can I employ?
While C4-substitution is more common, C2-selectivity can be achieved under specific circumstances:
-
Substrate Modification: Utilize a dichloropyrimidine with an electron-donating group at the C6 position to electronically favor C2 attack.[1][9][10]
-
Nucleophile Choice: For substrates with an electron-withdrawing group at C5, tertiary amines have been shown to exhibit high C2-selectivity.[1][12]
-
Specialized Reaction Conditions: Certain reaction systems, such as using trifluoroacetic acid (TFA) in isopropanol (IPA), have been reported to facilitate C2 substitution.[4]
-
Advanced Catalysis: Recent research has shown that specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective cross-coupling with thiols.[13]
Caption: Strategies for achieving C2-selectivity.
References
- BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- Lee, H., & Kim, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- BenchChem. (n.d.). Identification and removal of byproducts in 5-(1-Chlorovinyl)-2,4-dichloropyrimidine synthesis.
- Perez, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Google Patents. (1996). Process for the preparation of chloropyrimidines.
- Smith, A. M., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics.
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Nucleophilic Substitution on Pyrimidines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrimidine cores in their synthetic strategies. The inherent electron-deficient nature of the pyrimidine ring makes it an excellent substrate for SNAr, a cornerstone reaction for introducing diverse functionalities in drug discovery.[1]
This resource provides in-depth, field-proven insights into troubleshooting common experimental hurdles, structured in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you to rationalize and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions - First Principles
This section addresses fundamental concepts of SNAr on pyrimidines to build a strong foundational understanding.
Question 1: What is the mechanism of a nucleophilic aromatic substitution (SNAr) on a pyrimidine ring?
Answer: The SNAr reaction on a pyrimidine ring is a two-step addition-elimination process.[2] The reaction is facilitated by the electron-withdrawing character of the two ring nitrogen atoms, which activates the carbon positions for nucleophilic attack.[2]
-
Nucleophilic Attack: A nucleophile (Nu-) attacks an electrophilic carbon atom (commonly C2, C4, or C6) bearing a leaving group (LG). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily broken in this step.
-
Elimination & Aromatization: The leaving group departs, and the electron pair from the C-LG bond collapses back into the ring, restoring aromaticity and forming the final substituted product.
The initial nucleophilic attack is typically the rate-determining step of the reaction.[3]
Question 2: Why are the C4 and C6 positions on a pyrimidine ring generally more reactive towards nucleophiles than the C2 position?
Answer: The regioselectivity of nucleophilic attack on a substituted pyrimidine is a critical factor. Generally, the C4 and C6 positions are more electrophilic and thus more reactive than the C2 position. This preference can be explained by examining the stability of the Meisenheimer intermediate.
When a nucleophile attacks at the C4 (or C6) position, the resulting negative charge in the intermediate can be delocalized over both ring nitrogen atoms through resonance.[3] If the attack occurs at the C2 position, the negative charge is delocalized, but it resides on the nitrogen atoms to a lesser extent. The greater stabilization of the intermediate formed from C4/C6 attack leads to a lower activation energy for that pathway, making it the kinetically favored process.[3][4]
However, it is crucial to note that this is a general trend. The substitution pattern on the pyrimidine ring can significantly alter this selectivity. For instance, a strong electron-donating group at the C6 position can make the C2 position more susceptible to attack.
Question 3: What makes a good leaving group for SNAr on pyrimidines?
Answer: A good leaving group must be able to stabilize the negative charge it takes on after departing. For SNAr reactions, the typical reactivity order for halide leaving groups can be counterintuitive. The order is often F > Cl > Br > I .[5]
This "element effect" arises because the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond.[5] Fluorine, being the most electronegative halogen, makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction.[5] Other common leaving groups include sulfones (e.g., -SO2Me) and, in some cases, alkoxy groups.[6][7]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section tackles specific problems you might encounter in the lab, providing a systematic approach to troubleshooting.
Question 4: My reaction has a very low yield or is not proceeding at all. What should I investigate first?
Answer: A low or non-existent yield is a common issue. A systematic approach is key to identifying the root cause.
// Nodes check_activation [label="Is the pyrimidine ring\nsufficiently activated?", fillcolor="#F1F3F4"]; check_nucleophile [label="Is the nucleophile\nstrong enough?", fillcolor="#F1F3F4"]; check_conditions [label="Are the reaction conditions\n(solvent, temp, base)\noptimal?", fillcolor="#F1F3F4"]; check_reagents [label="Are all reagents pure\nand anhydrous?", fillcolor="#F1F3F4"];
// Solutions sol_activation [label="Consider adding an EWG\nor using a more reactive\npyrimidine derivative.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_nucleophile [label="Deprotonate the nucleophile\nwith a stronger base or\nuse a more nucleophilic reagent.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_conditions [label="Increase temperature.\nSwitch to a polar aprotic\nsolvent (DMF, DMSO).\nRe-evaluate base choice.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_reagents [label="Purify starting materials.\nUse anhydrous solvents and\nrun under inert atmosphere.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges start -> check_activation; start -> check_nucleophile; start -> check_conditions; start -> check_reagents;
check_activation -> sol_activation [label="No"]; check_nucleophile -> sol_nucleophile [label="No"]; check_conditions -> sol_conditions [label="No"]; check_reagents -> sol_reagents [label="No"]; } }
-
Reagent Purity and Anhydrous Conditions : SNAr reactions are often sensitive to moisture. Ensure your solvents are anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2] Water can protonate your nucleophile, reducing its reactivity, or compete in the reaction.
-
Nucleophile Reactivity : If you are using a neutral nucleophile (like an amine or alcohol), it will likely require a base to be deprotonated into its more reactive anionic form. Ensure your base is strong enough to deprotonate the nucleophile fully. For example, for an alcohol, you might need sodium hydride (NaH), whereas for an amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might suffice.[2][8]
-
Reaction Temperature : Many SNAr reactions require heating to overcome the activation energy barrier. If your reaction is sluggish at room temperature, try gradually increasing the temperature.[2] Reactions in solvents like DMF or DMSO can often be heated to >100 °C.
-
Solvent Choice : The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are generally preferred.[2] They are effective at solvating the counter-ion of the nucleophile but do not solvate the nucleophile itself as strongly as protic solvents, thus enhancing its reactivity.[2]
Question 5: I am getting a mixture of regioisomers (e.g., substitution at both C2 and C4). How can I improve selectivity?
Answer: Achieving high regioselectivity is often the primary challenge, especially with di- or tri-substituted pyrimidines.
-
Steric Hindrance: Analyze the steric environment around the substitution sites. A bulky nucleophile will preferentially attack the less sterically hindered position. Conversely, bulky substituents already on the pyrimidine ring can direct incoming nucleophiles to other positions.
-
Electronic Effects: As discussed, the inherent electronics favor C4/C6 attack. However, substituents can modulate this. An electron-donating group (e.g., -NH2, -OR) at C6 will decrease the electrophilicity of C4 but can increase the relative reactivity of C2. An electron-withdrawing group (e.g., -NO2, -CN) at C5 strongly activates the C4 position for substitution.[9]
-
Temperature Control: In some cases, running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product, potentially increasing the isomeric ratio.
-
Leaving Group: The nature of the leaving group can sometimes influence selectivity, although this is less common than electronic or steric effects.
| Parameter | Condition for C4-Selectivity | Condition for C2-Selectivity | Rationale |
| Electronics | Electron-withdrawing group (EWG) at C5. | Electron-donating group (EDG) at C6. | An EWG at C5 strongly stabilizes the Meisenheimer intermediate from C4 attack.[9] An EDG at C6 can electronically favor attack at C2. |
| Sterics | Bulky substituent at C2. | Bulky substituent at C4/C6. | The nucleophile will attack the less sterically encumbered position. |
| Nucleophile | Primary or secondary amines. | Certain tertiary amines (followed by in-situ dealkylation). | Tertiary amines have been reported to show unusual C2 selectivity with certain substrates.[9] |
Question 6: My reaction is producing a di-substituted byproduct. How can I favor mono-substitution?
Answer: This is a common problem when working with substrates like 2,4-dichloropyrimidine. The mono-substituted product is often more reactive than the starting material, leading to a second substitution.
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards di-substitution.[2]
-
Slow Addition: Add the nucleophile solution dropwise to the pyrimidine solution, especially at the beginning of the reaction.[2] This maintains a low concentration of the nucleophile, favoring the reaction with the more abundant and reactive starting material over the mono-substituted product.[2]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often provide the necessary kinetic control to halt the reaction after the first substitution.[2] The activation energy for the second substitution is often higher.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for your optimizations. Always perform reactions on a small scale first to establish the optimal conditions.
Protocol 1: General Procedure for Mono-amination of 2,4-Dichloropyrimidine at C4
This protocol is a general guideline for the selective C4-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Amine nucleophile (1.05 eq.)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF, or Dioxane)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)
-
Standard glassware for anhydrous reactions, under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Initial Charge: Dissolve 2,4-dichloropyrimidine (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent.
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of the anhydrous solvent in the dropping funnel.
-
Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature remains below 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
López-Cara, L. C., et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Processes, 2020, 8, 1341. [Link]
-
University of Liverpool. Chapter 10: Pyrimidines. [Link]
-
Štefane, B., et al. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 2022, 27(22), 7806. [Link]
-
Pace, V., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 2015, 17(14), 3466-3469. [Link]
-
Clayden, J., et al. Organic Chemistry, 2nd ed. Oxford University Press, 2012. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Navuluri, C., et al. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 2024, 26, 4626-4630. [Link]
-
Um, I.-H., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 2007, 72(23), 8955-8961. [Link]
-
Desrosiers, J.-N., et al. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 2024. [Link]
-
Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Katritzky, A. R., et al. New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Accounts of Chemical Research, 1986, 19(12), 364-370. [Link]
-
Camacho, C., et al. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv, 2022. [Link]
Sources
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine Synthesis Products
Welcome to the Technical Support Center dedicated to addressing the critical final step in your pyrimidine synthesis workflow: the effective removal of impurities. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pyrimidines of high purity. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot and optimize your own experiments effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during the purification of your synthesized pyrimidine derivatives.
Issue 1: My crude product from a Biginelli reaction is a complex mixture with a prominent yellow, fluorescent byproduct.
Question: What is this fluorescent byproduct, and how can I minimize its formation and remove it?
Answer: The yellow, fluorescent impurity is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product arises from a competing reaction where two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] The ammonia can be generated from the decomposition of urea at elevated reaction temperatures.[1]
Causality & Prevention:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired pyrimidine formation.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Purification Strategy:
Flash column chromatography is typically effective for separating the desired dihydropyrimidinone (DHPM) from the DHP byproduct due to their differing polarities. A solvent system determined by thin-layer chromatography (TLC), often a mixture of hexane and ethyl acetate, should provide good separation.[2]
Issue 2: After a Pinner synthesis, I'm struggling with a low yield of the desired pyrimidine and the presence of several side products.
Question: What are the common side products in a Pinner synthesis, and what are the critical parameters to control for a cleaner reaction?
Answer: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, can be sensitive to reaction conditions, leading to various side products.[3] These can include self-condensation products of the amidine (forming triazines) or the β-dicarbonyl compound, as well as products of incomplete cyclization.[3] If an unsymmetrical β-dicarbonyl is used, regioisomers can also form.[3]
Causality & Prevention:
-
Anhydrous Conditions: The Pinner reaction is highly susceptible to moisture. The imidate salt intermediate (Pinner salt) can be hydrolyzed to an ester, preventing pyrimidine formation.[4] It is crucial to use freshly distilled, anhydrous solvents, dry all glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Temperature Control: Pinner salts can be thermally unstable. Maintaining low temperatures is often necessary to prevent decomposition.[4]
-
Purity of Reagents: The purity of the nitrile and alcohol used to generate the Pinner salt is critical to prevent unwanted side reactions.[4] High-purity amidine hydrochloride or freshly prepared free-base amidine should be used.[4]
Purification Strategy:
Recrystallization is often a powerful technique for purifying the resulting pyrimidine, provided a suitable solvent is found.[5] If chromatography is necessary, careful selection of the stationary and mobile phases is key, as residual starting materials and side products may have similar polarities to the desired product.[6]
Issue 3: My polar pyrimidine derivative shows poor retention and peak tailing during reverse-phase HPLC purification.
Question: How can I improve the chromatographic purification of my highly polar pyrimidine derivative?
Answer: High polarity presents a significant challenge in reverse-phase chromatography, leading to issues like poor retention and asymmetrical peak shapes.[7] This is due to the strong interaction of polar pyrimidines with the aqueous mobile phase and weaker interaction with the nonpolar stationary phase.[7]
Troubleshooting & Optimization:
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[7][8]
-
Ion-Exchange Chromatography (IEC): If your pyrimidine derivative is ionizable, IEC can be a very effective technique, separating molecules based on their net charge.[7][9]
-
-
Optimizing Reverse-Phase HPLC:
-
Column Selection: Use a polar-endcapped or polar-embedded column, which are designed to provide better retention for polar compounds.[7]
-
Mobile Phase Modification:
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.[7]
-
Below is a decision tree to guide you through troubleshooting HPLC peak tailing for polar pyrimidine derivatives.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most versatile and cost-effective method for purifying solid pyrimidine compounds? A1: Recrystallization is a fundamental and economical technique for purifying solid pyrimidines.[2] It relies on the difference in solubility between the target compound and its impurities in a specific solvent at different temperatures.[2] Slow cooling of a saturated hot solution allows for the formation of a pure crystalline lattice, leaving impurities behind in the solvent.[2][10]
Q2: How do I choose the right solvent for recrystallization? A2: The ideal solvent is one in which your pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][10] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[2][10] You can determine the best solvent through small-scale solubility tests.
| Solvent System | Common Applications |
| Ethanol/Water | For moderately polar pyrimidines. |
| Hexane/Ethyl Acetate | For less polar pyrimidines. |
| Dichloromethane/Methanol | For more polar pyrimidines. |
Q3: When should I use acid-base extraction for purification? A3: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic pyrimidine derivatives from neutral impurities.[11][12] By treating the organic solution with an aqueous acid or base, the target pyrimidine is converted into its water-soluble salt form and moves to the aqueous layer.[12] After separating the layers, the aqueous layer is neutralized to precipitate the purified pyrimidine.[11] This method is particularly useful for removing unreacted acidic or basic starting materials.[12]
Q4: What analytical techniques are essential for assessing the purity of my final pyrimidine product? A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your sample.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can detect impurities at low levels.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your pyrimidine derivative and can reveal the presence of impurities with distinct proton or carbon signals.
Experimental Protocols
Protocol 1: General Recrystallization Workflow
This protocol outlines the standard steps for purifying a solid pyrimidine derivative using single-solvent recrystallization.
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of your crude pyrimidine and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude pyrimidine in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to form a saturated solution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 2: Flash Column Chromatography
This protocol is for the purification of pyrimidine derivatives from complex mixtures based on polarity.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate mobile phase (solvent system) that provides a retention factor (Rf) of approximately 0.2-0.4 for your target pyrimidine and good separation from impurities.[2] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen solvent system and carefully pack it into a glass column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with an air line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Side-product formation in pyrimidine ring synthesis and mitigation. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- overcoming side reactions in pyrimidine synthesis. Benchchem.
- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. Available at: [Link]
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. Available at: [Link]
- Acid-Base Extraction.
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Column Chromatography of Pyrimidine Derivatives
Welcome to the technical support center for the column chromatography of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting protocols for the successful purification of this important class of N-heterocyclic compounds. The inherent polarity and potential for strong interactions with stationary phases can present unique challenges, which this guide aims to address with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chromatographic purification of pyrimidine derivatives.
Q1: What is the best initial approach for purifying a newly synthesized pyrimidine derivative?
A1: For most pyrimidine derivatives, flash column chromatography using silica gel is the most common and cost-effective initial purification method.[1][2] The first step is to develop a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation from impurities.[1] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1]
Q2: My pyrimidine derivative is highly polar and shows poor retention in reversed-phase HPLC. What should I do?
A2: Poor retention of polar compounds in reversed-phase chromatography is a common issue. Here are several strategies to improve retention:
-
Decrease the organic modifier concentration: A lower percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar analytes.[3]
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar and hydrophilic compounds.[3][4][5] It typically uses a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer, leading to the retention of polar compounds.[3]
Q3: I'm observing significant peak tailing for my basic pyrimidine derivative on a silica gel column. How can I fix this?
A3: Peak tailing for basic compounds like many pyrimidine derivatives on acidic silica gel is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[6] To mitigate this, add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2][6] Alternatively, using a different stationary phase like basic or neutral alumina can be effective.[6][7]
Q4: Can I use preparative HPLC for my pyrimidine derivative purification?
A4: Yes, preparative HPLC is a high-resolution technique well-suited for obtaining highly pure pyrimidine derivatives, especially for challenging separations or for final purification steps.[1] Both normal-phase and reversed-phase modes can be used. Method development typically starts on an analytical HPLC system to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase.[1][8] The analytical method is then scaled up to a preparative column.[1]
Q5: My pyrimidine derivative seems to be degrading on the silica gel column. What are my options?
A5: Product instability on silica gel can be a significant issue.[7] If you suspect your compound is degrading, consider the following:
-
Use a less acidic stationary phase: Alumina can be a good alternative to silica gel.[7]
-
Deactivate the silica gel: You can try to neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column.
-
Employ non-chromatographic purification methods: Techniques like recrystallization can be very effective for purifying solid compounds and avoid potential degradation on a stationary phase.[1][3]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common problems encountered during the column chromatography of pyrimidine derivatives.
Guide 1: Poor Separation or Overlapping Peaks
Symptom: Your target pyrimidine derivative co-elutes with one or more impurities, resulting in poor resolution.
Potential Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Perform a thorough screening of solvent systems using TLC.[6] Try solvent mixtures with different selectivities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.[6] For reversed-phase HPLC, adjusting the pH of the mobile phase can alter the ionization state of your compound and impurities, leading to changes in retention and improved separation.[3][9] |
| Column Overloading | The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase.[6] If you have overloaded the column, reduce the sample load or use a larger column.[6] |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica bed is compact and level. A slurry packing method is generally preferred.[1][2] |
| Gradient Elution Needed (Flash Chromatography) | For complex mixtures with compounds of widely differing polarities, an isocratic elution may not provide adequate separation. In such cases, a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve resolution.[10] |
Guide 2: Product Elutes Too Quickly or Too Slowly
Symptom: Your target compound either elutes with the solvent front (low retention) or takes a very long time to elute (high retention).
Logical Relationship of Parameters:
Caption: Adjusting mobile phase polarity for optimal elution.
Potential Causes & Solutions:
| Possible Cause | Solution |
| Mobile Phase Polarity is Too High | If the product elutes too quickly, the mobile phase is too polar. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[10] |
| Mobile Phase Polarity is Too Low | If the product elutes too slowly or not at all, the mobile phase is not polar enough. Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) or by adding a stronger solvent like methanol.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pyrimidine Derivative (Normal Phase)
This protocol outlines a general procedure for the purification of a moderately polar pyrimidine derivative using flash column chromatography.
1. Solvent System Selection (TLC):
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[1]
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.[10]
-
Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.[10]
-
Allow the excess solvent to drain until it is just level with the top of the silica bed.[10]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase.[1] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For compounds less soluble in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[1][10] Carefully add this powder to the top of the column.[10]
4. Elution:
-
Begin elution with the chosen solvent system, applying positive pressure (flash chromatography) to maintain a constant and appropriate flow rate.[1]
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by adding a more polar solvent.[10]
5. Fraction Collection and Analysis:
-
Collect the eluate in fractions of a suitable volume.[1]
-
Analyze the collected fractions by TLC to identify those containing the pure product.[1]
6. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.[1]
Workflow for Flash Chromatography:
Caption: General workflow for flash column chromatography.
Protocol 2: HILIC Purification of a Polar Pyrimidine Derivative
This protocol is for the purification of highly polar pyrimidine derivatives that are not well-retained by reversed-phase chromatography.
1. Column Selection:
-
Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[3]
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile, >80%) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[3]
3. Sample Preparation:
-
Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength.[3]
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[3]
4. Chromatographic Conditions:
-
Equilibrate the HILIC column with the initial mobile phase for at least 10-15 column volumes.[3]
-
Inject the prepared sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[3]
-
Monitor the elution using a UV detector at an appropriate wavelength.
5. Fraction Collection and Analysis:
-
Collect the fractions corresponding to the peak of interest.[3]
-
Analyze the purity of the collected fractions using an appropriate analytical method (e.g., analytical HPLC-UV or LC-MS).
6. Product Isolation:
-
Combine the pure fractions and remove the solvents, typically by lyophilization or evaporation, to obtain the purified polar pyrimidine derivative.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed.
- Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography - Benchchem.
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed Central.
- Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
- Separation of Pyrimidine Derivatives by Reversed-Phase High-Performance Liquid Chromatography.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
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- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Pyrimidine Substitution Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioisomer formation in pyrimidine substitution reactions. Our goal is to equip you with the knowledge to predict and control reaction outcomes, ensuring the selective synthesis of your target molecules.
Introduction to Regioselectivity in Pyrimidine Chemistry
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and many pharmaceuticals.[1][2] Its electron-deficient nature, a result of the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for its functionalization.[3] However, the presence of multiple reactive sites often leads to the formation of regioisomers, complicating purification and reducing the yield of the desired product.
The positions on the pyrimidine ring exhibit different reactivities. The C2, C4, and C6 positions are electron-deficient and thus activated towards nucleophilic attack, while the C5 position is more electron-rich and susceptible to electrophilic substitution.[3] Understanding and controlling the factors that govern regioselectivity is therefore paramount for efficient and predictable synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrimidine substitution reactions and provides actionable solutions based on established chemical principles.
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyrimidines
Scenario: You are performing a nucleophilic aromatic substitution on a 2,4-dihalopyrimidine and obtaining a mixture of 2- and 4-substituted products, with the undesired isomer being the major product.
Probable Causes & Solutions:
-
Electronic Effects of Substituents: The inherent electronic properties of the pyrimidine ring favor nucleophilic attack at the 4-position over the 2-position in unsubstituted 2,4-dihalopyrimidines.[4][5] However, the presence of other substituents on the ring can significantly alter this preference.
-
Electron-Donating Groups (EDGs): An EDG at the C6 position can reverse the inherent selectivity, favoring attack at the C2 position.[5] This is because the EDG increases electron density at the C4 position, making it less electrophilic.
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG at the C5 or C6 position will generally enhance the reactivity at the 4-position.
-
-
Steric Hindrance: The steric bulk of both the nucleophile and substituents on the pyrimidine ring can play a crucial role.[6][7]
-
Bulky Nucleophiles: A sterically demanding nucleophile will preferentially attack the less hindered position. In many cases, the C4 position is more sterically accessible than the C2 position, especially if there is a substituent at C5.
-
Bulky Ring Substituents: A large substituent at the C5 position can hinder attack at the C4 position, potentially favoring substitution at C2.[8][9]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence regioselectivity. A switchable solvent-controlled divergent synthesis has been reported where using 1,4-dioxane favored O-substitution, while DMSO favored N-substitution on a pyrimidine derivative.[10]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Catalyst: The use of specific catalysts can direct the substitution to a particular position. For instance, palladium-catalyzed C-H activation has been shown to be highly regioselective.[11]
-
Experimental Protocol: Optimizing Regioselectivity by Screening Reaction Conditions
-
Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile).
-
Temperature Variation: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C, 100 °C) to assess the thermodynamic versus kinetic control.
-
Base Screening: If a base is required, screen a variety of organic and inorganic bases (e.g., K2CO3, Cs2CO3, Et3N, DIPEA).
-
Analysis: Analyze the crude reaction mixture of each condition by LC-MS or 1H NMR to determine the ratio of regioisomers.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | THF | DMF | Dioxane |
| Temperature | 25 °C | 80 °C | 80 °C |
| Base | K2CO3 | Cs2CO3 | Et3N |
| Ratio (C4:C2) | 2:1 | 1:5 | 10:1 |
Table 1: Example of a reaction optimization table for improving regioselectivity.
Problem 2: Unwanted C-H Functionalization
Scenario: You are attempting a substitution reaction, but are observing side products resulting from the functionalization of a C-H bond.
Probable Causes & Solutions:
-
Reaction Type: Certain reaction conditions, particularly those involving transition metal catalysts (e.g., Pd, Cu, Ir), can promote C-H activation.[11][12][13]
-
Directing Groups: The presence of a directing group on the pyrimidine ring can guide the C-H activation to a specific position.[12] Pyridine and pyrimidine moieties themselves can act as directing groups.[12]
-
Oxidizing Agents: The presence of an oxidant can facilitate C-H functionalization pathways.
Mitigation Strategies:
-
Catalyst Choice: If C-H activation is undesired, consider catalyst systems that are less prone to this pathway.
-
Protecting Groups: Temporarily blocking the reactive C-H position with a suitable protecting group can prevent unwanted side reactions.
-
Reaction Conditions: Adjusting the solvent, temperature, and additives can disfavor the C-H activation pathway. For instance, in some palladium-catalyzed reactions, temperature modulation can switch between C(sp3)-H and C(sp2)-H activation.[11]
Problem 3: Difficulty in Separating Regioisomers
Scenario: You have a mixture of regioisomers that are difficult to separate by standard column chromatography.
Solutions:
-
Chromatography Optimization:
-
Stationary Phase: Explore different stationary phases beyond silica gel, such as alumina (acidic, basic, or neutral) or reverse-phase silica.[14]
-
Mobile Phase: Employ multi-solvent systems and consider adding small amounts of additives like acetic acid, formic acid, or triethylamine to improve separation.[14]
-
Preparative HPLC/SFC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be effective.
-
-
Crystallization: Attempt fractional crystallization from various solvent systems. This can be a highly effective method for separating isomers if one crystallizes preferentially.
-
Derivatization: If the isomers have a suitable functional handle, you can derivatize them to create diastereomers (if a chiral center is introduced) or compounds with significantly different physical properties, which may be easier to separate. The protecting group can then be removed.[14]
Frequently Asked Questions (FAQs)
Q1: How do electronic effects of substituents influence regioselectivity in pyrimidine substitutions?
A1: The electronic nature of substituents profoundly impacts the regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring.[15] The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and thus susceptible to nucleophilic attack.[3]
-
Electron-Donating Groups (EDGs): When an EDG (e.g., -NH2, -OR) is present on the ring, it increases the electron density, particularly at the ortho and para positions. For instance, an EDG at C6 will increase the electron density at C2 and C4, but the effect is often more pronounced at C4, thus directing nucleophilic attack to the C2 position.[5]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO2, -CN) will further decrease the electron density of the ring, enhancing its reactivity towards nucleophiles. An EWG at C5, for example, will strongly activate the C4 and C6 positions for nucleophilic attack.
Caption: Influence of substituents on nucleophilic attack.
Q2: What role does steric hindrance play in determining the site of substitution?
A2: Steric hindrance refers to the spatial arrangement of atoms that can obstruct a chemical reaction.[7] In pyrimidine substitution reactions, the size of both the incoming nucleophile and the substituents already present on the ring can dictate the position of attack.[6]
-
A bulky nucleophile will have difficulty approaching a sterically congested position. For example, if the C2 and C4 positions are both viable for attack, a large nucleophile will preferentially react at the position with smaller adjacent groups.
-
Similarly, a large substituent on the pyrimidine ring can shield a nearby reactive site, forcing the nucleophile to attack an alternative, more accessible position.[8][9]
Caption: Steric effects on reaction outcome.
Q3: Can reaction conditions be tuned to favor one regioisomer over another?
A3: Absolutely. Optimizing reaction conditions is a critical strategy for controlling regioselectivity.[16][17]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize transition states differently, leading to a preference for one reaction pathway over another.[10]
-
Temperature: Temperature can be used to switch between kinetic and thermodynamic control. Lower temperatures often favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically preferred product.
-
Catalyst/Additives: The choice of catalyst and additives can have a dramatic effect. For example, in metal-catalyzed C-H functionalization, the ligand on the metal can play a key role in directing the reaction to a specific site.[13][18] Bimetallic bases have also been shown to provide unprecedented regioselectivity in the metalation of pyrimidines.[19]
Experimental Protocol: General Procedure for a Regioselective Nucleophilic Aromatic Substitution
This protocol provides a starting point for the substitution of a chlorine atom on a dichloropyrimidine with an amine nucleophile.
-
Reagents and Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the dichloropyrimidine (1.0 eq), the amine nucleophile (1.1 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Add the chosen anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[20]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.[20]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired regioisomer.[20]
-
References
-
Maji, M., Borthakur, I., Guria, S., Singha, S., & Kundu, S. (2021). Direct access to 2-(N-alkylamino)pyrimidines via ruthenium catalyzed tandem multicomponent annulation/N-alkylation. J. Catal., 402, 37–51. [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
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C-H Functionalization of Pyridines - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved January 6, 2026, from [Link]
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The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
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Wikipedia. (2023). Pyrimidine. [Link]
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Pyridine/pyrimidine groups in C−H activation. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Pharma Knowledge. (2017, September 12). Pyrimidine - Synthesis & Reactions [Video]. YouTube. [Link]
-
Barton, H. J., & Bojarski, J. (2025). Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. (2014). Chembiochem, 15(11), 1573-7. [Link]
-
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][18][21]oxazepine derivatives. (n.d.). Organic Chemistry Frontiers. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]
-
Pyrimidine as an Aryl C–H Activating Group. (2018). Organic Letters. [Link]
-
How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). PMC. [Link]
-
Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. (1998). Nucleic Acids Research, 26(8), 1987-1991. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Physical Chemistry A. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Link]
-
PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. (n.d.). DiVA portal. [Link]
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Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). RSC Publishing. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PMC. [Link]
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Optimization of the reaction conditions. [a] | Download Table - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]
- US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents. (n.d.).
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Separation of purine and pyrimidine derivatives by thin-layer chromatography. (n.d.). PubMed. [Link]
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.). PMC. [Link]
-
Electronic absorption study on acid-base equilibria for some pyrimidine derivatives containing semi- and thiosemicarbazone moiety. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 728-733. [Link]
Sources
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- 10. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
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Dichloropyrimidine Stability Under Acidic and Basic Conditions: A Technical Support Guide
Welcome to the Technical Support Center for dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize dichloropyrimidine scaffolds in their work. Dichloropyrimidines are versatile building blocks in medicinal chemistry, but their reactivity can also lead to stability challenges, particularly in acidic or basic environments. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate these complexities and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with dichloropyrimidines?
A1: The main stability issue with dichloropyrimidines is their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are good leaving groups, and the electron-deficient pyrimidine ring is activated towards attack by nucleophiles. In the context of stability, the most common nucleophiles that can lead to degradation are water (hydrolysis) and alcohol-based solvents (solvolysis).[1] This degradation is often catalyzed by both acidic and basic conditions.[1]
Q2: What are the typical degradation products of dichloropyrimidines in aqueous acidic or basic solutions?
A2: The primary degradation pathway is the stepwise hydrolysis of the chloro groups to hydroxyl groups. For example, 2,4-dichloropyrimidine would first hydrolyze to form a mixture of 2-chloro-4-hydroxypyrimidine and 4-chloro-2-hydroxypyrimidine. Upon further hydrolysis, both of these intermediates would convert to 2,4-dihydroxypyrimidine (uracil).[1] The relative rates of hydrolysis at each position depend on the specific dichloropyrimidine isomer and the reaction conditions. Under more forcing conditions, ring-opening of the pyrimidine nucleus can occur, though this is less common under typical experimental conditions.[2]
Q3: How does pH affect the stability of dichloropyrimidines?
A3: Both acidic and basic conditions can accelerate the rate of hydrolysis.[1]
-
Under basic conditions: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electron-deficient carbon atoms of the pyrimidine ring, displacing the chloride ions. The rate of degradation generally increases with increasing pH.[3]
-
Under acidic conditions: The acid can protonate one of the ring nitrogens. This protonation further increases the electron deficiency of the pyrimidine ring, making it more susceptible to attack by even weak nucleophiles like water.
Therefore, for maximum stability in aqueous solutions, it is advisable to maintain the pH as close to neutral as possible, if your experimental protocol allows.[1]
Q4: Are there general trends in the reactivity of the different chlorine positions on the pyrimidine ring towards hydrolysis?
A4: Yes, for 2,4-dichloropyrimidines, the chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position.[4][5] This preference is attributed to the higher electrophilicity of the C4 position. However, this selectivity can be influenced by factors such as the presence of other substituents on the pyrimidine ring, the specific pH, and the solvent system.[5] For symmetrically substituted dichloropyrimidines, such as 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent in the starting material.
Q5: How do substituents on the pyrimidine ring affect its stability?
A5: Substituents can have a significant impact on the stability of the dichloropyrimidine ring:
-
Electron-withdrawing groups (EWGs): These groups (e.g., -NO₂, -CN, -SO₂R) further decrease the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack and thus decreasing its stability towards hydrolysis.
-
Electron-donating groups (EDGs): These groups (e.g., -NH₂, -OR) increase the electron density of the ring, which can decrease the rate of nucleophilic attack and enhance stability. However, EDGs can also alter the regioselectivity of nucleophilic attack.[5]
Troubleshooting Guide: Degradation of Dichloropyrimidines
This section addresses common issues encountered during experiments involving dichloropyrimidines in acidic or basic media.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of desired product and presence of hydroxylated byproducts in a reaction. | Hydrolysis of the dichloropyrimidine starting material or product. This can be caused by the presence of water in the reaction mixture, especially if the reaction is run under basic or acidic conditions. | 1. Use anhydrous solvents and reagents: Ensure all solvents are properly dried and reagents are stored under inert atmosphere. 2. Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of hydrolysis relative to the desired reaction. 3. Choose a non-nucleophilic base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) instead of hydroxide-based or other nucleophilic bases. 4. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete to minimize exposure to conditions that promote hydrolysis. |
| Inconsistent results from a stock solution of a dichloropyrimidine. | Degradation of the dichloropyrimidine in the stock solution. This is common if the compound is dissolved in a protic solvent (e.g., methanol, ethanol) or a solvent that has not been properly dried.[1] | 1. Prepare stock solutions fresh: Ideally, solutions should be prepared immediately before use. 2. Use aprotic solvents: For storage, dissolve the dichloropyrimidine in a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile.[1] 3. Store solutions properly: If short-term storage is necessary, store the solution at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light and moisture.[1] |
| Formation of unexpected alkoxy-substituted byproducts. | Solvolysis of the dichloropyrimidine. This occurs when the reaction is carried out in an alcohol-based solvent (e.g., methanol, ethanol), which can act as a nucleophile, especially in the presence of a base. | 1. Change the solvent: Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, toluene, or DMF. 2. Modify the reaction conditions: If an alcohol solvent is necessary, consider running the reaction at a lower temperature or using a less basic catalyst to minimize solvolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Dichloropyrimidine
This protocol provides a general framework for assessing the stability of a dichloropyrimidine under acidic and basic conditions. This type of study is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[6][7]
1. Preparation of Stock Solution:
- Prepare a stock solution of the dichloropyrimidine in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[1]
- Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of base before analysis.
- Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours).[1]
- Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
- Neutralize the samples with an equivalent amount of acid before analysis.
3. Sample Analysis:
- Analyze the stressed samples and a control (unstressed stock solution) by a stability-indicating HPLC method (see Protocol 2).
- Use LC-MS/MS to identify the mass of the degradation products.
4. Data Interpretation:
- Calculate the percentage of the parent dichloropyrimidine remaining at each time point.
- Identify the major degradation products based on their retention times and mass spectra.
- Determine the relative rate of degradation under acidic versus basic conditions.
Protocol 2: Stability-Indicating HPLC Method for Dichloropyrimidines
This protocol outlines a general reverse-phase HPLC method suitable for monitoring the degradation of dichloropyrimidines. The method should be optimized for the specific compound of interest.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the dichloropyrimidine (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should provide good separation between the parent dichloropyrimidine and its more polar hydrolysis products (chloro-hydroxypyrimidines and dihydroxypyrimidines).
Visualizations
Caption: General degradation pathway of dichloropyrimidines via hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity of damaged pyrimidines: DNA cleavage via hemiaminal formation at the C4 positions of the saturated thymine of spore photoproduct and dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging heterocyclic compounds. The electron-deficient nature of the pyrimidine ring, activated by two chlorine atoms, makes dichloropyrimidines highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many pharmaceutical agents.[1][2] However, this reactivity also presents unique challenges during reaction work-up and product purification.
This document provides in-depth, field-proven insights into troubleshooting common issues encountered during the work-up of reactions involving dichloropyrimidines, with a focus on SNAr reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions to optimize your outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues frequently encountered during the work-up of dichloropyrimidine reactions in a practical question-and-answer format.
Q1: My reaction mixture contains a thick, unfilterable precipitate of an amine hydrochloride salt (e.g., TEA·HCl or DIPEA·HCl). How can I effectively remove it?
This is one of the most common challenges. Tertiary amine bases are frequently used to scavenge the HCl generated during SNAr reactions.[3][4] The resulting hydrochloride salt often has limited solubility in common organic solvents, leading to precipitation.
Core Problem: The amine salt can trap your product, complicate phase separations, and clog filter funnels.
Solutions:
-
Aqueous Work-up (Most Common): The simplest method is to perform an aqueous wash. Amine hydrochlorides are highly water-soluble.[3] After quenching, dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine. This will extract the salt into the aqueous layer.[3]
-
Expert Tip: For large-scale reactions where the salt has crashed out, add water directly to the stirred reaction flask (after cooling) to dissolve the salt before transferring to a separatory funnel. This prevents losses from trying to scrape a solid-liquid slurry.
-
-
Non-Aqueous "Solvent Swap & Filter": If your product is water-sensitive, an aqueous work-up is not an option. In this case, first remove the reaction solvent by rotary evaporation. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, hexane, or ethyl acetate).[3][5] The salt will remain as a solid and can be removed by filtration through a pad of Celite®.[5][6]
-
Self-Validation: After filtration, you can confirm the removal of the salt by taking a small aliquot of the filtrate, evaporating the solvent, and checking for the absence of the characteristic salt peak in a 1H NMR spectrum.
-
-
Acidic Wash: A wash with dilute aqueous acid (e.g., 1M HCl) can also remove residual tertiary amines by converting them to their water-soluble salts.[7] However, be cautious if your product contains acid-labile functional groups.
Q2: I'm performing a nucleophilic substitution on a 2,4-dichloropyrimidine and getting an inseparable mixture of the C4 and C2 substituted isomers. Can I fix this during work-up?
Unfortunately, separating C4/C2 isomers is notoriously difficult as they often have very similar polarities. The solution lies in optimizing the reaction for regioselectivity, not in the work-up.
Core Problem: The chlorine at the C4 position is generally more reactive than the one at C2 due to greater electron deficiency.[8] However, factors like sterics, the nature of the nucleophile, and reaction conditions can lead to mixtures.[8][9]
Preventative Strategies (Reaction Optimization):
-
Temperature Control: Lowering the reaction temperature can often improve selectivity in favor of the more reactive C4 position.[8]
-
Catalysis: For amination reactions, palladium catalysts (e.g., Buchwald-Hartwig conditions) have been shown to strongly favor C4 substitution.[8][9]
-
Order of Addition: For highly reactive nucleophiles, premixing the amine with a strong base (like LiHMDS) and adding this solution slowly to the dichloropyrimidine can significantly improve C4 selectivity by preventing the uncatalyzed, less selective background reaction.[8][9]
-
Solvent and Base Screening: Systematically screening solvents and bases is crucial. For example, using n-butanol with DIPEA has been reported to be effective for favoring C4 substitution in some cases.[8]
Q3: After quenching my reaction with water, I have a persistent emulsion that won't separate. What should I do?
Emulsions are common when fine solids, salts, or polar solvents like DMF or DMSO are present.
Solutions:
-
Add Brine: Wash the mixture with a saturated aqueous solution of NaCl (brine).[10] This increases the ionic strength and density of the aqueous phase, helping to break the emulsion by forcing the separation of the layers.
-
Filter Through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the microscopic droplets that form the emulsion.
-
Change the Organic Solvent: If possible, add a less polar solvent like hexanes or a denser solvent like chloroform to alter the properties of the organic phase.
-
Patience and Gentle Agitation: Sometimes, letting the mixture stand undisturbed for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.
Q4: My product seems to be hydrolyzing (one of the chloro groups is replaced by -OH) during the aqueous work-up. How can I prevent this?
Dichloropyrimidines are susceptible to hydrolysis, especially under basic conditions or with prolonged exposure to water.[6][11]
Solutions:
-
Minimize Contact Time: Perform the aqueous work-up as quickly as possible.
-
Use Cold Solutions: Use ice-cold water or brine for all washes to slow the rate of hydrolysis.
-
Control pH: Avoid strongly basic conditions during the work-up. If a basic wash is necessary (e.g., with NaHCO₃ to neutralize acid), perform it quickly and at a low temperature.[10]
-
Non-Aqueous Work-up: If hydrolysis is a persistent issue, switch to a fully non-aqueous work-up as described in Q1.
Standard Work-up Protocols
These protocols provide a validated starting point for common scenarios involving dichloropyrimidines.
Protocol 1: General Aqueous Work-up for SNAr Reaction
This protocol is suitable for products that are stable to water and where amine hydrochloride salts are a primary byproduct.
-
Cooling & Quenching: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.[8]
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer 1-2 times with water to remove the bulk of water-soluble byproducts (e.g., amine salts).[12]
-
If acidic or basic residues are a concern, wash with saturated aqueous NaHCO₃ or dilute (1M) HCl, respectively.[10][13] Always check for product stability first.
-
Wash the organic layer once with brine to remove residual water.[10]
-
-
Drying & Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solvent and remove it under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.[14]
Workflow for General Aqueous Work-up
A standard sequential workflow for the aqueous work-up of dichloropyrimidine reactions.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid dichloropyrimidine derivatives when applicable.[15]
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Thick precipitate in reaction | Amine hydrochloride salt (e.g., TEA·HCl) has low solubility in the reaction solvent. | Perform an aqueous work-up to dissolve the salt; or use a non-aqueous solvent swap and filter.[3][5] |
| Inseparable C4/C2 isomers | Poor regioselectivity during the reaction. | This cannot be fixed in the work-up. Optimize reaction conditions (lower temperature, catalysis, order of addition).[8][9] |
| Persistent emulsion | Presence of fine solids, salts, or polar aprotic solvents (DMF, DMSO). | Wash with brine; filter the entire mixture through Celite®; add a different organic solvent.[10] |
| Product loss to aqueous layer | Product has some water solubility. | "Salt out" the product by using brine instead of water for washes; re-extract the aqueous layer with fresh organic solvent.[10] |
| Product decomposition/hydrolysis | Product is unstable to water or basic/acidic conditions. | Minimize contact time with aqueous solutions; use cold washes; maintain neutral pH; consider a non-aqueous work-up.[6][11] |
| Formation of solvolysis products | Using an alcohol solvent (e.g., ethanol) which can act as a nucleophile. | Switch to a non-nucleophilic, aprotic solvent like dioxane, THF, or toluene if solvolysis is observed.[6][16] |
Decision Tree for Work-up Strategy Selection
A decision-making guide for choosing the appropriate initial work-up strategy.
References
- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. [Link]
- Google Patents. (1996).
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. [Link]
- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. (2008). CN101293840A - Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride.
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan'20 Manual. [Link]
-
MDPI. (2016). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 21(9), 1214. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6523. [Link]
-
American Chemical Society. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(17), 2925–2928. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan'20 Manual. [Link]
-
Taylor & Francis Online. (2020). Triethylamine – Knowledge and References. [Link]
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Validation & Comparative
Introduction: The Analytical Challenge of Chlorinated Pyrimidines
An In-Depth Guide to the Mass Spectrometry Fragmentation of Chlorinated Pyrimidines: A Comparative Analysis
Chlorinated pyrimidines are a class of heterocyclic compounds fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the number and position of chlorine substituents, makes them valuable synthetic intermediates. However, this same chemical diversity presents a significant analytical challenge. For researchers in drug development and process chemistry, the ability to accurately identify and characterize these molecules, their isomers, and their potential byproducts is paramount for ensuring product purity, safety, and efficacy.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. The key to leveraging its full potential lies in a deep understanding of how these molecules behave upon ionization and subsequent fragmentation. This guide, written from the perspective of a senior application scientist, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of chlorinated pyrimidines. We will move beyond simple spectral interpretation to explore the causality behind fragmentation patterns, compare the efficacy of different MS-based methodologies, and provide actionable, field-proven protocols.
Pillar 1: Fundamental Principles of Fragmentation
The fragmentation of a chlorinated pyrimidine in a mass spectrometer is not a random event. It is a predictable cascade of reactions directed by the inherent stability of the pyrimidine ring, the lability of the carbon-chlorine (C-Cl) bond, and the energy imparted by the ionization technique.
The Isotopic Signature: A Definitive Marker
The most immediate and defining characteristic of a chlorinated compound in a mass spectrum is its unique isotopic pattern. Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% to 24.2%).[1][2] This gives any chlorine-containing ion a distinctive "M" and "M+2" peak, where the M+2 peak is roughly one-third the intensity of the M peak for each chlorine atom present. For molecules with multiple chlorine atoms, this pattern becomes more complex and even more informative. A dichlorinated molecule, for instance, will exhibit M, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1.[1][3] This isotopic signature is a powerful, non-negotiable diagnostic tool for confirming the presence and number of chlorine atoms in an unknown analyte or fragment ion.
Caption: Isotopic distribution for a molecule containing two chlorine atoms.
Common Fragmentation Pathways
Regardless of the ionization method, certain fragmentation pathways are consistently observed for chlorinated pyrimidines. The initial ionization event, particularly with a hard technique like Electron Ionization (EI), creates a radical cation ([M]+•) that is energetically unstable and prone to dissociation.[4][5]
-
Loss of a Chlorine Radical (•Cl): This is often one of the most favorable initial fragmentation steps, resulting in an [M-Cl]⁺ ion. The C-Cl bond is typically weaker than the C-C or C-N bonds within the aromatic ring, making it a prime site for cleavage.
-
Loss of Hydrogen Chloride (HCl): A common rearrangement reaction involves the elimination of a neutral HCl molecule, leading to an [M-HCl]+• ion. This is particularly prevalent in molecules with adjacent hydrogen atoms.
-
Ring Cleavage and Loss of HCN: The pyrimidine ring itself can fragment. A characteristic loss involves the neutral molecule hydrogen cyanide (HCN), a signature fragmentation for many nitrogen-containing heterocyclic compounds. This results in an [M-27] or [Fragment-27] ion.
-
Sequential Losses: These primary fragmentations are often followed by sequential losses. For example, a dichlorinated pyrimidine might first lose •Cl, and the resulting fragment ion could then lose HCl or HCN.
Caption: Common fragmentation pathways for a generic dichloropyrimidine.
Pillar 2: A Comparative Guide to Ionization and Analysis Techniques
The choice of mass spectrometry technique profoundly impacts the data obtained. The primary distinction lies in the ionization method—"hard" versus "soft"—and the resolving power of the mass analyzer.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable chlorinated pyrimidines, GC-EI-MS is the gold standard. Electron Ionization is a high-energy ("hard") process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[6][7]
-
Expertise & Experience: The 70 eV standard energy for EI is a crucial choice. It's significantly above the ionization potential of most organic molecules (~10 eV), ensuring efficient ionization, but more importantly, it produces highly consistent fragmentation patterns.[5] This consistency is the bedrock of spectral library searching. Databases like the NIST/EPA/NIH Mass Spectral Library and the SWGDRUG library contain tens of thousands of these standardized spectra, allowing for high-confidence identification of unknown compounds by spectral matching.[8][9][10]
-
Trustworthiness: The fragmentation pattern in EI is a structural fingerprint. For isomeric compounds, such as 2,4-dichloropyrimidine versus 4,6-dichloropyrimidine, while the molecular ion will be identical, the relative abundances of the fragment ions will differ based on the stability of the resulting ions and neutrals, enabling their differentiation.
-
Strengths: Excellent for structural elucidation of unknowns, library searchable, and highly reproducible.
-
Limitations: The molecular ion peak may be weak or entirely absent for some fragile molecules due to the high degree of fragmentation, which can complicate molecular weight determination.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile, more polar, or thermally labile chlorinated pyrimidines, LC-MS with a soft ionization technique like ESI is the preferred method.[11][12] ESI generates ions directly from a liquid phase, typically resulting in protonated molecules [M+H]⁺ or other adducts with minimal in-source fragmentation.[13][14]
-
Expertise & Experience: Since ESI produces little fragmentation on its own, structural information must be actively generated using tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer (MS1), accelerated into a collision cell filled with an inert gas (like argon or nitrogen) to induce fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions are then analyzed in the second stage (MS2).[4] The energy applied in the collision cell is a critical, tunable parameter that controls the degree of fragmentation.
-
Trustworthiness: The fragmentation pathways observed in ESI-MS/MS can differ from EI. For instance, the fragmentation of a protonated molecule [M+H]⁺ often involves the loss of neutral molecules (like HCl or HCN) rather than radicals. This provides complementary information to EI data.
-
Strengths: Excellent for determining molecular weight, suitable for a wider range of compounds, and highly sensitive.
-
Limitations: Does not produce library-searchable spectra in the same way as EI. Requires MS/MS for structural information.
High-Resolution Mass Spectrometry (HRMS): The Power of Precision
Platforms like Time-of-Flight (TOF) and Orbitrap provide high-resolution mass data, enabling the determination of an ion's exact mass to within a few parts-per-million (ppm).[15][16][17]
-
Expertise & Experience: The causality behind choosing HRMS is the need for unambiguous elemental composition. For example, a fragment ion with a nominal mass of 111 could correspond to C₄H₂ClN₂⁺ or C₅H₅N₂O⁺. A low-resolution instrument cannot distinguish these. An HRMS instrument, however, would measure their distinct exact masses (111.9906 vs. 111.0402), instantly confirming the elemental formula and validating the proposed fragmentation pathway. This is invaluable when reference standards are unavailable.
| Technique | Ionization Principle | Typical M+• Intensity | Fragmentation | Best For |
| GC-EI-MS | High-energy electron beam (Hard) | Low to Medium | Extensive, reproducible | Structural Elucidation, Library Matching, Isomer Differentiation |
| LC-ESI-MS/MS | Charged droplet evaporation (Soft) | High | Controlled (via CID) | Molecular Weight Determination, Polar/Labile Compounds |
| HRMS (TOF, Orbitrap) | N/A (Analyzer) | N/A | N/A | Unambiguous Elemental Formula Determination |
Pillar 3: Field-Proven Experimental Protocol
This section provides a self-validating protocol for the analysis of a chlorinated pyrimidine mixture using GC-EI-MS. The rationale behind each step is explained to ensure both reproducibility and understanding.
Workflow: GC-EI-MS Analysis of Chlorinated Pyrimidines
Caption: Standard experimental workflow for GC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation
-
Protocol: Accurately weigh ~1 mg of the chlorinated pyrimidine sample and dissolve it in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of ~10 µg/mL.
-
Causality: Ethyl acetate is an excellent solvent for a wide range of organic compounds and is compatible with standard GC injection systems. Dilution to the µg/mL (ppm) level prevents overloading of the GC column and the MS detector, ensuring sharp chromatographic peaks and accurate mass spectra.
-
-
Gas Chromatography (GC) Conditions
-
Protocol:
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Causality: The 250°C injector temperature ensures rapid volatilization of the analytes without thermal degradation. A split injection prevents column overloading. The DB-5ms column is a general-purpose, low-polarity column ideal for separating a wide range of aromatic compounds. The temperature ramp allows for the separation of compounds based on their boiling points, with more volatile components eluting first.
-
-
Mass Spectrometry (MS) Conditions
-
Protocol:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Causality: As discussed, 70 eV is the standard for generating reproducible, library-searchable spectra.[7] The source and quadrupole temperatures are maintained high enough to prevent condensation of analytes but low enough to minimize thermal degradation. The mass range is set to be wide enough to capture the molecular ion of the expected compounds as well as their lower-mass fragments.
-
-
Data Analysis (Self-Validation)
-
Protocol:
-
Integrate the chromatographic peaks for all separated components.
-
For each peak, compare the acquired mass spectrum against the NIST/Wiley spectral library. Note the match factor and identity proposal.
-
Manually verify the proposed identity. Check for the expected molecular ion and its isotopic pattern. For a dichloropyrimidine (MW ~149), look for peaks at m/z 148, 150, and 152 in a ~9:6:1 ratio.
-
Identify key fragment ions (e.g., [M-Cl]⁺, [M-HCN]+•) and confirm their isotopic patterns are also correct. A fragment containing one chlorine atom must show an M/M+2 ratio of ~3:1.
-
-
Trustworthiness: This dual approach—automated library searching followed by manual, criteria-based verification—is a self-validating system. A high library match factor is a strong indicator, but confirmation of the correct molecular ion isotopic pattern and logical fragmentation provides definitive, trustworthy identification.
-
Conclusion
The mass spectrometric analysis of chlorinated pyrimidines is a nuanced field where a foundational understanding of chemical principles is critical to leveraging advanced instrumentation. The characteristic isotopic signature of chlorine provides an immediate and reliable diagnostic tool. A grasp of the core fragmentation pathways—loss of chlorine, HCl, and HCN—allows the analyst to deconstruct a mass spectrum to reveal the underlying molecular architecture.
The choice between a "hard" ionization technique like EI and a "soft" one like ESI is a strategic decision based on the analytical goal: EI-GC-MS excels at definitive structural elucidation and library-based identification for volatile compounds, while ESI-LC-MS/MS is superior for determining the molecular weight of a broader range of analytes. When combined with the precision of high-resolution mass spectrometry, these techniques provide a formidable toolkit for any researcher, scientist, or drug development professional working with this important class of molecules. The protocols and principles outlined in this guide serve as a robust framework for developing reliable, accurate, and insightful analytical methods.
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Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. (2014). National Institutes of Health (NIH). [Link]
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Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2020). National Institutes of Health (NIH). [Link]
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2020). ACS Omega. [Link]
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Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). MDPI. [Link]
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A Senior Application Scientist's Guide to Dichloropyrimidine Reactivity: A Comparative Analysis of 2,4- vs. 2,6-Isomers
For researchers, scientists, and drug development professionals, dichloropyrimidines are indispensable scaffolds in the synthesis of bioactive molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which, when combined with halogen substituents, creates highly reactive centers for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, not all dichloropyrimidines are created equal. The seemingly subtle shift of a chlorine atom between the 2,4- and 2,6-positions introduces profound differences in symmetry, electronics, and reactivity.
This guide provides an in-depth comparison of the reactivity of 2,4-dichloropyrimidine and 2,6-dichloropyrimidine. Moving beyond a simple recitation of facts, we will explore the underlying mechanistic principles that govern their differential reactivity, supported by experimental data, to empower you in the rational design and execution of your synthetic strategies.
The Isomeric Difference: A Tale of Symmetry and Electronics
The fundamental difference between 2,4- and 2,6-dichloropyrimidine lies in their symmetry. 2,6-Dichloropyrimidine is a C₂-symmetric molecule, rendering the C2 and C6 positions chemically equivalent. In contrast, 2,4-dichloropyrimidine is asymmetric, meaning the C2 and C4 positions are electronically and sterically distinct. This structural disparity is the primary determinant of their divergent chemical behavior.
The electron-withdrawing nitrogen atoms in the pyrimidine ring create a general order of electrophilicity at the carbon positions: C4(6) > C2 >> C5.[1][2] This hierarchy is the starting point for understanding their reactivity in SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr): A Head-to-Head Comparison
The SNAr reaction is the most common transformation for these substrates, allowing for the introduction of a wide array of nucleophiles (amines, alcohols, thiols, etc.). Here, the differences between the isomers become stark.
2,4-Dichloropyrimidine: The Challenge of Regioselectivity
For 2,4-dichloropyrimidine, the primary synthetic challenge is controlling which chlorine atom is displaced. In the vast majority of cases, nucleophilic attack preferentially occurs at the C4 position.[3][4][5][6]
Causality Behind C4-Selectivity: The preference for C4 substitution is not arbitrary; it is dictated by the stability of the anionic Meisenheimer intermediate formed during the reaction.
-
Attack at C4: The negative charge of the Meisenheimer complex can be delocalized onto the adjacent N3 nitrogen and, importantly, onto the para-positioned N1 nitrogen. This delocalization across both ring nitrogens creates a more stable, lower-energy para-quinoid-like intermediate.[1]
-
Attack at C2: When the nucleophile attacks the C2 position, the negative charge is delocalized to N1 and N3, but the stabilizing resonance structure involving the para-nitrogen is absent. This results in a less stable ortho-quinoid-like intermediate.[1]
Frontier molecular orbital (FMO) theory provides another layer of explanation. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon than at C2, indicating that C4 is the more electrophilic site and thus more susceptible to nucleophilic attack.[6]
Overriding C4-Selectivity: While C4 substitution is the general rule, this selectivity is not absolute. It can be influenced or even reversed by several factors:
-
Ring Substituents: The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring substitution at C2.[3][5][7] This is because the electron-donating group alters the electronic distribution of the ring, changing the relative energies of the LUMO and LUMO+1 orbitals.[3]
-
Nucleophile: Certain nucleophiles can exhibit unusual selectivity. For instance, some reactions with alkoxides or formamide anions on specially substituted pyrimidines have shown a preference for the C2 position.[8]
-
Reaction Conditions: In palladium-catalyzed cross-coupling reactions, while C4-selectivity is still common, the choice of ligand can sometimes be used to favor C2 substitution.[9][10]
2,6-Dichloropyrimidine: The Challenge of Sequential Substitution
Given its symmetry, the initial mono-substitution of 2,6-dichloropyrimidine is straightforward, yielding a single, unambiguous product (2-substituted-6-chloropyrimidine). The synthetic challenge arises during the second substitution.
The introduction of the first nucleophile, typically an electron-donating group like an amine or an alkoxide, deactivates the pyrimidine ring towards further nucleophilic attack. This makes the displacement of the second chlorine atom significantly more difficult, often requiring harsher reaction conditions such as higher temperatures or stronger bases.[11] This stepwise approach, however, is synthetically powerful, as it allows for the controlled, sequential introduction of two different nucleophiles to create unsymmetrical 2,6-disubstituted pyrimidines.
Comparative Data in Practice
The following table summarizes representative experimental outcomes for the mono-substitution of 2,4- and 2,6-dichloropyrimidines with amine nucleophiles, illustrating the principles discussed above.
| Starting Material | Nucleophile | Conditions | Product(s) | Ratio (C4:C2) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt, 1h | 4-(N,N-dibutylamino)-2-chloropyrimidine & 2-(N,N-dibutylamino)-4-chloropyrimidine | 70:30 | - | [1] |
| 6-phenyl-2,4-dichloropyrimidine | N-methylaniline | No catalyst, -60°C, 0.5h | 4-(N-methyl-N-phenylamino)-6-phenyl-2-chloropyrimidine | 97:3 | 92 | [1] |
| 2,4-Dichloropyrimidine | Various Amines | Pd(OAc)₂/dppb, LiHMDS, THF | 4-amino-2-chloropyrimidines | Highly C4-selective | 75-98 | [1] |
| 4,6-Dichloropyrimidine | Adamantyl-amines | K₂CO₃, DMF, 140°C, 24h | Mono-aminated pyrimidine | N/A (Symmetric) | 60-99 | [11][12] |
Note: 4,6-Dichloropyrimidine is used as a direct analogue for 2,6-dichloropyrimidine due to its identical symmetry and reactivity pattern.
Experimental Protocols for Comparative Analysis
To provide a practical basis for comparison, the following protocols describe a standard nucleophilic aromatic substitution with an amine on both isomers. These self-validating workflows allow for a direct, side-by-side assessment of reactivity and product distribution.
Protocol 1: Mono-amination of 2,4-Dichloropyrimidine
Objective: To synthesize 4-amino-2-chloropyrimidine and assess the regioselectivity of the reaction.
-
Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv.), the desired amine (1.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent: Add an appropriate solvent, such as N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc), to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Seal the vial and stir the mixture at room temperature. For less reactive amines, heating may be required (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Note the formation of two potential product spots corresponding to the C4 and C2 isomers.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Analyze the crude product ratio using ¹H NMR or HPLC before purification by column chromatography.
Protocol 2: Mono-amination of 2,6-Dichloropyrimidine
Objective: To synthesize a 2-amino-6-chloropyrimidine derivative.
-
Setup: To a reaction vial with a magnetic stir bar, add 2,6-dichloropyrimidine (1.0 equiv.), the desired amine (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent: Add DMF to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Seal the vial and stir the mixture. Due to the generally higher reactivity of the C6 position compared to C2, this reaction may proceed readily at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. A single major product spot is expected.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Analysis: After concentration, the crude product should be relatively clean, showing predominantly the mono-substituted product. Purify by column chromatography if necessary.
Conclusion and Outlook
The choice between 2,4- and 2,6-dichloropyrimidine is a critical decision in synthetic design.
-
2,4-Dichloropyrimidine offers two distinct reactive sites, but its use necessitates careful control over reaction conditions to manage the inherent C4-regioselectivity. This isomer is ideal when the target molecule requires substitution at the C4 position or when conditions can be found to exploit the less-favored C2 position.[9]
-
2,6-Dichloropyrimidine provides a reliable and predictable platform for mono-substitution. It is the substrate of choice for the straightforward synthesis of 2-substituted-6-chloro-pyrimidines, which can then be subjected to a second, different substitution, enabling the construction of complex, unsymmetrically substituted pyrimidines.
A thorough understanding of their intrinsic electronic properties and the factors that modulate their reactivity is paramount. By leveraging the principles and data outlined in this guide, researchers can make more informed decisions, leading to more efficient, predictable, and successful synthetic campaigns in the pursuit of novel chemical entities.
References
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Ukraintsev, I. V., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Pyrimidine Derivatives: From Crystal Growth to Structure-Activity Insights
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) is a testament to its fundamental biological role.[1][2] Consequently, synthetic pyrimidine derivatives are a rich source of therapeutic agents with a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount to deciphering their structure-activity relationships (SAR) and rationally designing next-generation therapeutics.
Single-crystal X-ray crystallography is the definitive method for determining this atomic arrangement, providing unparalleled insights into molecular conformation, intermolecular interactions, and crystal packing.[5][6] This guide provides a comparative framework for the crystallographic analysis of substituted pyrimidine derivatives, moving beyond mere protocol to explain the critical thinking behind experimental choices. We will explore how different substituents dictate crystallization strategies and influence the resulting solid-state architecture, ultimately linking these structural features to biological function.
The Decisive Role of Substituents in Crystal Engineering
The journey from a synthesized powder to a high-quality single crystal is often the most challenging step in a crystallographic study. For pyrimidine derivatives, the nature and position of substituents profoundly influence not only the molecule's biological activity but also its physicochemical properties, which govern crystallization.[1][7]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents alters the charge distribution across the pyrimidine ring. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) can enhance non-covalent interactions like halogen bonding or π-stacking by creating electron-deficient regions.[8][9] Conversely, electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) can act as potent hydrogen bond donors or acceptors, often dominating the crystal packing motif.[8][10] For example, the introduction of an amino group in the 2-position of pyrimidine leads to a significant lengthening of the adjacent C-N ring bonds and promotes strong N-H···N hydrogen bonding networks, which can stabilize the crystal lattice.[10]
-
Hydrogen Bonding Potential: The pyrimidine core itself contains two nitrogen atoms that are potential hydrogen bond acceptors. Substituents like amino (-NH₂), hydroxyl (-OH), or amide (-CONH₂) groups introduce powerful hydrogen bond donors and acceptors. These strong, directional interactions are often the primary drivers of crystal packing, and their presence can greatly facilitate crystallization.
-
Steric Hindrance and Conformational Flexibility: Bulky substituents (e.g., tert-butyl, phenyl rings) can sterically hinder certain packing arrangements while promoting others.[11] Flexible side chains can introduce conformational polymorphism, where the same molecule crystallizes in different arrangements, a critical consideration in pharmaceutical development.
Experimental Workflow: A Validated Approach
The following sections detail the core experimental protocols, grounded in the principles of scientific integrity. Each protocol is designed as a self-validating system, with clear decision points and rationale.
Caption: A generalized workflow for single-crystal X-ray crystallography.
This protocol provides a systematic approach to obtaining diffraction-quality single crystals, a critical prerequisite for the entire analysis.[12]
Objective: To grow single crystals of a substituted pyrimidine derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions, with sharp edges and no visible defects).
Methodologies: A comparison of common crystallization techniques is presented below. Vapor diffusion is often the most successful method for novel compounds available in small quantities.[13]
| Method | Principle | Pros | Cons | Best For... |
| Slow Evaporation | The compound is dissolved in a solvent or solvent mixture, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization. | Simple setup; good for thermally stable, moderately soluble compounds. | Can lead to rapid crystal growth, resulting in lower quality or polycrystalline material. Difficult to control. | Screening multiple solvents quickly; compounds with known, moderate solubility. |
| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is poorly soluble) in a sealed container.[14] | Excellent control over the rate of crystallization; requires very small amounts of material; highly effective. | Can be slower; requires careful selection of solvent/anti-solvent pairs. | Novel compounds, poorly soluble molecules, and when material is limited. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Good for compounds sensitive to temperature changes; can produce very high-quality crystals. | Can be difficult to set up without disturbing the interface; requires careful solvent selection. | Scaling up crystallization for well-behaved systems. |
Step-by-Step Protocol (Anti-Solvent Vapor Diffusion):
-
Solvent Selection:
-
Identify a "good" solvent that fully dissolves your pyrimidine derivative at a reasonable concentration.
-
Identify a volatile "anti-solvent" in which your compound is insoluble but which is miscible with the "good" solvent. For pyrimidine derivatives that are only soluble in high-boiling point solvents like DMF or DMSO, common anti-solvents include dichloromethane (DCM), diethyl ether, or pentane.[14][15]
-
Scientist's Note: The choice of solvent is critical. The ideal solvent allows for the formation of a solution that is close to, but not yet at, the point of saturation. This "metastable zone" is where nucleation and crystal growth occur optimally.
-
-
Preparation of the Solution:
-
In a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed), dissolve 2-10 mg of your purified pyrimidine derivative in a minimal amount of the "good" solvent (e.g., 50-200 µL of DMF).
-
Ensure the compound is fully dissolved. Gentle warming may be necessary, but allow the solution to return to room temperature before proceeding.
-
-
Setting up the Crystallization Chamber:
-
Place the small, open vial containing your compound solution inside a larger, sealable container (e.g., a 20 mL scintillation vial or a glass jar with a screw cap).
-
Add a larger volume (e.g., 2-5 mL) of the anti-solvent to the bottom of the larger container, ensuring the level is well below the top of the inner vial.
-
Rationale: The volatile anti-solvent will slowly diffuse in the vapor phase into the compound solution. This gradually decreases the solubility of the pyrimidine derivative, pushing the solution into a supersaturated state and inducing slow crystallization.
-
-
Incubation and Monitoring:
-
Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor the vial daily for the first week, and then weekly thereafter. Crystal growth can take anywhere from a few days to several months.
-
Troubleshooting: If no crystals form, the initial concentration may be too low. If an amorphous precipitate or a mass of tiny needles forms, the concentration may be too high, or the anti-solvent may be too potent, causing the compound to "crash out" of solution. Adjust concentrations or try a less powerful anti-solvent.
-
Objective: To collect a complete, high-quality diffraction dataset from a single crystal and determine the three-dimensional atomic structure.
-
Crystal Mounting and Screening:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head (e.g., using a cryoloop and a magnetic base).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Rationale: Cryo-cooling immobilizes the molecules, reducing thermal vibrations and leading to diffraction data at a higher resolution.
-
-
Data Collection:
-
Mount the goniometer on the diffractometer.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy to measure a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[12][16]
-
Scientist's Note: Data redundancy is crucial for accurate scaling and merging, which improves the overall quality of the final dataset. A redundancy of 4 or higher is generally desirable.
-
-
Data Processing:
-
Integration: The raw diffraction images are processed to identify the position of each diffraction spot and measure its intensity.[16][17]
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a single reflection file. This step also generates crucial statistics (e.g., R-merge, I/σ(I), completeness) that validate the quality of the data.[17]
-
-
Structure Solution and Refinement:
-
Solution: The processed reflection data is used to solve the "phase problem" and generate an initial electron density map. For small molecules like pyrimidine derivatives, this is typically achieved using "direct methods."[6]
-
Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[6]
-
Trustworthiness: The final model is validated using metrics like the R1 factor (a measure of the agreement between the model and the data) and by checking for any unusual geometric parameters or unresolved electron density. The final structure is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
-
Comparative Analysis: The Impact of Substitution on Crystal Structure
The true power of crystallography lies in comparative analysis. By examining a series of related compounds, we can directly observe how subtle changes in chemical structure translate into significant differences in solid-state arrangement.
Caption: Substituents dictate the dominant intermolecular interactions in the crystal lattice.
This table summarizes key crystallographic parameters for pyrimidine and several of its substituted derivatives, illustrating the concepts discussed. Data is derived from a low-temperature (107 K) study to minimize thermal motion and provide high precision.[10]
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Impact of Substituent |
| Pyrimidine | C₄H₄N₂ | Orthorhombic | Pnma | C-H···N hydrogen bonds | Forms layers held together by weak hydrogen bonds. |
| 2-Aminopyrimidine | C₄H₅N₃ | Monoclinic | P2₁/c | Strong N-H···N hydrogen bonds forming centrosymmetric dimers. | The amino group acts as a strong H-bond donor, creating a robust dimer motif that dominates the crystal packing. Ring bonds adjacent to the substituent are lengthened by ~0.019 Å. |
| 2-Chloropyrimidine | C₄H₃ClN₂ | Monoclinic | P2₁/n | C-H···N hydrogen bonds; potential weak Cl···N interactions. | The electronegative chlorine atom withdraws electron density, shortening adjacent ring bonds by ~0.009 Å. |
| 5-Methylpyrimidine | C₄H₆N₂ | Monoclinic | P2₁/c | C-H···N hydrogen bonds. | The electron-releasing methyl group causes a slight lengthening of adjacent ring bonds (~0.006 Å) and influences packing through steric effects. |
Data sourced from Furberg, S., Groth, P., & Pedersen, B. (1979).[10]
This comparative data clearly demonstrates that even a single, small substituent can fundamentally alter bond lengths, molecular interactions, and the entire crystal packing strategy. For drug development, these changes are critical, as they can affect a compound's solubility, stability, and ability to interact with a biological target.
Conclusion: From Atomic Coordinates to Therapeutic Potential
The X-ray crystallography of substituted pyrimidine derivatives is a field of immense importance for modern drug discovery. A successful crystallographic analysis provides not just a picture of a molecule, but a detailed blueprint of its conformational preferences and intermolecular interactions. This information is invaluable for:
-
Validating Molecular Design: Confirming that a synthesized compound has the intended structure and stereochemistry.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features, such as the ability to form a key hydrogen bond, with biological activity.[1][3]
-
Guiding Lead Optimization: Providing a structural basis for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.[18][19]
By combining rigorous, validated experimental protocols with a deep understanding of the chemical principles governing crystallization, researchers can unlock the full potential of the pyrimidine scaffold, paving the way for the development of novel and more effective medicines.
References
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IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Retrieved from [Link]
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Siracusa, L., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]
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Gould, O. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
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Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Retrieved from [Link]
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Furberg, S., Groth, P., & Pedersen, B. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]
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Minor, W., et al. (2016). Collection of X-ray diffraction data from macromolecular crystals. PubMed Central. Retrieved from [Link]
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Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Retrieved from [Link]
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Zang, Y., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Retrieved from [Link]
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University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]
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ResearchGate. (2008). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. Retrieved from [Link]
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Papakonstantinou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]
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ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. ResearchGate. Retrieved from [Link]
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Gonnade, R. G., et al. (2022). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. CrystEngComm. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. IJPSR. Retrieved from [Link]
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Cativiela, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
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Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Retrieved from [Link]
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Nichol, G. S. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. Retrieved from [Link]
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Chen, P., et al. (2020). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, X-ray crystal structure and optical properties of novel 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5- a]pyridine units. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
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Comparative Guide to Leaving Group Ability in Dihalopyrimidines for Nucleophilic Aromatic Substitution
This guide provides an in-depth comparative analysis of halogen leaving group ability in dihalopyrimidines, a cornerstone of synthetic strategy in medicinal chemistry and drug development. We will move beyond simple trends to explore the underlying electronic principles and positional effects that govern reactivity in nucleophilic aromatic substitution (SNAr) reactions. This document is intended for researchers and scientists seeking to optimize the functionalization of these critical heterocyclic scaffolds.
Introduction: The Pyrimidine Core and the SNAr Reaction
Pyrimidines are privileged heterocyclic structures found in a vast array of pharmaceuticals and biologically active compounds. Their functionalization is frequently achieved via nucleophilic aromatic substitution (SNAr), a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[1] Unlike typical SN2 reactions, the SNAr pathway on an aromatic ring is a two-step process, critically influenced by the electron-deficient nature of the pyrimidine ring and the identity and position of the leaving group.[2] Understanding the nuances of leaving group ability is paramount for predicting reaction outcomes and designing efficient synthetic routes.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism.[2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step of the reaction.[4][5] It disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6]
-
Elimination and Restoration of Aromaticity: The leaving group departs, taking its bonding electrons, which allows the aromaticity of the pyrimidine ring to be restored.
The stability of the Meisenheimer complex is the key determinant of the reaction rate. The electron-withdrawing nitrogen atoms in the pyrimidine ring are intrinsic activators, helping to stabilize the negative charge developed in this intermediate.[5][7]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Part 1: The "Element Effect" - A Counterintuitive Trend in Halogen Reactivity
In SN1 and SN2 reactions, leaving group ability correlates with the weakness of the carbon-halogen bond and the stability of the resulting halide anion, leading to the familiar trend: I > Br > Cl > F.[8] However, in SNAr reactions, this trend is typically inverted.
The established reactivity order for halogens in SNAr is: F > Cl > Br > I. [6][9]
Causality Behind the Inverted Trend
This reversal is a direct consequence of the SNAr mechanism where the initial nucleophilic attack is the rate-limiting step, not the cleavage of the carbon-halogen (C-X) bond.[4] The key factor becomes the electrophilicity of the carbon atom bearing the halogen.
-
Inductive Effect: Fluorine is the most electronegative halogen. It exerts a powerful electron-withdrawing inductive effect, making the attached carbon atom significantly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: This strong inductive effect also provides the greatest stabilization to the developing negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining first step.[10] While the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining second step, making its strength irrelevant to the overall reaction rate.[4]
| Halogen Leaving Group (X) | Relative Reactivity in SNAr | Key Factor |
| F | Highest | Strongest inductive effect greatly activates the ring for attack. |
| Cl | Intermediate | Moderate inductive effect. |
| Br | Intermediate | Weaker inductive effect than Cl. |
| I | Lowest | Weakest inductive effect among halogens. |
| Table 1. Comparative reactivity of halogens as leaving groups in SNAr reactions. |
Part 2: Regioselectivity in Dihalopyrimidines - The Primacy of the C4 Position
In dihalopyrimidines, particularly 2,4-dihalopyrimidines, the position of the halogen is a critical determinant of reactivity. For most nucleophiles, there is a strong and consistent preference for substitution at the C4 position over the C2 position.[1][11][12][13]
Mechanistic Rationale for C4 Selectivity
The preference for C4 attack is rooted in the superior stability of the resulting Meisenheimer intermediate.
-
Resonance Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto both of the electron-withdrawing ring nitrogen atoms through resonance.[5][14] In contrast, attack at the C2 position only allows for delocalization of the negative charge onto the adjacent N1 nitrogen. The greater delocalization afforded by C4 attack results in a more stable intermediate and a lower activation energy.
-
Frontier Molecular Orbital (FMO) Theory: Computational analyses often show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger orbital coefficient at the C4 position compared to the C2 position.[1][14] This larger coefficient indicates that C4 is the more electrophilic site, favoring nucleophilic attack.[14]
Exceptions That Prove the Rule
While C4 selectivity is the general rule, it is not absolute. Specific structural features and reaction conditions can override this preference and lead to C2 selectivity:
-
Ring Substituents: The presence of a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring attack at C2.[1][11][13] Conversely, an electron-withdrawing group at C5 can also influence the outcome.[15]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting C2 substitution.[11]
-
Nucleophile Identity: Highly specific nucleophiles, such as tertiary amines, have been shown to exhibit excellent C2 selectivity.[15] Similarly, certain palladium-catalyzed cross-coupling reactions with thiol nucleophiles can be directed to the C2 position under carefully controlled conditions.[12][16]
| Substrate | Nucleophile | Typical Outcome | Reference |
| 2,4-Dichloropyrimidine | Primary/Secondary Amines, Alkoxides | C4 substitution is highly favored | |
| 2,4-Dichloropyrimidine | Thiophenols (basic conditions) | C4 substitution is favored | |
| 5-EWG-2,4-Dichloropyrimidine | Tertiary Amines | C2 substitution is highly favored | [15] |
| 6-EDG-2,4-Dichloropyrimidine | Various Nucleophiles | C2 substitution is favored | [1][13] |
| Table 2. Regioselectivity outcomes in SNAr reactions of substituted 2,4-dichloropyrimidines. |
Part 3: Experimental Protocol for Comparative Kinetic Analysis
To empirically validate and quantify the differences in leaving group ability, a competition experiment is a robust and direct method. This protocol describes a method to compare the reactivity of 2,4-difluoropyrimidine versus 2,4-dichloropyrimidine.
Objective
To determine the relative rate of nucleophilic substitution at the C4 position of 2,4-difluoropyrimidine compared to 2,4-dichloropyrimidine by reacting an equimolar mixture with a sub-stoichiometric amount of a nucleophile.
Materials
-
2,4-Difluoropyrimidine
-
2,4-Dichloropyrimidine
-
Morpholine (or other secondary amine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN, anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
GC-MS or LC-MS for analysis
Experimental Workflow
Caption: Step-by-step workflow for the comparative reactivity experiment.
Step-by-Step Protocol
-
Preparation: In a clean, dry vial, prepare a stock solution containing 2,4-difluoropyrimidine (1.0 mmol), 2,4-dichloropyrimidine (1.0 mmol), and an internal standard (e.g., 0.5 mmol Dodecane) in anhydrous acetonitrile (10 mL).
-
Reaction Setup: To a separate reaction vial equipped with a magnetic stir bar, add potassium carbonate (2.5 mmol). Add 2.0 mL of the substrate stock solution. Place the vial in a pre-heated block at 50 °C and allow it to equilibrate for 10 minutes.
-
Initiation: Prepare a solution of morpholine (0.16 mmol, 0.8 equivalents relative to one substrate) in 1.0 mL of acetonitrile. Add this solution in one portion to the stirring substrate mixture. This is your t=0.
-
Monitoring: At specified time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it into a vial containing 1.0 mL of cold water and ethyl acetate. Vortex thoroughly.
-
Analysis: Analyze the organic layer of the quenched samples by GC-MS or LC-MS. Identify and integrate the peaks corresponding to the starting materials and the two C4-substituted products: 4-morpholino-2-fluoropyrimidine and 4-morpholino-2-chloropyrimidine, as well as the internal standard.
-
Data Analysis: By comparing the formation rate of the fluoro-product versus the chloro-product (normalized against the internal standard), a direct quantitative measure of their relative reactivity can be established.
Causality in Experimental Design
-
Competition Format: Using a mixture of substrates ensures that all conditions (temperature, concentration, stirring) are identical for both reactions, eliminating systematic error.
-
Sub-stoichiometric Nucleophile: Using less than one equivalent of the nucleophile (e.g., 0.8 eq) ensures that the substrates are in competition for a limited reagent. The product ratio will therefore directly reflect the relative rates of reaction.
Conclusion
The leaving group ability of halogens in SNAr reactions on dihalopyrimidines is a nuanced subject governed by a hierarchy of principles. The primary factor is the "element effect," where the high electronegativity of fluorine renders it the most effective leaving group by activating the ring for the rate-determining nucleophilic attack (F > Cl > Br > I). Superimposed on this is the critical role of regiochemistry, where substitution at the C4 position of 2,4-dihalopyrimidines is overwhelmingly favored due to superior resonance stabilization of the Meisenheimer intermediate. However, researchers must remain vigilant to exceptions driven by specific substitution patterns, steric effects, and the choice of nucleophile, which can invert this positional selectivity. A thorough understanding of these competing factors is essential for the rational design and successful execution of synthetic routes involving these vital heterocyclic building blocks.
References
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Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]
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(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]
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Ren, P., & Turos, E. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
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(2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
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(2023). Leaving Groups. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChemSoft. Retrieved from [Link]
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(2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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Cheung, C. W. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. Retrieved from [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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(n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]
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Singh, S., Singh, A. K., & Kumar, R. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Retrieved from [Link]
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(2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Le, T. N., & Jones, A. J. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
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(n.d.). Leaving group. Wikipedia. Retrieved from [Link]
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(2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
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Cowden, C. J., & Wilson, R. D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]
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(2019). For halogens, why is the leaving group tendency increase down the group in protic solvent, and decrease in aprotic. Reddit. Retrieved from [Link]
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(2022). 8.5: Leaving Groups. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Retrieved from [Link]
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(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
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(2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]
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Pierson, J. R., & Stambuli, J. P. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Retrieved from [Link]
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(2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
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(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompChemSoft. Retrieved from [Link]
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Efficacy of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate in kinase inhibitor activity
An Objective Guide to the Potential of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate as a Scaffold for Kinase Inhibitor Development
For drug development professionals, the identification of novel, versatile chemical scaffolds is a critical starting point in the quest for next-generation therapeutics. The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] This guide provides a comprehensive evaluation of this compound, a functionalized pyrimidine derivative, as a potential starting point for the development of novel kinase inhibitors. While this specific molecule is not a characterized inhibitor itself, its structural features offer a compelling basis for a targeted drug discovery program.
The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized cancer therapy by targeting these specific nodes of dysregulation. The pyrimidine ring is a recurring motif in many of these drugs because its nitrogen atoms can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a fundamental interaction for potent inhibition.[3] This ability to anchor the molecule allows for various substituents to be strategically placed to achieve high affinity and selectivity for the target kinase.
Structural Analysis of this compound
This compound is a synthetic organic compound whose potential lies not in its inherent activity, but in its functionality as a chemical building block.[4][5]
Key Structural Features and Their Potential:
-
Pyrimidine Core: Provides the essential hinge-binding motif common to a large class of ATP-competitive kinase inhibitors.
-
Dichloro Substitution (C2 and C6 positions): The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution reactions. This is the most significant feature for drug development, as it allows for the facile introduction of various side chains. These side chains can be designed to interact with solvent-exposed regions or allosteric pockets of a target kinase, thereby dictating potency and selectivity. For instance, many successful inhibitors like Imatinib and Dasatinib feature complex amine-containing side chains at these positions.[6]
-
Methoxy Group (C5 position): This electron-donating group can influence the electronics of the pyrimidine ring and can be used to fine-tune the molecule's properties. It can also serve as a steric element to orient other substituents.
-
Methyl Carboxylate Group (C4 position): This ester group can be hydrolyzed to a carboxylic acid, which could form salt bridges with basic residues in the active site, or it can be converted to an amide to explore additional hydrogen bonding interactions.
Hypothetical Target and Mechanism of Action: Targeting Receptor Tyrosine Kinases
Given the prevalence of the pyrimidine scaffold in inhibitors of receptor tyrosine kinases (RTKs), a logical starting point for a drug discovery campaign based on this scaffold would be to target a family like the Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is frequently aberrantly activated in various cancers, making it a validated therapeutic target.[7] A hypothetical inhibitor derived from our scaffold would act as an ATP-competitive inhibitor, blocking the downstream signaling cascade that leads to cell proliferation and survival.
Caption: Hypothetical mechanism of action targeting the FGFR signaling pathway.
Comparative Analysis with Established Pyrimidine-Based Kinase Inhibitors
To contextualize the potential of this compound, we can compare its core structure to established FGFR inhibitors. A prime example is Infigratinib (NVP-BGJ398), a potent and selective FGFR inhibitor built upon a di-substituted pyrimidine core.[7]
| Feature | This compound (Scaffold) | Infigratinib (NVP-BGJ398) (Established FGFR Inhibitor) |
| Core | Pyrimidine | Pyrimidine |
| C2/C6 Substituents | Two reactive Chlorine atoms | Complex amine-linked side chains designed for specific interactions |
| Hinge Binding | Potential (via pyrimidine nitrogens) | Confirmed |
| Reported IC50 (FGFR1) | N/A (Undeveloped) | 1 nM |
| Reported IC50 (FGFR3) | N/A (Undeveloped) | 1 nM |
This comparison highlights the path forward: the reactive chlorine atoms on the scaffold are the key handles to append side chains that mimic the functionality of those found in highly potent inhibitors like Infigratinib. The goal of a medicinal chemistry program would be to synthesize a library of derivatives by replacing the chlorines and then screen them to identify compounds with nanomolar potency.
Experimental Workflow for Efficacy Evaluation
To validate the potential of this scaffold, a systematic experimental approach is required. The following protocols outline the essential first steps in a screening cascade.
Protocol 1: In Vitro Kinase Inhibition Assay
The first step is to determine if derivatives of the scaffold can inhibit the enzymatic activity of the target kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Step-by-Step Methodology:
-
Compound Preparation: Create a dilution series of the test compound (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound dilutions, the target kinase (e.g., FGFR1), and the kinase substrate (e.g., a generic peptide substrate).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a cell-based proliferation assay.
Conclusion
This compound, in its current form, is not an active kinase inhibitor. However, its pyrimidine core and, more importantly, its strategically placed reactive chlorine atoms make it an exceptionally promising starting scaffold for a medicinal chemistry campaign. By leveraging established structure-activity relationships of known pyrimidine inhibitors, a focused library synthesis program targeting RTKs like FGFR has a high probability of yielding novel and potent lead compounds. The experimental workflows detailed herein provide a clear, validated path for screening these new chemical entities and progressing them through the early stages of the drug discovery pipeline.
References
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Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. Available from: [Link]
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Al-Ostoot, F. H., Al-Qtaish, N. A., Al-Sha'er, M. A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]
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Aslam, M. S., Akhter, N., & Siddiqui, A. A. (2022). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available from: [Link]
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Al-Ostoot, F. H., Al-Qtaish, N. A., Al-Sha'er, M. A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Oman University. Available from: [Link]
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Singh, H., Singh, A., & Singh, A. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. Available from: [Link]
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Abdel-Ghani, T. M., El-Sayed, W. A., & El-Meliguy, S. A. (2023). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available from: [Link]
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Martinez-Alonso, S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1118. Available from: [Link]
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Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available from: [Link]
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Kugler, M., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(18), 3369-3381. Available from: [Link]
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Guagnano, V., Furet, P., Spanka, C., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-83. Available from: [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available from: [Link]
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Mastering Site-Selectivity in Dihalopyrimidine Cross-Coupling: A Comparative Guide for Synthetic Chemists
Introduction: The Pyrimidine Scaffold and the Challenge of Regiocontrol
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of FDA-approved drugs, particularly in oncology and virology.[1] Dihalopyrimidines are invaluable synthons, offering two reactive handles for the sequential and controlled introduction of molecular complexity. However, the synthetic utility of these building blocks is entirely dependent on the ability to control which halogen reacts. For decades, the functionalization of dihalopyrimidines, such as the common 2,4-dichloropyrimidine, was governed by a predictable set of rules, almost invariably leading to substitution at the C4 position.[1][2][3] This inherent reactivity bias, while useful, also constrained the accessible chemical space.
This guide provides a comparative analysis of modern palladium-catalyzed cross-coupling methodologies that enable chemists to selectively functionalize dihalopyrimidines at the C4, C2, or even the C5 position. We will delve into the mechanistic principles that govern this selectivity, compare the performance of different catalytic systems with supporting experimental data, and provide detailed, field-tested protocols to empower researchers in drug discovery and development to unlock the full potential of this privileged scaffold.
The Fundamental Principles of Site-Selectivity
The regiochemical outcome of a cross-coupling reaction on a dihalopyrimidine is a delicate interplay of several factors. Understanding these principles is critical for rational catalyst selection and reaction design. The "innate" reactivity is primarily governed by the electronic properties of the pyrimidine ring and the nature of the halogen.
-
Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates the crucial oxidative addition step of the catalytic cycle. The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards oxidative addition by a Pd(0) catalyst. The C2 position is also activated, but generally less so than C4/C6. The C5 position is the least reactive.[4] This explains the long-observed preference for C4 coupling in 2,4-dihalopyrimidines.[1][2]
-
Halogen Reactivity: The carbon-halogen (C-X) bond strength is a primary determinant of reactivity. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), meaning the ease of oxidative addition follows the trend I > Br > Cl. This allows for inherent selectivity when different halogens are present on the same ring. For instance, in 5-bromo-2-chloropyrimidine, coupling will preferentially occur at the C5-Br bond.[5]
The diagram below illustrates the key factors that must be considered when planning a site-selective cross-coupling reaction.
Caption: Workflow for selecting a cross-coupling strategy.
Comparative Analysis of Cross-Coupling Reactions
While the innate electronic preference of the pyrimidine ring often dictates C4 selectivity, modern catalysis has provided powerful tools to override this bias. The choice of catalyst, and particularly the ligand, is the most critical variable for achieving unconventional regioselectivity.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction. For 2,4-dihalopyrimidines, standard conditions typically yield the C4-arylated product with high selectivity. However, recent advances have enabled remarkable control, allowing for selective coupling at C4, C2, or C5 depending on the catalytic system.
| Substrate | Catalyst System | Conditions | Selectivity (C4:C2) or (C5:C2) | Yield (%) | Coupling Site | Ref. |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C, MW, 15 min | >95:5 | 81 | C4 | [2] |
| 2,4-Dichloropyrimidine | Pd(PEPPSI-IPr) | Na₂CO₃, Dioxane, 100 °C | 10.4 : 1 | ~70-80 | C4 | [6] |
| 2,4-Dibromopyridine* | C₃-symm. Pd Cluster | K₃PO₄, THF, 60 °C | 1 : >98 | 95 | C2 | [7] |
| 2,5-Dichloropyrimidine | Pd(OAc)₂ (Ligand-free) | K₂CO₃, NMP/H₂O, 100 °C | >99:1 | 75 | C5 | [6][8] |
| Note: Data for 2,4-dibromopyridine is shown as a close proxy to demonstrate catalyst-controlled C2-selectivity. |
Causality Behind the Selectivity:
-
Conventional C4-Selectivity: With standard catalysts like Pd(PPh₃)₄, the reaction outcome is governed by the inherent electronics of the pyrimidine ring, leading to preferential oxidative addition at the most electron-deficient C4-Cl bond.[2]
-
Ligand-Controlled Selectivity: The development of bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, IPent) and phosphine ligands has been revolutionary.[6][9][10] These sterically demanding ligands are thought to favor oxidative addition at the less hindered C2 position or alter the mechanism in a way that inverts the conventional selectivity.[1][11]
-
Ligand-Free "Jeffery" Conditions: The discovery that ligand-free conditions can provide exquisite C4-selectivity (>99:1) and, remarkably, unprecedented C5-selectivity for 2,5-dichloropyrimidine suggests an alternative mechanistic pathway, possibly involving palladium nanoparticles.[6][11]
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is critical in drug discovery. Similar to C-C couplings, the Buchwald-Hartwig amination of dihalopyrimidines has historically favored the C4 position. However, catalyst control can now provide access to the valuable 2-amino-4-halopyrimidine scaffold.
| Substrate | Catalyst / Ligand | Conditions | Selectivity (C4:C2) | Yield (%) | Coupling Site | Ref. |
| 6-Aryl-2,4-dichloropyrimidine | Pd₂(dba)₃ / none | LiHMDS, THF, rt | >98:2 | 99 | C4 | [12] |
| 2,4-Dichloropyridine* | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Toluene, 100 °C | 1 : >20 | 80-95 | C2 | [13] |
| 2,4-Dichloropyrimidine | (η³-tBu-indenyl)PdCl(IPent) | NaOtBu, Toluene, 0 °C | 1 : 11 | 75 | C2 (C-S) | [14] |
| Note: Data for 2,4-dichloropyridine is shown as a close proxy. The C-S coupling data for 2,4-dichloropyrimidine demonstrates that bulky NHC ligands can favor C2 coupling. |
Expert Insights: The key to inverting selectivity in C-N couplings often lies in the choice of a highly specialized catalyst system. For C2-amination, systems employing bulky, electron-rich phosphine ligands like Xantphos or specific palladium precatalysts with bulky NHC ligands are required.[13][14] These ligands can sterically block the more accessible C4 position, forcing the catalyst to react at C2. The choice of base and solvent also plays a crucial role and must be carefully optimized.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction provides a powerful method for installing alkynyl moieties. The regioselectivity is again dependent on the substrate and catalytic system, with C4/C6 being the typically favored positions.
| Substrate | Catalyst System | Conditions | Yield (%) | Coupling Site | Ref. |
| 4,6-Dichloro-2-pyrone | Pd(dba)₂ / PPh₃ / CuI | Et₃N, THF, rt | 85 | C6 | [15][16] |
| 2,8-Diiodo-6-chloropurine | Pd(PPh₃)₄ / CuI | Et₃N, DMF, 80 °C | 84 | C2 | [12] |
| 2,8-Diiodo-6-chloropurine* | Pd₂(dba)₃ / Xantphos / CuI | Et₃N, DMF, 80 °C | 82 | C8 | [12] |
| Note: Data for related dichloroheterocycles are shown to illustrate the principles of selectivity in Sonogashira coupling. |
Mechanistic Considerations: For Sonogashira couplings, the selectivity is dictated by the relative rates of oxidative addition at the different C-X bonds. As with other cross-couplings, this is influenced by the electronic nature of the position and can be modulated by the ligand on the palladium catalyst. The examples with diiodopurines clearly demonstrate that monodentate ligands (PPh₃) and bidentate ligands (Xantphos) can direct the coupling to different positions on the same molecule.[12]
Mechanistic Deep Dive: The Selectivity-Determining Step
The regioselectivity of nearly all palladium-catalyzed cross-coupling reactions is determined at the oxidative addition step. Here, the active Pd(0)Lₙ catalyst inserts into a carbon-halogen bond, forming a Pd(II) intermediate. The catalyst will preferentially insert into the C-X bond that has the lowest activation energy barrier.
Caption: Oxidative addition as the selectivity-determining step.
Bulky ligands, such as IPr or the Buchwald biaryl phosphines, increase the steric hindrance around the palladium center.[1][9][10] This can make the approach to the more sterically accessible C2 position kinetically more favorable than the approach to the C4 position, even if C4 is electronically more activated. This provides a powerful strategy to override the innate reactivity and achieve "unconventional" site-selectivity.[1][11]
Validated Experimental Protocols
The following protocols are provided as robust starting points for achieving site-selective functionalization of dihalopyrimidines.
Protocol 1: Conventional C4-Selective Suzuki Coupling (Microwave-Assisted)
This protocol is adapted from a high-throughput method for the C4-arylation of 2,4-dichloropyrimidine.[2] The use of microwave irradiation significantly reduces reaction times.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (2:1 mixture)
-
Microwave reaction vial with stir bar
-
-
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Add Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol).
-
Add 1,4-dioxane (4 mL) and water (2 mL). The solvent should be degassed prior to use.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine.
-
-
Self-Validation: This protocol should provide the C4-coupled product with >95% regioselectivity. The product can be unambiguously characterized by ¹H NMR, observing the characteristic coupling patterns of the pyrimidine protons, and confirmed by mass spectrometry.
Protocol 2: Unconventional C5-Selective Suzuki Coupling (Ligand-Free)
This protocol describes the remarkable C5-selective arylation of 2,5-dichloropyrimidine using ligand-free "Jeffery" conditions.[6][17]
-
Materials:
-
2,5-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv)
-
K₂CO₃ (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or sealed vial
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyrimidine (e.g., 149 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), NBu₄Br (967 mg, 3.0 mmol), and K₂CO₃ (207 mg, 1.5 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions are typically complete within 18-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyrimidine.
-
-
Trustworthiness: This method has been shown to provide exceptional C5-selectivity. The absence of a ligand simplifies the reaction setup, but care must be taken to use an anhydrous solvent and maintain an inert atmosphere to ensure catalyst stability and reproducibility.
Conclusion and Future Outlook
The field of site-selective cross-coupling has transformed dihalopyrimidines from conformationally rigid synthons into versatile platforms for complex molecule synthesis. While conventional C4-selectivity remains a reliable and useful transformation, the ability to override this preference through rational catalyst design is a testament to the power of modern organometallic chemistry. The use of bulky ligands to achieve C2-selectivity and the surprising efficacy of ligand-free conditions for C5-coupling provide chemists with an expanding toolkit to access novel chemical matter. Future developments will likely focus on achieving even greater control over selectivity, expanding the substrate scope to more challenging dihalopyrimidines, and developing more sustainable catalytic systems. By understanding the fundamental principles outlined in this guide, researchers can confidently navigate the complexities of dihalopyrimidine chemistry to accelerate the discovery of next-generation therapeutics.
References
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Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
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Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.[Link]
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Wang, Y., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. J. Org. Chem.[Link]
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Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Janežič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
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Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
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Baxter, C. A., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. [Link]
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Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
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O'Keefe, S. J., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. [Link]
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O'Keefe, S. J., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
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Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
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Reddy, V. P., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
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Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Publications. [Link]
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Fors, B. P. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Pineda, O., & Alvarez, R. (2003). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed. [Link]
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Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. ResearchGate. [Link]
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ChemOrgChem. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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A Comparative Guide to the Reactivity of Dichloropyrimidines and Diethoxypyrimidines in Synthetic Chemistry
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents, from antiviral to anticancer drugs.[1][2] Its prevalence is due to the versatile chemical handles it offers and its ability to engage in biologically relevant interactions like hydrogen bonding and pi-stacking.[1] Among the most valuable intermediates for constructing complex, drug-like molecules are substituted pyrimidines, particularly those functionalized at the 2, 4, and 6 positions.
This guide provides an in-depth comparison of two key classes of pyrimidine-based building blocks: dichloropyrimidines and diethoxypyrimidines . We will delve into a comparative analysis of their reactivity, primarily through the lens of Nucleophilic Aromatic Substitution (SNAr), supported by mechanistic insights and practical experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design and execution of synthetic routes.
The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)
The chemistry of both dichloropyrimidines and diethoxypyrimidines is dominated by the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to attack by nucleophiles.[2]
The SNAr mechanism proceeds via a two-step, addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the pyrimidine ring bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Elimination: Aromaticity is restored by the expulsion of the leaving group.
The rate of this reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged Meisenheimer intermediate.[3][4] The nature of the leaving group is also a critical determinant of reactivity.
Figure 2: A representative synthetic workflow illustrating the sequential use of chloro and ethoxy leaving groups.
Experimental Protocols
The following protocols provide standardized, validated procedures for key transformations involving dichloropyrimidines and diethoxypyrimidines.
Protocol 1: Synthesis of 4,6-Diethoxypyrimidine via SNAr
This protocol demonstrates the direct conversion of a highly reactive dichloropyrimidine to its diethoxy derivative, a foundational reaction in this field.
Objective: To replace both chlorine atoms of 4,6-dichloropyrimidine with ethoxy groups.
Methodology:
-
Preparation of Sodium Ethoxide: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium metal (2.2 equivalents) in anhydrous ethanol. Allow the reaction to proceed until all the sodium has been consumed.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 4,6-dichloropyrimidine (1.0 equivalent) at room temperature. [1]3. Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). [1]4. Work-up: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between diethyl ether and water. [1]5. Purification: Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. After filtering, concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 4,6-diethoxypyrimidine. [1] Expected Outcome: This procedure typically yields 4,6-diethoxypyrimidine in high purity (>98%) with a yield of 85-95%. [1]
Protocol 2: Regioselective Amination of 2,4-Dichloropyrimidine
This protocol illustrates the differential reactivity of the C4 and C2 positions, a key strategic consideration in pyrimidine chemistry.
Objective: To selectively substitute the chlorine at the C4 position with an amine.
Methodology:
-
Reaction Setup: Dissolve 2,4-dichloropyrimidine (1.0 equivalent) in a suitable solvent such as isopropanol or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add the desired amine (1.0-1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature to 50°C. The reaction is typically complete within 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified directly by silica gel column chromatography to isolate the 4-amino-2-chloropyrimidine product.
Causality and Control: The C4 position is electronically more activated toward nucleophilic attack than the C2 position. [2]By using stoichiometric amounts of the nucleophile and mild reaction conditions, the reaction can be stopped cleanly after the first, more facile substitution. The second substitution at C2 would require significantly harsher conditions (e.g., higher temperatures, stronger base, or palladium catalysis). [2]
Conclusion and Strategic Outlook
Both dichloropyrimidines and diethoxypyrimidines are indispensable tools in the synthesis of complex, biologically active molecules. The choice between them is not a matter of inherent superiority, but of synthetic strategy.
-
Dichloropyrimidines are the ideal starting point for building molecular complexity. Their high reactivity and predictable regioselectivity allow for the clean and efficient introduction of the first substituent.
-
Diethoxypyrimidines offer a more nuanced reactivity profile, serving as robust intermediates where the ethoxy groups act as masked leaving groups. They enable late-stage functionalization and diversification, providing access to analogues that might be difficult to synthesize through other routes.
A thorough understanding of the relative leaving group abilities and the factors that modulate them—such as electronic activation of the pyrimidine ring and reaction conditions—is paramount for any researcher working in drug discovery and development. By leveraging the distinct reactivity profiles of these two classes of compounds, chemists can design more efficient, flexible, and powerful synthetic strategies.
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- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
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- One-pot Double Suzuki Couplings of Dichloropyrimidines.
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A Senior Scientist's Guide to DFT Studies on the Molecular Structure of Pyrimidine Derivatives
This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for the structural analysis of pyrimidine derivatives. As a cornerstone in medicinal chemistry, appearing in everything from nucleic acids to anticancer drugs, a precise understanding of the three-dimensional structure of pyrimidine-based molecules is critical for rational drug design and development.[1] We will delve into the practical aspects of DFT calculations, focusing on the causal relationships between methodological choices and the accuracy of predicted results, thereby providing a self-validating framework for your computational research.
The Indispensable Role of Pyrimidine and the Power of DFT
The pyrimidine scaffold is a privileged structure in pharmacology, forming the basis for a wide array of therapeutic agents.[2] Its derivatives are integral to vitamins, coenzymes, and, most famously, the DNA and RNA nucleobases.[1] The biological function of these molecules is inextricably linked to their molecular structure. DFT has become a primary tool for chemists, offering a powerful balance of computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties.[3] However, the vast array of available methods necessitates a discerning approach to ensure the reliability of theoretical predictions.
Selecting the Right Tool: A Comparative Analysis of DFT Functionals
The choice of the exchange-correlation functional is the most critical parameter in a DFT calculation. For pyrimidine derivatives, which feature nitrogen lone pairs, π-systems, and potentially complex intramolecular interactions, this choice dictates the accuracy of the results.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly the most popular and well-validated choice for general-purpose calculations on organic molecules, including pyrimidines.[3][4] Numerous studies have demonstrated its ability to accurately reproduce experimental geometries and vibrational frequencies for pyrimidine derivatives when paired with an appropriate basis set.[1][2][5][6] Its widespread adoption is due to its robust performance and relatively low computational cost.[3]
However, standard B3LYP performs poorly for systems where non-covalent interactions, such as dispersion forces (van der Waals interactions), are significant.[7] For larger pyrimidine derivatives with flexible side chains or when studying intermolecular interactions (e.g., drug-receptor binding), this can be a major limitation. The solution is to incorporate an empirical dispersion correction, such as Grimme's D3 term. The resulting B3LYP-D3 functional offers a much-improved description of these interactions with minimal additional computational expense, making it a superior choice for many modern applications.[7][8]
For researchers requiring higher accuracy, particularly for reaction energies and barrier heights, functionals from the Minnesota family, like M06-2X , are excellent alternatives, though they come with a higher computational cost.
Performance Comparison of Recommended Functionals
| Functional | Key Strengths & Weaknesses | Recommended Use Case for Pyrimidine Derivatives |
| B3LYP | Strengths: Good for geometries, low cost, widely benchmarked.[3] Weaknesses: Fails to describe dispersion interactions.[7] | Initial geometry optimizations and vibrational analysis of simple, rigid pyrimidines. |
| B3LYP-D3 | Strengths: Adds crucial dispersion correction to B3LYP, improving accuracy for larger systems and non-covalent interactions.[8] | The recommended default for most studies on pyrimidine derivatives, offering the best balance of accuracy and cost. |
| M06-2X | Strengths: Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. | High-accuracy studies, particularly those involving reaction mechanisms or complex potential energy surfaces. |
| ωB97X-D | Strengths: Long-range corrected functional with dispersion. Good for charge-transfer and excited states (TD-DFT). | UV-Vis spectra prediction and systems where long-range interactions are critical. |
The Foundation of Accuracy: Choosing a Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals.[9] The guiding principle is that larger, more flexible basis sets yield more accurate results at a higher computational cost.[9][10]
For pyrimidine derivatives, Pople-style basis sets are a common and effective choice. A split-valence triple-zeta basis set like 6-311G provides a high degree of flexibility for valence electrons, which are most important for chemical bonding. To this, we add:
-
Polarization functions (d,p): These functions (d on heavy atoms, p on hydrogens) allow for anisotropy in the electron density, which is essential for accurately describing bond angles and polar bonds (like C-N).
-
Diffuse functions (+ or ++): These functions are crucial for describing the extended nature of electron density in anions, lone pairs, and excited states. The ++ notation indicates that diffuse functions are added to both heavy atoms and hydrogens.
Therefore, a basis set like 6-311++G(d,p) is a highly reliable choice for obtaining accurate geometries and properties of pyrimidine derivatives.[5][6][11]
A Validated Workflow for DFT Analysis
This section outlines a self-validating protocol for performing and analyzing a DFT calculation on a pyrimidine derivative.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Pre-optimization: Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structure of the pyrimidine derivative. Perform an initial geometry cleanup using a rapid molecular mechanics force field (e.g., MMFF94) to resolve any egregious structural issues.
-
Input File Preparation: Create an input file for your quantum chemistry software (e.g., Gaussian). Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for closed-shell singlets).
-
Method Selection: Choose your level of theory. For a robust calculation, select the B3LYP functional with an empirical dispersion correction and the 6-311++G(d,p) basis set.
-
Example Gaussian Keyword Line:#p B3LYP/6-311++G(d,p) GD3 Opt Freq
-
Causality: The GD3 keyword requests Grimme's D3 dispersion correction. Opt requests a geometry optimization to find the lowest energy structure. Freq is critical; it requests a vibrational frequency calculation at the optimized geometry.
-
-
Execution & Convergence: Run the calculation. Monitor the optimization to ensure it converges smoothly to a stationary point on the potential energy surface.
-
Validation: The Frequency Check: This is a crucial self-validation step. After the calculation completes, inspect the results of the frequency analysis.
-
A true minimum energy structure will have zero imaginary frequencies.
-
If one imaginary frequency is present, it indicates a transition state, not a stable molecule. You must modify the geometry (e.g., by displacing atoms along the imaginary mode) and re-optimize.
-
-
Data Analysis & Experimental Correlation:
-
Extract the optimized Cartesian coordinates.
-
Measure key bond lengths, angles, and dihedral angles and compare them to experimental data from X-ray crystallography, if available.[1][12]
-
Visualize the calculated vibrational modes and compare the computed IR spectrum (after applying a standard scaling factor for the chosen level of theory) with experimental FT-IR data.
-
Analyze the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to gain insight into the molecule's electronic reactivity.[13]
-
Visualization of the DFT Workflow
Caption: A self-validating workflow for DFT analysis of pyrimidine derivatives.
Interplay of Computational Choices and Predicted Properties
The choices made during the setup of a DFT calculation directly influence the quality of the predicted properties. This relationship is not arbitrary and understanding it is key to performing high-quality computational chemistry.
Caption: The logical relationship between computational inputs and predicted properties.
Conclusion
DFT provides a powerful and versatile framework for investigating the molecular structure of pyrimidine derivatives, offering insights that are crucial for drug discovery and materials science. A scientifically sound approach relies on an informed choice of methodology. For most applications, the B3LYP-D3 functional paired with the 6-311++G(d,p) basis set represents the gold standard, providing an optimal balance of accuracy and efficiency. The most critical aspect of any computational study is rigorous validation, primarily by ensuring optimizations converge to true minima (no imaginary frequencies) and, whenever possible, by comparing theoretical predictions against experimental data. By following the structured, self-validating workflow presented here, researchers can confidently leverage DFT to elucidate molecular structures and drive scientific innovation.
References
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Al-Wahaibi, L. H., et al. (2022). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 27(21), 7249. [Link]
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Deshmukh, P. S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Molecular Structure, 1265, 133405. [Link]
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Frontera, A., et al. (2021). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 45(47), 22053-22061. [Link]
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Gokcen, T., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Molecular Crystals and Liquid Crystals, 733(1), 39-53. [Link]
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El-Kalyoubi, S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180808. [Link]
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Pasha, A., et al. (2024). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 42(4), 1751-1764. [Link]
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Hussein, H. S. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Drug Discovery, 1(1), 1-10. [Link]
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Obot, I. B., et al. (2021). Theoretical Studies via DFT Calculation of Pyrimidine Derivatives as Potential Corrosion Inhibitor. ResearchGate. [Link]
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El-Kalyoubi, S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. RSC Medicinal Chemistry, 14(5), 945-965. [Link]
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Chong, D. P. (2006). DFT calculation of core-electron binding energies of pyrimidine and purine bases. Journal of computational chemistry, 27(9), 1009-1014. [Link]
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Al-Ayed, A. S., et al. (2022). DFT/B3LYP calculations, in vitro cytotoxicity and antioxidant activities of steroidal pyrimidines and their interaction with HSA using molecular docking and multispectroscopic techniques. Journal of Molecular Structure, 1250, 131780. [Link]
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Traoré, S., et al. (2022). Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2. World Journal of Advanced Research and Reviews, 16(3), 102-114. [Link]
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Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
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Lamsabhi, A. M., et al. (2006). DFT calculated structures of the protonated pyrimidine dimer obtained at the B3LYP/6-311++G** level. The Journal of chemical physics, 125(15), 154308. [Link]
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Cason, K. A., et al. (2012). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of chemical theory and computation, 8(7), 2247-2259. [Link]
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Hasanein, A. A., & Senior, S. A. E. (2006). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Korean Chemical Society, 27(10), 1583-1590. [Link]
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Jhaa, G. (2023). How to choose a basis set in DFT calculations. YouTube. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards for handling halogenated organic compounds.
Hazard Identification and Risk Assessment: Why This Compound Demands Respect
This compound is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural similarity to other dichloropyrimidines allows us to infer a probable hazard profile. These compounds are generally considered hazardous and require careful handling.[1][2]
Anticipated Hazard Profile:
| Hazard Category | Description | Rationale & Immediate Action |
| Acute Oral Toxicity | Harmful if swallowed.[2] Ingestion of similar compounds may cause serious internal damage.[1][3] | Do not eat, drink, or smoke when handling.[2] If ingested, seek immediate medical attention and rinse the mouth with water.[2][4] |
| Eye Damage | Expected to cause serious, potentially irreversible eye damage or burns.[2][4] | Always wear chemical safety goggles and a face shield.[4] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if possible, and seek immediate medical attention.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation, burns, or sensitization upon contact.[1][5] | Wear appropriate chemical-resistant gloves and a lab coat.[4] If skin contact occurs, flush the affected area with plenty of water and remove contaminated clothing.[1] |
| Aquatic Toxicity | Likely toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[1] | Prevent any amount of the substance from entering drains, sewers, or waterways.[1][5] This is a primary driver for its classification as hazardous waste. |
This inherent risk profile dictates that this compound must be managed as hazardous waste from the moment it is deemed unusable.[6][7]
The Core Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins in the laboratory. The following workflow ensures compliance with regulations set forth by bodies like the U.S. Environmental Protection Agency (EPA) and promotes a culture of safety.[8][9]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Procedural Guide
Part A: In-Laboratory Waste Handling and Accumulation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the correct PPE as identified in the risk assessment. This includes, at a minimum, chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[4][5]
-
Container Selection:
-
Choose a container that is compatible with halogenated organic solids or solutions. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10] Avoid metal containers, which can corrode with acidic byproducts.[11]
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid to prevent spills and vapor escape.[7][12]
-
Using the original product container is often the best choice if it is in good condition.[7]
-
-
Waste Labeling:
-
Proper labeling is a strict regulatory requirement.[13] The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state:
-
-
Waste Segregation (Critical Step):
-
Halogenated vs. Non-Halogenated: This is the most important segregation step. Keep this waste stream separate from non-halogenated organic solvents (like acetone, ethanol, hexane).[12][14] Mixing them needlessly classifies the entire volume as the more expensive and stringently regulated halogenated waste.[14][15]
-
Incompatible Chemicals: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent violent reactions.[1][11] Store acids and bases separately.[11]
-
-
Satellite Accumulation Area (SAA) Storage:
-
Store the sealed and labeled waste container in a designated SAA.[6][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][13]
-
The container must be kept closed at all times except when actively adding waste.[12][14]
-
Place the container in secondary containment (such as a chemical-resistant tub or tray) to contain potential leaks.[16]
-
Part B: Final Disposal Procedures
-
Engage a Licensed Professional Service: The disposal of this chemical waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[4][10] You are responsible for the waste from "cradle to grave," meaning you are legally accountable for its proper disposal even after it leaves your facility.[15]
-
Approved Disposal Method: The standard and accepted disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[4]
-
Forbidden Practices: Under no circumstances should this chemical or its containers be disposed of via any of the following methods:
-
Sink/Sewer Disposal: This is illegal and environmentally damaging due to the compound's aquatic toxicity.[14]
-
Regular Trash: Even empty containers that held the chemical must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][16]
-
Evaporation: Intentionally allowing the solvent to evaporate in a fume hood is not a permissible disposal method.[7]
-
Spill Management
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Minor Spills: If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid using combustible materials. Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[2][5]
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[1]
By adhering to these rigorous procedures, you fulfill your professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines.
References
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
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Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Operational Safety Guide: Personal Protective Equipment for Handling Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate. The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in the fundamental principles of chemical risk mitigation. Adherence to these guidelines is critical for protecting personnel from potential chemical exposure and ensuring the integrity of your work.
Core Hazard Analysis: Understanding the "Why"
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated pyrimidine derivative, a class of compounds that warrants careful handling.[1][2] The specific risks associated with this solid compound, as identified in its Globally Harmonized System (GHS) classification, form the logical basis for every protective measure we take.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[3][5] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[3] |
The most critical takeaway from this analysis is the Category 1 Eye Damage classification. This dictates a higher level of protection than standard laboratory procedures might require, as the potential for irreversible eye injury is significant.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The following equipment is mandatory for any procedure involving the handling of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Area | Required PPE | Rationale & Best Practices |
|---|---|---|
| Eye & Face | Chemical splash goggles and a full-face shield.[1][2][5] | Causality : The "Causes serious eye damage" (Category 1) classification necessitates this dual layer of protection.[3][5] Goggles provide a seal against dust and splashes, while the face shield protects the entire face from accidental contact.[7] Standard safety glasses are insufficient.[7] |
| Skin & Body | - Chemical-resistant gloves (Nitrile for incidental contact).- Fully-buttoned laboratory coat.- Closed-toe shoes. | Causality : The compound is a known skin irritant (Category 2).[3][6] Nitrile gloves offer adequate protection against incidental splashes and contact with the solid material.[7] A lab coat prevents contamination of personal clothing. |
| Respiratory | Work must be conducted within a certified chemical fume hood. | Causality : As a solid, this compound can form dust which may cause respiratory irritation (STOT SE 3).[3][8] The fume hood provides essential engineering control to capture airborne particles at the source, protecting the user's breathing zone. If a fume hood is unavailable or procedures may generate significant dust, a NIOSH-approved respirator with a particulate filter is required.[2] |
Procedural Workflow for Safe Handling
This section provides a step-by-step methodology for safely using this compound, from preparation to disposal.
Step 1: Preparation and Workspace Setup
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the complete SDS for the compound.[1]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational, with the sash at the appropriate height.
-
Prepare the Work Surface: The surface inside the fume hood should be clean and clear of clutter. All necessary equipment (spatulas, weigh boats, glassware) should be placed inside the hood before the chemical is introduced.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[5]
Step 2: PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent exposure and cross-contamination. The following workflow illustrates the correct procedure.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
